[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
Description
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Properties
IUPAC Name |
3-(2-methoxyphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-17-12-7-2-3-8-13(12)18-10-5-4-6-11(9-10)19(14,15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUIQFDHDUXTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC(=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392916 | |
| Record name | 3-(2-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521980-26-7 | |
| Record name | 3-(2-methoxyphenoxy)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride (CAS Number: 521980-26-7), a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Drawing upon established chemical principles and data from structurally related compounds, this document offers insights into its synthesis, physicochemical properties, reactivity, and applications, with a strong emphasis on safe and effective laboratory practices.
Introduction: A Key Building Block for Bioactive Molecules
This compound belongs to the class of sulfonyl chlorides, which are highly valuable reagents in the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The unique diaryl ether scaffold of this particular sulfonyl chloride, featuring a methoxy substituent, offers a distinct three-dimensional structure that can be exploited to achieve specific interactions with biological targets. This makes it an attractive building block for the development of novel therapeutics.[3]
Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₁₃H₁₁ClO₄S | |
| Molecular Weight | 302.75 g/mol | |
| Appearance | Colorless to light yellow oil or low melting solid | Based on similar sulfonyl chlorides.[5] |
| Boiling Point | > 200 °C (decomposes) | High boiling point is expected due to its molecular weight and polarity. |
| Melting Point | < 25 °C | Likely a liquid or low melting solid at room temperature. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, toluene). Reacts with water and alcohols. | Typical for sulfonyl chlorides.[5] |
Synthesis and Purification
The synthesis of this compound can be logically approached through a two-step sequence starting from readily available precursors. The key steps involve the formation of the diaryl ether linkage followed by the introduction of the sulfonyl chloride moiety via a Sandmeyer reaction.
Proposed Synthetic Pathway
The proposed synthesis involves two main stages:
-
Synthesis of the Precursor, 3-(2-Methoxyphenoxy)aniline: This can be achieved via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation between 3-aminophenol and 2-bromoanisole, or a similar coupling strategy. An alternative approach involves the reaction of 1-fluoro-2-nitrobenzene with 3-methoxyphenol, followed by reduction of the nitro group.[6][7]
-
Conversion to this compound: The aniline precursor is converted to the corresponding diazonium salt, which then undergoes a Sandmeyer-type chlorosulfonylation.[8][9][10]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of 3-(2-Methoxyphenoxy)aniline
-
Rationale: The Ullmann condensation is a reliable method for forming diaryl ether bonds. A copper catalyst is essential for this transformation.
-
Procedure:
-
To a reaction vessel, add 3-aminophenol (1.0 eq), 2-bromoanisole (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq) in a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-methoxyphenoxy)aniline.
-
Step 2: Synthesis of this compound
-
Rationale: The Sandmeyer reaction is a classic and effective method for converting anilines to sulfonyl chlorides.[11] The use of a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can improve safety and handling.[9][10]
-
Procedure:
-
Dissolve 3-(2-methoxyphenoxy)aniline (1.0 eq) in acetonitrile and cool to 0 °C.
-
Add concentrated hydrochloric acid (2.0 eq) followed by the dropwise addition of an aqueous solution of sodium nitrite (1.1 eq), maintaining the temperature below 5 °C to form the diazonium salt in situ.
-
In a separate vessel, prepare a solution of sulfur dioxide in acetic acid or use a stable SO₂ surrogate like DABSO.
-
Add a catalytic amount of copper(II) chloride to the SO₂ solution.
-
Slowly add the cold diazonium salt solution to the SO₂/catalyst mixture. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Pour the reaction mixture into ice-water and extract the product with a water-immiscible organic solvent such as dichloromethane.[12]
-
Wash the organic layer with cold water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Further purification, if necessary, can be achieved by careful column chromatography on silica gel, though the reactive nature of the product requires swift handling.
-
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as an electrophile for the synthesis of sulfonamides and sulfonate esters.[5]
Sulfonamide Synthesis
The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily affords the corresponding sulfonamides. This reaction is fundamental to the construction of a vast number of biologically active molecules.[2]
Caption: General reaction of the target sulfonyl chloride to form sulfonamides.
The resulting sulfonamides can serve as key intermediates or final drug candidates. The diaryl ether motif is present in numerous bioactive compounds, and the methoxy group can influence pharmacokinetic properties and binding interactions.
Potential Therapeutic Applications
Given the prevalence of the sulfonamide group in pharmaceuticals, this compound is a valuable tool for lead optimization in drug discovery programs targeting a range of diseases, including:
-
Cancer: As a building block for inhibitors of enzymes like carbonic anhydrases.
-
Inflammatory Diseases: For the synthesis of COX-2 inhibitors.[13]
-
Infectious Diseases: As a scaffold for novel antibacterial agents.
Safe Handling and Storage
This compound, like other sulfonyl chlorides, should be handled with care due to its reactivity and potential hazards. Based on data for similar compounds, the following precautions are recommended:[4]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Hazards: Assumed to be corrosive and to cause severe skin burns and eye damage. It is a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a cool, dry place away from moisture, as it reacts with water. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. While specific experimental data is limited, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved therapeutic agents.
References
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Kovalenko, K., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max-Planck-Gesellschaft. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Balkenhohl, M., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters. [Link]
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Ouyang, G., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
-
Seltzman, H. H., et al. (2012). 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide. MDPI. [Link]
- Google Patents. (2013).
- Google Patents. (2003). Process for the manufacture of arylsulfonyl chloride.
- Google Patents. (2012).
-
Pincekova, L., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. [Link]
-
ResearchGate. (2013). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
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ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. [Link]
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ResearchGate. (2024). Application of Sulfonyl in Drug Design. [Link]
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de la Torre, J. C., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
Wikipedia. Benzenesulfonyl chloride. [Link]
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Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Synfacts. (2024). Synthesis of Aryl Sulfonamides by a Sandmeyer-Type Chlorosulfonylation of Anilines. [Link]
-
Moody, T. S., et al. (2010). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
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PubChem. 3-Methoxybenzenesulfonyl chloride. [Link]
- Google Patents. (2011).
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An In-depth Technical Guide to [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride (CAS No. 521980-26-7). This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structural features, combining a sulfonyl chloride moiety with a methoxyphenoxy group, offer a versatile platform for the synthesis of a diverse range of sulfonamide derivatives. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating critical technical information and providing practical insights into its application.
Introduction and Significance
This compound is an organosulfur compound that has garnered significant interest as a versatile building block in medicinal chemistry.[1] Its molecular architecture, featuring a reactive sulfonyl chloride group, allows for the facile introduction of a sulfonyl moiety into various organic molecules. This is particularly valuable in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.
The presence of the 2-methoxyphenoxy group imparts distinct electronic and steric properties to the molecule, influencing its reactivity and the pharmacological profile of its derivatives. This structural complexity enables the fine-tuning of properties such as solubility, bioavailability, and target-binding affinity in drug candidates. Consequently, this compound is a crucial intermediate for creating complex and targeted therapeutic agents.[1]
Physicochemical Properties
Precise experimental data for this compound is not widely published. However, based on its structure and data from related sulfonyl chlorides, the following properties can be predicted and are summarized in Table 1.
| Property | Value | Source/Basis |
| CAS Number | 521980-26-7 | [1] |
| Molecular Formula | C₁₃H₁₁ClO₄S | [1] |
| Molecular Weight | 298.74 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow solid or oil | Inferred from similar compounds like benzenesulfonyl chloride[2] |
| Melting Point | Not available (likely a low-melting solid) | Inferred from benzenesulfonyl chloride (13-14 °C)[3] |
| Boiling Point | Decomposes at high temperatures | Inferred from benzenesulfonyl chloride[2] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ether, alcohol) | Inferred from benzenesulfonyl chloride[2] |
Synthesis of this compound
The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. For this compound, two plausible synthetic routes are outlined below. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Chlorosulfonation of 3-(2-Methoxyphenoxy)benzene
A common and direct method for introducing a sulfonyl chloride group onto an aromatic ring is through electrophilic aromatic substitution with chlorosulfonic acid.[4]
Reaction Workflow:
Caption: Synthesis via Chlorosulfonation.
Experimental Protocol:
-
Sulfonation: In a fume hood, cool a flask containing 3-(2-methoxyphenoxy)benzene in an ice bath. Slowly add an excess of chlorosulfonic acid dropwise while maintaining the temperature at 0 °C. Stir the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonic acid intermediate. Filter the solid and wash with cold water.
-
Chlorination: Dry the sulfonic acid intermediate thoroughly. Suspend the dried solid in a suitable solvent (e.g., dichloromethane) and add thionyl chloride. Reflux the mixture until the reaction is complete.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure. The crude product can be purified by distillation under high vacuum or by chromatography.
Ullmann Condensation followed by Chlorination
An alternative approach involves the formation of the diaryl ether bond via an Ullmann condensation, followed by the conversion of a pre-existing functional group into the sulfonyl chloride.
Reaction Workflow:
Caption: Synthesis via Ullmann Condensation.
Experimental Protocol:
-
Ullmann Condensation: Combine 3-bromobenzenesulfonic acid, 2-methoxyphenol, a copper catalyst (e.g., copper(I) iodide), and a suitable base (e.g., potassium carbonate) in a high-boiling polar solvent (e.g., N-methylpyrrolidone).[5] Heat the mixture at an elevated temperature (typically >150 °C) until the reaction is complete.[5]
-
Work-up: After cooling, dilute the reaction mixture with water and acidify to precipitate the sulfonic acid product. Filter and wash the solid.
-
Chlorination: Follow the chlorination procedure described in section 3.1.
Reactivity and Applications
The primary reactivity of this compound is centered around the electrophilic sulfonyl chloride group. It readily reacts with nucleophiles, such as amines and alcohols, to form the corresponding sulfonamides and sulfonate esters.
Formation of Sulfonamides
The reaction with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) is a cornerstone of its application. This reaction is fundamental to the synthesis of a vast array of biologically active molecules.
Reaction Workflow:
Caption: Sulfonamide Formation.
This reactivity is exploited in the development of various therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. The aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methoxy group protons would give a characteristic singlet at around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for all 13 carbon atoms. The aromatic carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would appear around δ 55-60 ppm.
-
IR Spectroscopy: The infrared spectrum of a sulfonyl chloride typically shows strong characteristic absorption bands for the S=O stretching vibrations in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[6]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (298.74 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak) would also be observed.[6]
Safety and Handling
This compound, like other sulfonyl chlorides, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and lachrymatory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Incompatibilities: Avoid contact with water and moisture, as it can hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride gas. It is also incompatible with strong bases and oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The container should be tightly sealed to prevent moisture ingress.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a gateway to a wide range of sulfonamide derivatives with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its known properties, plausible synthetic routes, reactivity, and safe handling procedures. As research in this area continues, a deeper understanding of this compound's potential will undoubtedly emerge, leading to the development of novel and impactful chemical entities.
References
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Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. Available at: [Link]
-
IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. PubChem. Available at: [Link]
- Preparation method of 3-methoxybenzyl chloride. Google Patents.
-
Synthesis of 3-Methoxy-benzene sulfonic acid chloride. PrepChem.com. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide. MDPI. Available at: [Link]
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synthesis route for [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
An In-depth Technical Guide to the Synthesis of [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The sulfonyl chloride functional group is a versatile handle for the construction of sulfonamides, a common motif in drug discovery that can act as a bioisostere for carboxylic acids and amides, offering improved hydrolytic stability and additional hydrogen bonding capabilities.[1] This guide provides a comprehensive overview of a robust and modern synthetic route to this compound, designed for researchers and scientists in the field of drug development. The proposed synthesis leverages a well-established yet refined chemical transformation—the Sandmeyer reaction—starting from the corresponding aniline precursor.
Retrosynthetic Analysis and Strategic Approach
The most logical and efficient approach to constructing the target aryl sulfonyl chloride is through the transformation of an amino group. This retrosynthetic disconnection leads back to 3-(2-methoxyphenoxy)aniline as the key starting material. The conversion of an aromatic amine to a sulfonyl chloride is classically achieved via a two-step sequence: diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source, known as the Sandmeyer reaction.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous due to the wide availability of aniline derivatives and the reliability of the Sandmeyer reaction. Modern advancements have further improved the safety and practicality of this method by replacing gaseous sulfur dioxide with stable, solid surrogates.[1][2]
Synthetic Pathway and Mechanistic Insights
The forward synthesis from 3-(2-methoxyphenoxy)aniline involves two critical transformations occurring in a one-pot fashion:
-
Diazotization of the Amine: The primary aromatic amine is converted to a diazonium salt.
-
Sandmeyer Chlorosulfonylation: The diazonium salt is subsequently converted to the sulfonyl chloride.
Step 1: In Situ Diazotization
The synthesis commences with the diazotization of 3-(2-methoxyphenoxy)aniline. This reaction involves treating the aniline with a source of nitrous acid, which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[3][4]
The mechanism proceeds as follows:
-
Protonation of nitrous acid by HCl generates the highly electrophilic nitrosonium ion (NO⁺).[5]
-
The lone pair of the primary amine attacks the nitrosonium ion.
-
A series of proton transfers and subsequent dehydration yields the aryl diazonium chloride intermediate.[5]
Maintaining a low temperature is critical, as aryl diazonium salts can be unstable and decompose, particularly at room temperature, releasing nitrogen gas.[4]
Step 2: Copper-Catalyzed Chlorosulfonylation
Following the formation of the diazonium salt, the chlorosulfonylation is performed. Traditional Sandmeyer reactions often use gaseous sulfur dioxide, which is hazardous and difficult to handle. A significant improvement involves the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), a stable, crystalline solid that serves as an SO₂ surrogate.[1][6]
The mechanistic steps for this transformation are:
-
The aryl diazonium salt undergoes a single-electron transfer (SET) from a copper(I) species (generated in situ from a Cu(II) precatalyst), leading to the formation of an aryl radical and the release of dinitrogen gas.
-
The aryl radical then reacts with sulfur dioxide (released from DABSO).
-
The resulting arylsulfonyl radical is oxidized by copper(II) chloride, which also acts as the chloride source, to yield the final this compound product and regenerate the copper(I) catalyst.[7]
This modern protocol is inherently safer as it avoids the pre-formation and accumulation of the energetic diazonium salt and utilizes a stable SO₂ source.[1][2]
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the Sandmeyer chlorosulfonylation of anilines using DABSO.[1][6]
Materials:
-
3-(2-Methoxyphenoxy)aniline
-
DABSO (DABCO-bis(sulfur dioxide) adduct)
-
Copper(II) chloride (CuCl₂)
-
tert-Butyl nitrite
-
Hydrochloric acid (37% aqueous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(2-methoxyphenoxy)aniline (1.0 equiv.), DABSO (0.6 equiv.), and CuCl₂ (0.05 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the aniline.
-
Acidification: Cool the mixture in a water bath to approximately 18-20°C. Add 37% aqueous HCl (2.0 equiv.) dropwise. A slight exotherm may be observed.
-
Diazotization: Add tert-butyl nitrite (1.1 equiv.) dropwise over 15-20 minutes, maintaining the internal temperature below 25°C. The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes after the addition is complete. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aniline.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to neutralize any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude sulfonyl chloride is often used directly in the next step due to potential instability on silica gel.[8] If purification is necessary, it should be performed rapidly via flash column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Expected Reaction Parameters
The following table summarizes the typical parameters and expected outcomes for this synthesis, based on literature values for analogous substrates.[1][2]
| Parameter | Value/Description | Rationale/Reference |
| Starting Material | 3-(2-Methoxyphenoxy)aniline | Key precursor with the required backbone. |
| Key Reagents | DABSO, tert-Butyl Nitrite, CuCl₂ | Stable SO₂ source, in situ diazotizing agent, and catalyst.[1][6] |
| Solvent | Acetonitrile (MeCN) | Common solvent for Sandmeyer reactions. |
| Temperature | 0°C to Room Temperature | Low temperature for diazonium salt stability, room temp for reaction completion.[4] |
| Reaction Time | 1-2 hours | Typically a rapid transformation.[1] |
| Expected Yield | 70-85% | Based on yields for similar aryl sulfonyl chlorides via this method.[2] |
| Purity | >95% (after purification) | The protocol is known for high efficiency and purity.[1] |
Safety Considerations
-
Aryl Diazonium Salts: Although formed in situ and generally not isolated in this procedure, diazonium salts are potentially explosive, especially when dry. Low temperatures should be maintained during their formation.
-
Reagents: tert-Butyl nitrite is flammable and volatile. Hydrochloric acid is corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work-up: Quenching and washing steps should be performed carefully, especially the neutralization with sodium bicarbonate, which can cause gas evolution (CO₂).
Conclusion
The synthesis of this compound can be efficiently and safely accomplished through a modern, one-pot Sandmeyer chlorosulfonylation protocol. The use of 3-(2-methoxyphenoxy)aniline as the starting material, coupled with a stable SO₂ surrogate like DABSO and an in situ diazotization method, provides a reliable and scalable route for obtaining this valuable synthetic intermediate. This guide offers a robust framework for researchers, grounded in established chemical principles and supported by current literature, to facilitate the synthesis of complex sulfonamide-based molecules for drug discovery and development.
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Bayle, E. D., Igoe, N., & Fish, P. V. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216. [Link]
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-
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electrophilicity of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
An In-Depth Technical Guide to the Electrophilicity and Reactivity of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Keystone Reagent in Modern Synthesis
This compound is a sophisticated organosulfur compound that serves as a critical building block in contemporary organic synthesis. Its molecular architecture, which features a diaryl ether scaffold combined with a highly reactive sulfonyl chloride moiety, provides a unique combination of steric and electronic properties. This structure makes it an invaluable intermediate, particularly in the fields of medicinal chemistry and agrochemical development, where the synthesis of complex sulfonamide derivatives is paramount.[1]
The exceptional utility of this reagent is rooted in the powerful electrophilic nature of the sulfonyl chloride group (-SO₂Cl). Sulfonyl chlorides are among the most potent electrophiles in organic chemistry, enabling facile and selective couplings with a wide array of nucleophiles.[2] This guide, authored from the perspective of a Senior Application Scientist, offers an in-depth exploration of the , the structural factors that govern its reactivity, and its practical application in the synthesis of high-value molecules. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Section 1: Unpacking the Molecular Architecture and Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its constituent functional groups. A thorough understanding of its structure is essential to predicting and controlling its behavior in chemical reactions.
The core of the molecule is a phenylsulfonyl chloride group, which is substituted at the meta-position with a 2-methoxyphenoxy group. Let's dissect the electronic contributions of each component:
-
The Sulfonyl Chloride (-SO₂Cl) Group : This is a powerful electron-withdrawing group. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement creates a significant electron deficiency, or partial positive charge (δ+), on the sulfur atom, making it a prime target for nucleophilic attack.
-
The Diaryl Ether Linkage : The oxygen atom connecting the two phenyl rings influences the electronic character of the primary ring in two opposing ways:
-
Inductive Effect (-I) : As oxygen is more electronegative than carbon, it withdraws electron density from the phenyl ring through the sigma bond network.
-
Resonance Effect (+R) : The lone pairs on the ether oxygen can be delocalized into the π-system of the phenyl ring. This electron-donating resonance effect increases electron density at the ortho and para positions. Since the sulfonyl chloride is at the meta position, this resonance effect does not directly delocalize onto the sulfur center, but it does modulate the overall electron density of the ring.
-
-
The 2-Methoxy Substituent : The methoxy group (-OCH₃) on the secondary phenyl ring is a strong electron-donating group due to resonance. Its effect on the electrophilicity of the distant sulfonyl chloride is primarily steric and conformational, influencing how the molecule presents itself to incoming nucleophiles.
The following diagram illustrates the key electronic effects that define the electrophilic character of the sulfur center.
Caption: Electronic effects governing the electrophilicity of the sulfur atom.
Section 2: The Nature of Electrophilicity and Reaction Mechanisms
Aryl sulfonyl chlorides are powerful electrophiles that readily engage with a variety of nucleophiles.[2] The reaction typically proceeds via a nucleophilic substitution mechanism at the tetracoordinate sulfur center. While often depicted as a direct Sₙ2-like displacement, the reaction can also follow an addition-elimination pathway involving a transient pentacoordinate sulfurane intermediate, particularly with strong nucleophiles.
General Reaction Pathway: Nucleophilic Substitution
The general transformation involves the attack of a nucleophile (Nu⁻) on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group.
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A Technical Guide to [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride: Synthesis, Application, and Procurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, a specialized chemical intermediate. Initial research indicates that this compound is not a readily available stock item from major chemical suppliers. Therefore, this document focuses on the strategic considerations for its acquisition via custom synthesis, outlines a plausible synthetic route based on established chemical principles, details its potential applications in medicinal chemistry, and provides essential safety and handling protocols.
Strategic Procurement: The Custom Synthesis Imperative
Given the absence of this compound in the catalogs of major suppliers, researchers requiring this molecule must engage with a contract research organization (CRO) or a specialized chemical company offering custom synthesis services. This approach, while requiring a longer lead time and potentially higher initial cost, offers the advantage of securing a product with a specified purity and quantity tailored to the researcher's needs.
Key Considerations for Selecting a Custom Synthesis Partner:
-
Expertise in Multi-step Organic Synthesis: The synthesis of this molecule is a multi-step process requiring proficiency in specific reaction classes.[1][2]
-
Scale-up Capabilities: Depending on the project's scope, from initial screening to lead optimization, the required quantity may vary from milligrams to kilograms.[2][3]
-
Analytical Capabilities: Ensure the partner has robust analytical facilities (e.g., NMR, HPLC, GC-MS) to verify the structure and purity of the final compound.[4]
-
Confidentiality and Intellectual Property: A clear agreement on intellectual property rights and confidentiality is paramount.
Table 1: Representative Custom Synthesis Providers
| Company | Key Capabilities | Geographic Presence |
| Enamine | Multistep organic synthesis, asymmetric synthesis, scale-up from milligram to kilogram.[2] | Global |
| Richman Chemical Inc. | Complex multi-step organic synthesis, toll manufacturing, sourcing of hard-to-find chemicals.[1] | USA |
| Otava Chemicals | Custom synthesis for biotech and pharma, design and synthesis of fluorescent dyes.[3] | Global |
| Tocris Bioscience | High-purity organic compounds, expertise in a diverse range of chemical classes.[5] | Global |
| Pharma Inventor Inc. | Synthesis of reference standards, metabolites, and impurities from milligram to 100g scale.[6] | North America |
The Scientific Foundation: Synthesis and Mechanism
The synthesis of this compound is not explicitly detailed in readily available literature, necessitating a proposed route based on fundamental organic chemistry principles. A common and effective method for preparing aryl sulfonyl chlorides is through the chlorosulfonylation of an appropriate aromatic precursor.[7]
Proposed Synthetic Pathway
A logical precursor for the target molecule is 3-(2-methoxyphenoxy)aniline. The synthesis would likely proceed via a modified Sandmeyer reaction, a robust method for converting anilines to aryl sulfonyl chlorides.[8] This process involves the diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.[8]
Caption: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) is critical to form the diazonium salt.[8] Higher temperatures would lead to the decomposition of the unstable diazonium salt.
-
Chlorosulfonylation: The subsequent reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group with high regiocontrol. The use of a copper(II) chloride catalyst is standard for this transformation. The reaction is typically carried out in a solvent like acetic acid, which can dissolve the diazonium salt and sulfur dioxide.[8]
Alternative Synthetic Considerations
While the Sandmeyer approach is robust, other methods for aryl sulfonyl chloride synthesis exist, such as the direct chlorosulfonylation of the corresponding diaryl ether with chlorosulfonic acid. However, this method often suffers from a lack of regioselectivity, leading to mixtures of isomers that can be difficult to separate.[7] Given the defined substitution pattern of the target molecule, the Sandmeyer reaction starting from the corresponding aniline offers superior control.
Application in Drug Discovery: A Versatile Building Block
The primary utility of this compound in drug discovery lies in its function as a precursor to sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of FDA-approved drugs with diverse therapeutic applications.[9][10][11]
Synthesis of Diaryl Ether Sulfonamides
The sulfonyl chloride group is a highly reactive electrophile that readily reacts with primary or secondary amines in the presence of a mild base (e.g., pyridine, triethylamine) to form a stable sulfonamide linkage. This reaction is a fundamental transformation in the synthesis of many pharmaceutical agents.[7][12]
Caption: General reaction scheme for sulfonamide synthesis.
The resulting diaryl ether sulfonamide scaffold is of significant interest in medicinal chemistry. Structurally similar compounds have been investigated for a range of biological activities, including as anti-inflammatory and anti-cancer agents.[12][13] The diaryl ether motif provides a flexible yet conformationally biased linker that can effectively position the sulfonamide group and other substituents for optimal interaction with biological targets.
Therapeutic Relevance of Sulfonamides
-
Antibacterial Agents: The original "sulfa drugs" were revolutionary antibiotics.[9][11]
-
Diuretics: Many diuretic drugs are based on the sulfonamide scaffold.
-
Anticonvulsants: Certain sulfonamide-containing compounds exhibit anticonvulsant properties.
-
Anti-inflammatory Agents: The COX-2 inhibitor Celecoxib is a prominent example of a sulfonamide-based anti-inflammatory drug.[14]
-
Anticancer Agents: Sulfonamides have been incorporated into various anticancer drug candidates.[11]
-
Antiviral Agents: The scaffold is also present in several antiviral medications.[11]
The specific substitution pattern of this compound offers a unique three-dimensional structure that can be exploited by medicinal chemists to probe the binding pockets of enzymes and receptors, making it a valuable tool for structure-activity relationship (SAR) studies.[14]
Experimental Protocols and Safety
Protocol: General Procedure for Sulfonamide Formation
This protocol is a representative example and should be adapted and optimized for specific amine substrates.
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Add a suitable base (e.g., pyridine or triethylamine, 1.2 eq).
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute acid solution (e.g., 1M HCl). Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Safety and Handling of Sulfonyl Chlorides
Sulfonyl chlorides are reactive compounds that require careful handling.[15][16][17]
-
Moisture Sensitivity: They are highly sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.[18] All reactions should be conducted under anhydrous conditions using dry glassware and solvents.[18]
-
Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns.[15][16] Always handle them in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Inhalation Hazard: The vapors are irritating to the respiratory system.[15][16] Avoid breathing dust or vapors.[16]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as water, alcohols, and strong bases.[17]
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
By understanding the procurement landscape, synthetic pathways, potential applications, and critical safety protocols, researchers can effectively incorporate this compound into their drug discovery and development programs.
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ACS Publications. One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process.
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Baxendale Group. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.
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Preprints.org. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Understanding the Reagent: Chemical Identity and Inferred Reactivity
[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride is a member of the sulfonyl chloride family, a class of organic compounds characterized by the -SO₂Cl functional group attached to a benzene ring. These reagents are potent electrophiles and serve as valuable intermediates in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.[1][2] The presence of the methoxyphenoxy moiety suggests its utility as a building block in the synthesis of complex molecules with potential biological activity, a common application for this class of compounds in pharmaceutical and agrochemical research.[1][2]
Table 1: General Chemical and Physical Properties of Aryl Sulfonyl Chlorides
| Property | General Description | Implication for Handling |
| Physical State | Typically colorless to brown oily liquids or solids.[3] | Handling procedures should be adaptable for both liquid and solid forms. |
| Reactivity | Highly reactive with nucleophiles, especially water, alcohols, and amines. | Strict exclusion of moisture is critical to prevent decomposition and the release of corrosive byproducts. Reactions should be conducted in a controlled environment. |
| Stability | Generally stable under anhydrous conditions but susceptible to hydrolysis. | Proper storage is paramount to maintain reagent integrity. |
| Solubility | Generally soluble in anhydrous organic solvents like dichloromethane, tetrahydrofuran, and toluene. | Solvent choice for reactions should be carefully considered to ensure it is anhydrous. |
The Cornerstone of Laboratory Practice: A Proactive Approach to Safety
The handling of sulfonyl chlorides necessitates a comprehensive safety protocol due to their corrosive nature and reactivity with water.[3][4] Direct contact can cause severe burns to the skin and eyes, and inhalation of vapors can lead to respiratory tract irritation.[3][5]
Personal Protective Equipment (PPE): The First Line of Defense
A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant lab coat is essential. For operations with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All manipulations of sulfonyl chlorides should be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[5]
Engineering Controls: Creating a Safe Workspace
The primary engineering control for handling sulfonyl chlorides is a properly functioning chemical fume hood.[5] This ensures that any vapors are effectively contained and exhausted. An eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is being handled.[5]
Methodical Handling and Storage Protocols
The inherent reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, dictates stringent handling and storage procedures.[3]
Storage: Preserving Integrity and Ensuring Safety
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[5]
-
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6]
-
Incompatibilities: Segregate from water, strong bases, oxidizing agents, alcohols, and amines to prevent violent reactions.[3]
Dispensing and Weighing: A Step-by-Step Approach
Experimental Protocol: Dispensing Solid or Liquid this compound
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Inert Atmosphere: If the compound is particularly sensitive or if high purity is required for the subsequent reaction, perform the transfer under a stream of inert gas.
-
Dispensing:
-
Solids: Use a clean, dry spatula to transfer the desired amount to a pre-weighed, dry container.
-
Liquids: Use a dry syringe or cannula to transfer the liquid.
-
-
Cleaning: Immediately and thoroughly clean any spills within the fume hood using an appropriate absorbent material. Do not use water for cleaning up spills.[3]
-
Sealing: Tightly reseal the main container, purging with inert gas if necessary, before returning it to storage.
The Chemistry in Action: Reactivity and Synthetic Utility
The primary utility of this compound in a research context is its role as a precursor to sulfonamides.[7][8] This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of therapeutic agents.[7]
Caption: General reaction scheme for sulfonamide synthesis.
The causality behind this experimental design lies in the high electrophilicity of the sulfur atom in the sulfonyl chloride, making it susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine. A non-nucleophilic base is typically added to quench the hydrochloric acid byproduct, driving the reaction to completion.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Table 2: Emergency Response Protocol
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. In a chemical fume hood, absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use combustible materials or water.[9] |
Waste Disposal: Responsible Stewardship
All waste containing this compound or its byproducts must be treated as hazardous.
-
Containers: Collect waste in designated, labeled, and sealed containers.
-
Compatibility: Do not mix with incompatible waste streams.
-
Disposal: Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]
Caption: Workflow for decontaminating glassware.
Conclusion
While a specific Safety Data Sheet for this compound is not widely available, a comprehensive understanding of the hazards associated with the sulfonyl chloride class of compounds provides a robust foundation for its safe handling. By adhering to the principles of proactive safety, including the consistent use of personal protective equipment and engineering controls, and by following methodical handling and storage protocols, researchers can confidently and safely utilize this reagent in their synthetic endeavors. The ultimate responsibility for safety rests with the individual researcher, who must always exercise caution and be prepared for any potential emergencies.
References
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New Jersey Department of Health and Senior Services. "Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride." Revised August 2000. [Link]
-
MDPI. "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures." Molbank 2024, m1879. [Link]
-
Cole-Parmer. "Material Safety Data Sheet: 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enoyl chloride." Accessed January 22, 2026. [Link]
-
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-
PubChem. "3-Methoxybenzenesulfonyl chloride." National Center for Biotechnology Information. Accessed January 22, 2026. [Link]
-
MDPI. "Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides." Molecules 2024, 29(9), 2154. [Link]
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-
MDPI. "2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide." Molbank 2009, M621. [Link]
-
ResearchGate. "(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences 9 (2008): 736-748. [Link]
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Organic Syntheses. "Synthesis of sulfonyl chloride substrate precursors." Accessed January 22, 2026. [Link]
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LookChem. "3-(4-Methoxyphenyl)benzenesulfonyl chloride Safety Data Sheets(SDS)." Accessed January 22, 2026. [Link]
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International Chemical Safety Cards (ICSCs). "ICSC 0198 - SULPHURYL CHLORIDE." Accessed January 22, 2026. [Link]
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MDPI. "Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations." Catalysts 2024, 14(1), 53. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (–SO₂NR₂), a cornerstone in medicinal chemistry, continues to be a privileged scaffold in the design of therapeutic agents.[1] Its prevalence stems from its ability to mimic the transition state of amide hydrolysis, act as a hydrogen bond donor and acceptor, and impart favorable pharmacokinetic properties to drug candidates.[2] From the pioneering antibacterial "sulfa drugs" to modern treatments for a spectrum of diseases including cancer, inflammation, and viral infections, the versatility of the sulfonamide moiety is well-established.[3]
The classical and most direct route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4] This application note provides a detailed protocol and scientific rationale for the synthesis of sulfonamides utilizing [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, a bespoke reagent for introducing a biaryl ether sulfonyl scaffold. This structural motif is of interest in drug discovery for its potential to engage in various receptor-ligand interactions. While specific literature on this exact sulfonyl chloride is not abundant, the principles and protocols outlined herein are based on well-established methodologies for sulfonamide synthesis and are adapted from procedures for structurally related sulfonyl chlorides.[5][6]
Reaction Scheme and Mechanism
The synthesis of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: General reaction mechanism for sulfonamide formation.
Experimental Protocol: Synthesis of a Representative Sulfonamide
This protocol details the synthesis of a representative N-aryl sulfonamide. The choice of amine, base, and solvent may be adapted for specific substrates.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Triethylamine (TEA) or Pyridine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)[7]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[7][8]
Caption: A generalized workflow for the synthesis and purification of sulfonamides.
Data Presentation: Representative Reaction Parameters
The following table provides a summary of typical quantitative data for the synthesis. Actual values may vary depending on the specific amine used.
| Parameter | Value | Notes |
| This compound | 1.0 eq | The limiting reagent. |
| Amine | 1.1 - 1.2 eq | A slight excess is used to ensure complete consumption of the sulfonyl chloride. For primary amines, a larger excess might be needed to avoid bis-sulfonylation.[9] |
| Base (e.g., Triethylamine) | 1.5 - 2.0 eq | A non-nucleophilic organic base is preferred to neutralize the HCl byproduct.[9] |
| Solvent (e.g., DCM) | Anhydrous, ~0.2 M | Must be anhydrous to prevent hydrolysis of the sulfonyl chloride.[9] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Expected Yield | 70 - 95% | Yield is dependent on the purity of starting materials and the specific amine used. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Hydrolysis of sulfonyl chloride.[9]2. Inactive amine (e.g., sterically hindered). | 1. Ensure strictly anhydrous conditions. Use freshly opened or distilled anhydrous solvents and flame-dried glassware.[9]2. Increase reaction temperature or use a more forcing base (e.g., NaH in THF for less reactive amines). |
| Formation of Side Products | 1. Bis-sulfonylation of primary amines.[9]2. Reaction of base with sulfonyl chloride. | 1. Use a larger excess of the primary amine or a bulky protecting group.[9]2. Use a non-nucleophilic base like pyridine or triethylamine. |
| "Oiling Out" during Recrystallization | The melting point of the product is lower than the boiling point of the solvent.[7] | Re-dissolve the oil in more hot solvent and allow for slower cooling. Alternatively, change the solvent system to one with a lower boiling point.[7] Seeding with a small crystal of the pure product can also induce crystallization. |
| Difficulty in Purification | Impurities with similar polarity to the product. | If recrystallization is ineffective, consider purification by column chromatography on silica gel. |
Characterization of the Synthesized Sulfonamide
The identity and purity of the synthesized sulfonamide should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the covalent structure of the molecule. Characteristic signals include the N-H proton (if present) and the aromatic protons of the [3-(2-Methoxyphenoxy)phenyl] moiety and the amine portion.[10][11]
-
FT-IR Spectroscopy: Will show characteristic stretching frequencies for the SO₂ group (typically two bands around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (if present, around 3300 cm⁻¹).[11]
-
Mass Spectrometry: Will confirm the molecular weight of the synthesized compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
References
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Uchenna, et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
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Bertini, I., et al. (n.d.). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO2020151687A1 - N-benzyl-n-arylsulfonamide derivative and preparation and use thereof.
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The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
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(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
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Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
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PubChem. (n.d.). 3-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
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aldlab-chemicals. (n.d.). 3-(2-Methoxy-phenyl)propionyl chloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-Methoxy-benzene sulfonic acid chloride. Retrieved from [Link]
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Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Retrieved from [Link]
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Lee, J. H., et al. (2023). Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. PMC. Retrieved from [Link]
-
Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung. Retrieved from [Link]
-
(n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Retrieved from [Link]
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Organic Syntheses. (1921). Benzenesulfonyl chloride. Retrieved from [Link]
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-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
ACS Publications. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of New Triarylpyrazole Derivatives Possessing Terminal Sulfonamide Moiety and Their Inhibitory Effects on PGE2 and Nitric Oxide Productions in Lipopolysaccharide-Induced RAW 264.7 Macrophages. Retrieved from [Link]
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Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Books. (2016). Synthesis of Sulfonamides. Retrieved from [Link]
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Application Notes and Protocols for the Use of [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of the Sulfonamide Moiety in Kinase Inhibition
The sulfonamide functional group is a cornerstone in modern medicinal chemistry, prized for its ability to act as a versatile scaffold in the design of therapeutic agents.[1] Its prevalence in numerous approved drugs is a testament to its favorable physicochemical properties, including its capacity to act as a hydrogen bond donor and acceptor, and its metabolic stability.[1][2] In the realm of kinase inhibitor discovery, the sulfonamide moiety has proven to be a critical pharmacophore, contributing to potent and selective inhibition of various kinases implicated in cancer and other diseases.[3][4] This application note focuses on a key reagent, [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride , and its application in the synthesis of potent kinase inhibitors, with a particular focus on the selective AXL kinase inhibitor, Bemcentinib (BGB324).
The unique structural feature of this reagent is the 3-(2-methoxyphenoxy)phenyl group. This moiety is not merely a passive component of the resulting inhibitor but plays an active role in modulating the molecule's binding affinity, selectivity, and pharmacokinetic profile. The ether linkage and the methoxy group can engage in specific interactions within the kinase active site, often occupying hydrophobic pockets and forming key hydrogen bonds.[5] Understanding the synthesis and application of this specific sulfonyl chloride is therefore of great interest to researchers in drug discovery and development.
Chemical Properties and Reactivity
This compound is an aromatic sulfonyl chloride, a class of compounds known for their reactivity towards nucleophiles. The central sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a stable sulfonamide bond. This reaction is the foundation of its use in kinase inhibitor synthesis.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include organic amines such as triethylamine or pyridine, or inorganic bases like potassium carbonate. The choice of solvent is crucial and depends on the solubility of the reactants; common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Caption: Key sulfonamide formation in Bemcentinib synthesis.
Protocol: Synthesis of a 3-(2-Methoxyphenoxy)benzenesulfonamide Derivative
This protocol provides a general method for the synthesis of a sulfonamide derivative using this compound and a generic amine, representative of the core reaction in the synthesis of inhibitors like Bemcentinib.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 4-amino-1H-pyrazole)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the amine (1.0 eq) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1-1.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Representative Reaction Parameters
| Parameter | Value |
| Amine | 1.0 equivalent |
| Sulfonyl Chloride | 1.1 - 1.2 equivalents |
| Base | Pyridine (1.5 - 2.0 equivalents) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Workup | Aqueous wash (NaHCO₃, Brine) |
| Purification | Silica Gel Chromatography |
Structure-Activity Relationship (SAR) Insights
The 3-(2-methoxyphenoxy)phenyl moiety in kinase inhibitors like Bemcentinib is not arbitrary. Structure-activity relationship studies have shown that this group contributes significantly to the inhibitor's potency and selectivity.
-
Hydrophobic Interactions: The two phenyl rings can engage in hydrophobic interactions with nonpolar residues in the ATP-binding pocket of the kinase.
-
Hydrogen Bonding: The ether oxygen and the methoxy group can act as hydrogen bond acceptors, forming crucial interactions with key amino acid residues in the hinge region or other parts of the active site.
-
Conformational Rigidity: The diaryl ether linkage provides a degree of conformational rigidity, which can be entropically favorable for binding.
The specific substitution pattern (meta-phenoxy and ortho-methoxy) is often optimized to achieve the ideal geometry for fitting into the target kinase's active site while avoiding steric clashes.
Caption: SAR contributions of the key moiety.
Conclusion
This compound is a valuable and strategic building block in the synthesis of sophisticated kinase inhibitors. Its utility is exemplified in the creation of Bemcentinib, a selective AXL kinase inhibitor with significant therapeutic potential. The straightforward sulfonamide bond formation, coupled with the important contribution of the 3-(2-methoxyphenoxy)phenyl moiety to the final inhibitor's biological activity, underscores the importance of this reagent in modern drug discovery. The protocols and insights provided in this application note are intended to guide researchers in the effective utilization of this versatile chemical tool.
References
-
Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design, Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023, March 20). MDPI. Retrieved January 22, 2026, from [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved January 22, 2026, from [Link]
-
Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. (2021, April 15). PubMed. Retrieved January 22, 2026, from [Link]
-
Compounds for the treatment of kinase-dependent disorders. (2023, January 3). Justia Patents. Retrieved January 22, 2026, from [Link]
-
Preparation of benzene sulfonyl chloride (phenylsulfonyl chloride; benzene sulfochloride; benzenesulfonic chloride; benzenosulfochloride). (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
-
Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017, January 17). PubMed. Retrieved January 22, 2026, from [Link]
-
Patent highlights August–September 2023. (2024, March 18). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). UCL Discovery. Retrieved January 22, 2026, from [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
(12) United States Patent. (2024, July 2). Google Patents. Retrieved January 22, 2026, from [Link]
-
AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Application Notes & Protocols: Utilizing [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride as a Versatile Synthon for Novel Agrochemical Discovery
Abstract
The relentless demand for novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds. Sulfonyl-containing compounds, particularly sulfonamides, are a cornerstone of modern agrochemical science, featuring prominently in herbicides, fungicides, and insecticides.[1] This document provides a comprehensive guide for researchers on the strategic application of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, a unique diaryl ether sulfonyl chloride, as a core building block for the synthesis and screening of new potential agrochemicals. While not an active ingredient itself, its structural motifs—a reactive sulfonyl chloride handle and a methoxyphenoxy group—offer compelling opportunities for generating diverse chemical libraries with high potential for biological activity. This guide details synthetic protocols, high-throughput screening (HTS) strategies, and discusses plausible mechanisms of action to accelerate the discovery pipeline.
Introduction: The Strategic Value of the Sulfonyl Chloride Moiety
Sulfonyl chlorides are highly valuable electrophilic intermediates in organic synthesis, prized for their reactivity with a vast array of nucleophiles to form stable sulfonamides, sulfonates, and other derivatives.[2][3] This reactivity is the foundation of their utility in creating large, diverse libraries of compounds for biological screening.[2] In agrochemical research, the resulting sulfonamide group is a well-established pharmacophore, present in numerous commercial products.[1]
The subject of this guide, This compound , presents a particularly interesting scaffold for several reasons:
-
Diaryl Ether Core: The diaryl ether linkage is a common feature in many potent herbicides, conferring favorable properties such as metabolic stability and optimal conformation for target binding.
-
Methoxyphenoxy Group: The 2-methoxy substituent can influence the molecule's conformation and electronic properties. It may engage in specific hydrogen bonding or steric interactions within a biological target site, potentially leading to enhanced potency or novel modes of action.
-
Reactive Handle: The sulfonyl chloride group at the 3-position provides a reliable and strategically placed reaction site for derivatization, allowing for systematic exploration of structure-activity relationships (SAR).
This guide is structured to provide a logical workflow, from the synthesis of the core building block to the screening and evaluation of its derivatives, empowering research teams to effectively integrate this synthon into their discovery programs.
Protocol I: Synthesis of the Core Building Block
Since this compound is a specialized intermediate, its synthesis is a critical first step. The most direct and established method is the chlorosulfonation of the parent diaryl ether, 3-(2-methoxyphenoxy)benzene.
Protocol 2.1: Synthesis of this compound
Objective: To prepare the title compound from 3-(2-methoxyphenoxy)benzene via electrophilic chlorosulfonation.
Materials:
-
3-(2-methoxyphenoxy)benzene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 3-(2-methoxyphenoxy)benzene in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the flask in an ice bath to 0 °C. Causality Note: This reaction is highly exothermic. Maintaining a low temperature is crucial to prevent uncontrolled side reactions and degradation of the product.
-
Addition of Reagent: Add chlorosulfonic acid (2.0 to 3.0 equivalents) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C. Expert Insight: Using a slight excess of chlorosulfonic acid ensures complete conversion of the starting material.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Very carefully and slowly, pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Safety Critical Step: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary. The final product should be a white to off-white solid.
Application Protocol: Synthesis of a Diverse Sulfonamide Library
The primary application of the title compound is to serve as an electrophile in reactions with various primary and secondary amines to generate a library of novel sulfonamides.[4] This process is highly amenable to parallel synthesis techniques.
Protocol 3.1: Parallel Synthesis of a 96-Well Plate Sulfonamide Library
Objective: To react this compound with a diverse set of 96 amines to generate a screening library.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., 0.2 M in Dichloromethane or Acetonitrile).
-
Amine library plate: 96 unique primary or secondary amines (1.2 equivalents each) in a 96-well plate format.
-
Tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Anhydrous solvent (Dichloromethane or Acetonitrile).
-
Automated liquid handler (optional, but recommended for high throughput).
-
Plate shaker.
Procedure:
-
Amine Plate Preparation: To each well of a 96-well plate, add a solution of a unique amine (1.2 eq.).
-
Base Addition: Add the tertiary amine base (1.5 eq.) to each well. Causality Note: The base is essential to scavenge the HCl byproduct generated during the reaction, driving the reaction to completion and preventing the protonation of the nucleophilic amine.
-
Initiation of Reaction: Add the stock solution of this compound (1.0 eq.) to each well.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature. Allow the reactions to proceed for 4-16 hours.
-
Work-up (Optional): For screening purposes, a direct "crude and screen" approach is often used. If purification is desired, a high-throughput parallel purification system (e.g., automated flash chromatography or solid-phase extraction) can be employed.
-
Analysis and Storage: A small aliquot from each well should be analyzed by LC-MS to confirm the presence of the desired product and to estimate purity. The final library plate is then diluted to the appropriate concentration for biological screening and stored at -20 °C.
Workflow for Sulfonamide Library Synthesis
Caption: A typical discovery cascade for new agrochemicals.
Data Presentation and Interpretation
Data from the primary screen should be organized to facilitate hit identification and preliminary SAR analysis.
Table 1: Representative Data from Primary Herbicidal Screen
| Compound ID | Amine Moiety | % Inhibition @ 50 µM | Visual Phenotype | Hit? |
| L01-A01 | 4-Chloroaniline | 85% | Severe Chlorosis | Yes |
| L01-A02 | 2-Methylaniline | 15% | Healthy | No |
| L01-A03 | Cyclohexylamine | 5% | Healthy | No |
| L01-A04 | Morpholine | 62% | Stunted Growth | Yes |
| ... | ... | ... | ... | ... |
| Control+ | Glyphosate | 98% | Necrosis | N/A |
| Control- | DMSO | 0% | Healthy | N/A |
Hits identified in the primary screen (e.g., L01-A01 and L01-A04) would be advanced to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀), providing a quantitative measure of potency.
Plausible Mechanism of Action
Many sulfonamide-based agrochemicals function by inhibiting crucial enzymes in the target pest or weed. [5]For herbicides, a primary and well-validated target is Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microbes, but is absent in animals, making it an excellent target for selective herbicides. [6] The structural similarity of sulfonamides to the enzyme's natural substrates or transition states allows them to act as potent competitive inhibitors. [5][]
Hypothetical Inhibition of Acetolactate Synthase (ALS)
Caption: Inhibition of the ALS enzyme blocks amino acid synthesis.
Conclusion
This compound is a promising and strategically designed building block for the discovery of novel agrochemicals. Its diaryl ether core and reactive sulfonyl chloride handle provide a robust platform for generating diverse sulfonamide libraries. By following the integrated protocols for synthesis, high-throughput screening, and mechanistic hypothesis testing outlined in this guide, research and development teams can efficiently explore the chemical space around this scaffold, significantly enhancing the potential for identifying next-generation herbicidal, fungicidal, or insecticidal lead compounds.
References
-
Journal of Environmental Science and Health, Part B: Pesticides, Food Contaminants, and Agricultural Wastes. (2014). Effects of sulfonamide and tetracycline antibiotics on soil microbial activity and microbial biomass. [Link]
- Google Patents.
-
Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. (n.d.). [Link]
-
ResearchGate. A) Derivatization of complex sulfonamides through the parent sulfonyl.... [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central. [Link]
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Wikipedia. Sulfonamide (medicine). [Link]
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A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. (n.d.). MDPI. [Link]
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Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. [Link]
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Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Publications. [Link]
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ResearchGate. High-Throughput Screening in Agrochemical Research. [Link]
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Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides. (2020). Journal of the American Chemical Society. [Link]
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ResearchGate. Mechanism of action of sulphonamides. [Link]
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Cleveland Clinic. What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]
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ResearchGate. Chemical structures of the sulfonamide compounds isolated from the.... [Link]
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Big Data in Chemical Toxicity Research: The Use of High-Throughput Screening Assays To Identify Potential Toxicants. (n.d.). National Institutes of Health. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (n.d.). [Link]
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A brief review of high throughput screening in drug discovery process. (n.d.). [Link]
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Application Notes & Protocols: Leveraging [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride for the Synthesis of Bioactive Heterocycles
An Application Guide for Medicinal Chemists
Abstract: The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1] The synthesis of these critical molecules often relies on the reaction between a highly reactive sulfonyl chloride and a suitable amine.[2] This guide focuses on [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, a sophisticated building block whose unique diaryl ether structure offers steric and electronic properties valuable for crafting novel bioactive compounds. We will provide an in-depth exploration of its synthesis, reactivity, and application in creating heterocyclic sulfonamides, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and development.
Reagent Profile: this compound
This compound is a versatile intermediate characterized by its diaryl ether linkage, which provides a degree of conformational rigidity, and a highly electrophilic sulfonyl chloride group, poised for reaction with a wide range of nucleophiles.[3] Understanding its properties is crucial for successful application.
Physicochemical & Safety Data
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁ClO₄S | [3] |
| Molecular Weight | 310.75 g/mol | [3] |
| CAS Number | 521980-26-7 | [3] |
| Appearance | Off-white to light yellow solid | - |
| Solubility | Soluble in DCM, Chloroform, THF, Dioxane | - |
Handling & Storage Causality: this compound is sensitive to moisture. The sulfur atom is highly electrophilic and will readily react with water (hydrolysis) to form the corresponding sulfonic acid, rendering the reagent inactive for sulfonamide synthesis. Therefore, it is imperative to store the compound under an inert atmosphere (e.g., Argon or Nitrogen) in a desiccator and handle it using anhydrous solvents and techniques.
Synthesis of the Core Reagent
The preparation of this compound is typically achieved through a two-step process starting from 3-(2-methoxyphenoxy)phenol. The logic behind this common route is the direct and powerful electrophilic aromatic substitution using chlorosulfonic acid.[1][3]
Workflow for Reagent Synthesis
Caption: Synthesis workflow for the title sulfonyl chloride.
Protocol 2.1: Synthesis of this compound
-
Expert Insight: This protocol employs chlorosulfonic acid for sulfonation, a powerful but hazardous reagent that must be handled with extreme care in a fume hood. The subsequent chlorination with thionyl chloride is a standard and effective method for converting sulfonic acids to sulfonyl chlorides.[3]
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask to 0°C using an ice-water bath.
-
Sulfonation: Carefully charge the flask with chlorosulfonic acid (3.0 eq). Begin slow, dropwise addition of 3-(2-methoxyphenoxy)phenol (1.0 eq) while maintaining the internal temperature below 5°C.
-
Causality: The reaction is highly exothermic. Slow addition is critical to prevent overheating and potential side reactions like over-sulfonation.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting phenol is consumed.
-
Quenching: Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the sulfonic acid intermediate.
-
Chlorination: Filter the precipitated sulfonic acid and dry it under vacuum. To the crude sulfonic acid in a new flame-dried flask, add thionyl chloride (5.0 eq) and a catalytic amount of DMF (N,N-Dimethylformamide).
-
Causality: DMF acts as a catalyst in the Vilsmeier-Haack type mechanism to facilitate the conversion of the sulfonic acid to the highly reactive sulfonyl chloride.
-
-
Reflux: Heat the mixture to reflux (approx. 76°C) for 3-4 hours. The reaction should become a clear solution.
-
Workup & Purification: Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with cold water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Validation: The crude product can be purified by recrystallization from a hexane/DCM mixture or by flash column chromatography on silica gel. Purity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.
Core Application: Synthesis of Bioactive Heterocyclic Sulfonamides
The primary utility of this compound is its reaction with primary or secondary amines to form sulfonamides. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it a workhorse in medicinal chemistry.
General Principles & Mechanism
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Caption: General mechanism for sulfonamide formation.
Protocol 3.2: General Procedure for Heterocyclic Sulfonamide Synthesis
-
Expert Insight: The choice of base and solvent is critical. Pyridine can serve as both a base and a solvent. For less reactive amines, a non-nucleophilic base like triethylamine (TEA) in an inert solvent like DCM is preferred to avoid competitive reactions.
-
Setup: To a solution of the heterocyclic amine (1.0 eq) in anhydrous DCM (or pyridine) in a flame-dried flask under nitrogen, add triethylamine (1.5 eq). Cool the mixture to 0°C.
-
Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.
-
Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine starting material.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring (Self-Validation): Track the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 2:1 Hexane:Ethyl Acetate). The sulfonamide product should be more polar (lower Rf) than the starting sulfonyl chloride. A co-spot (a lane with both starting material and reaction mixture) is recommended for accurate comparison.
-
Workup: Upon completion, dilute the mixture with DCM. Wash with 1N HCl to remove excess base, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.
-
Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography or recrystallization. The final structure and purity must be confirmed by ¹H NMR, LC-MS, and HRMS.
Application Example: Synthesis of a Potential Antiproliferative Agent
Heterocycles containing a 3,4,5-trimethoxyphenyl moiety have shown potent antiproliferative activity by targeting tubulin.[4] We can hypothesize a similar bioactivity for our structurally related scaffold. Here, we outline the synthesis of a novel pyrazole-based sulfonamide.
Caption: Synthesis of a hypothetical bioactive pyrazole sulfonamide.
Protocol 3.3.1: Synthesis of N-(5-methyl-1H-pyrazol-3-yl)-3-(2-methoxyphenoxy)benzenesulfonamide
-
Setup: Dissolve 3-amino-5-methyl-1H-pyrazole (100 mg, 1.03 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Addition: Add this compound (351 mg, 1.13 mmol, 1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into ice-water (50 mL). A precipitate will form. Stir for 30 minutes.
-
Purification: Filter the solid, wash thoroughly with water, and dry under high vacuum. If needed, recrystallize from ethanol/water to yield the pure product.
-
Expected Outcome: A white to off-white solid. The structure would be confirmed via standard spectroscopic methods.
| Hypothetical Characterization Data | |
| Yield | 85-95% |
| State | White Solid |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to pyrazole, methyl, methoxy, and aromatic protons. |
| LC-MS (ESI+) | Calculated m/z for C₁₇H₁₇N₃O₄S [M+H]⁺: 372.10. Found: 372.1. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Poorly nucleophilic amine. 3. Steric hindrance. | 1. Use fresh or properly stored reagent; ensure anhydrous conditions. 2. Increase reaction temperature; use a stronger, non-nucleophilic base (e.g., DBU). 3. Increase reaction time and/or temperature. |
| Multiple Products | 1. Reaction with a bifunctional amine. 2. Side reactions due to high temperature. | 1. Use an appropriate protecting group strategy for other nucleophilic sites. 2. Run the reaction at a lower temperature (e.g., 0°C to RT). |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Unreacted base complicating chromatography. | 1. Ensure the reaction goes to completion. Try a different solvent system for chromatography or consider recrystallization. 2. Perform a thorough aqueous workup (1N HCl wash) to remove amine bases before chromatography. |
References
-
Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. [Link]
-
Supporting Information for Synthesis of sulfonyl chloride substrate precursors. University of Rochester. [Link]
- CN103351315A - General preparation method of sulfonyl chloride.
-
Gawroński, K., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(13), 3105. [Link]
-
Barreiro, G., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie, 131(51), 18395-18399. [Link]
-
Gale, P. A., & Smith, B. D. (Eds.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
3-(2-Methoxyphenyl)propanoyl chloride. PubChem. [Link]
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Bandar, J. S., & Buchwald, S. L. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 16(16), 4296–4299. [Link]
-
Le, T. A., & Movassaghi, M. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3094–3097. [Link]
-
Zhang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 157, 1039-1052. [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. [Link]
-
Multicomponent Synthesis: Bioactive Heterocycles. ResearchGate. [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]
Sources
Strategic Bioconjugation: Modifying Peptides with [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
An Application Guide and Protocol
Introduction: The Rationale for Sulfonamide Linkages in Peptide Therapeutics
Peptide-based therapeutics represent a rapidly expanding frontier in medicine, offering high specificity and potency.[1] However, their utility is often limited by poor in-vivo stability and pharmacokinetics. Bioconjugation, the chemical linking of two molecules, provides a powerful strategy to overcome these limitations by attaching moieties that can enhance stability, improve solubility, or enable targeted delivery.[2][3] Peptide-drug conjugates (PDCs) are a prime example of this strategy's success, merging the targeting ability of peptides with the therapeutic power of small-molecule payloads.[4][5]
The choice of linker chemistry is paramount to the success of a bioconjugate. The ideal linkage must be stable under physiological conditions, and the reaction to form it must be selective for a specific functional group on the peptide under mild, aqueous conditions. The sulfonamide bond, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is an exceptionally robust linkage, resistant to both acidic and basic hydrolysis.[6] This makes it a superior choice for applications requiring long-term stability.
This guide provides a detailed protocol and scientific rationale for the bioconjugation of peptides using [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. This aryl sulfonyl chloride is a versatile reagent for modifying the N-terminus or lysine side chains of peptides, creating highly stable sulfonopeptides.[7] We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and offer expert insights into process optimization, purification, and characterization.
The Chemistry of Peptide Sulfonylation
The core of this bioconjugation strategy is the nucleophilic substitution reaction between an amine on the peptide and the sulfonyl chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the unprotonated amine group on the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the stable sulfonamide product.[8]
Caption: Nucleophilic attack by the peptide's amine on the sulfonyl chloride.
Critical Parameter: pH Control and Selectivity
The success of this conjugation hinges on precise pH control. The reacting species is the free, unprotonated amine (R-NH₂).
-
N-terminal α-amine: pKa ≈ 7.5 - 8.5
-
Lysine ε-amine: pKa ≈ 10.5
The reaction must be conducted at a pH where a sufficient population of the target amine is deprotonated and thus nucleophilic. However, a competing reaction is the hydrolysis of the sulfonyl chloride by water or hydroxide ions, which becomes more rapid at higher pH.[9][10]
Therefore, a compromise is necessary. A pH range of 8.0 to 9.5 is typically optimal. In this range:
-
The N-terminal α-amine is largely deprotonated and reacts readily.
-
The lysine ε-amine is partially deprotonated, allowing for its modification, albeit potentially at a slower rate than the N-terminus.
-
The rate of hydrolysis of the sulfonyl chloride is manageable, allowing the aminolysis reaction to proceed efficiently.[11]
Causality: Operating below pH 8.0 will protonate the majority of N-terminal amines, drastically reducing their nucleophilicity and slowing the reaction to an impractical rate. Conversely, operating above pH 10.0 significantly accelerates the hydrolysis of the sulfonyl chloride, consuming the reagent before it can react with the peptide.
Other nucleophilic residues like cysteine (-SH), tyrosine (-OH), serine (-OH), and histidine (imidazole) are generally less reactive towards sulfonyl chlorides under these pH conditions, especially compared to the highly nucleophilic primary amines. This provides a high degree of chemoselectivity for the N-terminus and lysine residues.[12]
Experimental Application and Protocols
This section provides a comprehensive, self-validating protocol for the conjugation of a model peptide with this compound.
Materials and Reagents
| Reagent / Equipment | Grade / Specification | Rationale / Purpose |
| Peptide | >95% Purity (by HPLC) | High purity is essential to avoid side reactions and simplify purification. |
| This compound | >97% Purity | The key modifying reagent. |
| Sodium Bicarbonate Buffer | 0.1 M, pH 8.5 | Maintains optimal pH for the aminolysis reaction while minimizing hydrolysis. |
| Dimethylformamide (DMF) | Anhydrous | Aprotic polar solvent to dissolve the sulfonyl chloride before addition. |
| Hydroxylamine Solution | 0.5 M, pH 8.5 | Quenching agent to react with any excess sulfonyl chloride. |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Mobile phase modifier for purification. |
| Acetonitrile (ACN) | HPLC Grade | Organic mobile phase for purification. |
| Ultrapure Water | 18.2 MΩ·cm | Used for all buffers and mobile phases. |
| RP-HPLC System | C18 Column (e.g., 5 µm, 4.6 x 250 mm) | For purification and analysis of the conjugate.[13] |
| Mass Spectrometer (LC-MS) | ESI source recommended | For confirmation of conjugate mass and identity.[14] |
| pH Meter | Calibrated | For accurate buffer preparation. |
| Magnetic Stirrer & Stir Bar | - | Ensures homogenous reaction mixture. |
Experimental Workflow Overview
Caption: High-level workflow for peptide bioconjugation and purification.
Step-by-Step Protocol
1. Reagent Preparation: a. Peptide Stock Solution: Prepare a 10 mg/mL solution of your peptide in 0.1 M sodium bicarbonate buffer, pH 8.5. Rationale: This buffer provides the optimal pH environment for the reaction. b. Sulfonyl Chloride Stock Solution: Just before use, prepare a 100 mM solution of this compound in anhydrous DMF. Rationale: Sulfonyl chlorides are moisture-sensitive and will hydrolyze over time. Preparing this solution fresh in an anhydrous solvent is critical for reactivity.
2. Conjugation Reaction: a. Place a stir bar in the peptide solution and stir gently on a magnetic stir plate. b. Add a 5 to 10-fold molar excess of the sulfonyl chloride stock solution to the stirring peptide solution. Add the solution dropwise to prevent precipitation. Rationale: A molar excess drives the reaction towards completion. The optimal excess may need to be determined empirically (see Table 2). c. Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by taking small aliquots (e.g., 5 µL) every hour and analyzing via LC-MS. Self-Validation: Monitoring allows you to observe the disappearance of the starting peptide peak and the appearance of the higher molecular weight conjugate peak.
3. Reaction Quenching: a. After the desired level of conversion is reached, add a 20-fold molar excess (relative to the initial sulfonyl chloride amount) of 0.5 M hydroxylamine solution (pH 8.5). b. Stir for an additional 30 minutes. Rationale: Hydroxylamine is a potent nucleophile that will react with and neutralize any remaining sulfonyl chloride, preventing further modification of the peptide and ensuring a defined final product.
4. Purification by RP-HPLC: a. Acidify the reaction mixture by adding a small amount of 10% TFA to lower the pH to ~2-3. This prepares the sample for reverse-phase chromatography. b. Purify the peptide conjugate using a preparative C18 RP-HPLC column.[13] c. Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient might be 5-65% ACN over 30 minutes. Rationale: The conjugated peptide will be more hydrophobic than the unconjugated peptide due to the addition of the aromatic sulfonyl group. Therefore, it will elute later from the C18 column, allowing for effective separation. d. Collect fractions corresponding to the product peak.
5. Characterization and Validation: a. Analyze the collected fractions using analytical LC-MS to confirm purity and identity.[15][16] b. Validation Check: The mass of the conjugated peptide should show an increase corresponding to the mass of the [3-(2-Methoxyphenoxy)phenyl]sulfonyl moiety (C₁₃H₁₁O₄S). The expected mass increase is 263.31 Da . c. Pool the pure fractions.
6. Lyophilization: a. Freeze the pooled fractions and lyophilize to obtain the purified peptide conjugate as a dry powder.
Optimizing Reaction Conditions
| Parameter | Range | Rationale & Expert Insights |
| Molar Ratio (Reagent:Peptide) | 3:1 to 20:1 | Start with a 5-fold excess. A higher excess can increase reaction speed but may also lead to multiple conjugations if the peptide has multiple amine sites (e.g., N-terminus and Lysine). |
| pH | 8.0 - 9.5 | pH 8.5 is a robust starting point. For selective N-terminal modification, a lower pH (~8.0) can be attempted. For targeting less reactive lysines, a higher pH (~9.0-9.5) might be necessary, but reaction time should be minimized to reduce hydrolysis.[17] |
| Co-solvent | 5-20% (v/v) | The addition of DMF should be minimized as high concentrations of organic solvent can denature some peptides. Ensure the final concentration is low enough to maintain peptide solubility and structure. |
| Temperature | 4°C to 25°C | Room temperature (25°C) is generally sufficient. For sensitive peptides or to slow down hydrolysis, the reaction can be performed at 4°C, but this will require a longer reaction time. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Reaction pH is too low.3. Peptide has no accessible primary amines. | 1. Prepare fresh sulfonyl chloride solution in anhydrous DMF immediately before use.2. Verify buffer pH. Increase pH to 9.0 and re-run.3. Confirm peptide sequence. |
| Multiple Products Observed | 1. Multiple amine sites (N-terminus, Lys) are reacting.2. Reaction time is too long or reagent excess is too high. | 1. Reduce the molar excess of sulfonyl chloride.2. Lower the reaction pH towards 8.0 to favor the more acidic N-terminus.3. Decrease reaction time. |
| Low Recovery After HPLC | 1. Conjugate is precipitating on the column.2. Conjugate is adsorbing to vials/tubing. | 1. Ensure the sample is fully solubilized and acidified before injection.2. Use low-adsorption labware. May need to add a small amount of organic solvent to the sample. |
| Major Peak is Hydrolyzed Reagent | 1. Reaction pH is too high.2. Reaction was left for too long in aqueous buffer. | 1. Lower the reaction pH.2. Work quickly and add the freshly prepared reagent to the peptide solution without delay. |
Conclusion
The conjugation of peptides with this compound is a robust and reliable method for producing highly stable sulfonopeptides. The resulting sulfonamide linkage is a cornerstone of modern bioconjugate chemistry, offering the stability required for developing next-generation diagnostics and therapeutics.[18] By understanding the underlying chemical principles—particularly the critical role of pH in balancing aminolysis against hydrolysis—researchers can effectively control the reaction to achieve high yields of well-defined conjugates. The protocols and insights provided herein serve as a comprehensive guide for scientists and developers to successfully implement this powerful modification strategy in their research and development pipelines.
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Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link][19]
-
Peptide synthesis with sulfonyl protecting groups. (1999). Google Patents (EP0941104A1). [20]
-
Facile preparation of sulfonium peptide and protein probes for selective crosslinking of methyllysine readers. (n.d.). National Center for Biotechnology Information (PMC). [Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (2024). National Center for Biotechnology Information (PMC). [Link]
-
Sulfonation, sulfonamide activated acyl transfer and conjugate... (n.d.). ResearchGate. [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). National Center for Biotechnology Information. [Link][15]
-
Methodology of stable peptide based on propargylated sulfonium. (2023). National Center for Biotechnology Information (PMC). [Link]
-
Peptide Labeling Reagents. (n.d.). Stratech. [Link]
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The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. (2011). ACS Publications. [Link][9]
-
Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. (2025). National Center for Biotechnology Information (PMC). [Link][1]
-
Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. (n.d.). Waters. [Link][21]
-
The direct peptide reactivity assay: selectivity of chemical respiratory allergens. (2012). PubMed. [Link][12]
-
A Guide to the Basics of Peptide Conjugation. (2025). Neuland Labs. [Link]
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Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. (2024). National Center for Biotechnology Information (PMC). [Link]
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. (n.d.). ACS Publications. [Link][10]
-
How to purify polymer-peptide complex? (2020). ResearchGate. [Link]
-
What is best chemistry to be followed for peptide conjugation with a substrate with free hydroxyl and/or carboxylic group? (2020). ResearchGate. [Link]
-
Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. (n.d.). MDPI. [Link][4]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). ACS Publications. [https://pubs.acs.org/doi/10.1021/jacsau.3c002 sulfonamides]([Link] sulfonamides)
-
Reactive intermediates in peptide synthesis. ortho-Nitrophenyl Nalpha-para-toluenesulfonyl-alpha-aminoisobutyrate. (2002). PubMed. [Link]
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Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America. [Link][16]
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Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. (n.d.). Royal Society of Chemistry. [Link][8]
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Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). University of California, Irvine. [Link]
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How bioconjugation is unlocking new drug development. (2025). Pharmaceutical Technology. [Link][5]
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Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. (n.d.). Royal Society of Chemistry. [Link]
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Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025). ResearchGate. [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]
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Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025). Contract Pharma. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). University of California, Irvine. [Link]
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Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI. [Link]
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BIOCONJUGATION: LINKAGE STABILITY AND NOVEL METHODS. (n.d.). University of Wisconsin-Madison. [Link][22]
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Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. (n.d.). Agilent. [Link]
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Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. (n.d.). ACS Publications. [Link]
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Characterisation of a peptide conjugate and impurities. (2023). Sterling Pharma Solutions. [Link][14]
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Hydrolysis stable sulfonyl chlorides. (2016). Reddit. [Link][11]
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How to improve peptide purification by altering the mobile phase pH. (2023). Biotage. [Link][17]
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Peptide Conjugation for Drug Development. (n.d.). Synpeptide. [Link][18]
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Schematic diagram explaining the acid stability of the sulfonamide structure. (n.d.). ResearchGate. [Link][6]
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Application Notes & Protocols: Strategic Synthesis of N-Substituted Sulfonamides from [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride and Sterically Hindered Amines
Introduction and Strategic Overview
The sulfonamide functional group is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and robust chemical properties.[1][2] The most conventional route to N-substituted sulfonamides—the reaction of a sulfonyl chloride with a primary or secondary amine—is fundamentally a nucleophilic substitution. While highly effective for simple, unhindered amines, this reaction's efficiency plummets when the amine is sterically demanding.[3][4] Large or complex substituents near the nitrogen atom physically obstruct the nucleophilic attack on the electrophilic sulfur center, leading to sluggish reactions, low yields, or complete reaction failure.
This guide provides a detailed examination of the reaction between [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride (1) , a versatile diaryl ether building block, and a range of sterically hindered amines. We move beyond simple procedures to explain the causal factors behind protocol choices, offering researchers a strategic framework for overcoming the challenge of steric hindrance in sulfonamide synthesis. The protocols described herein are designed as self-validating systems, complete with troubleshooting guides and characterization checkpoints to ensure reliable and reproducible outcomes.
Target Reaction:
The Mechanistic Challenge: Steric Hindrance
The formation of a sulfonamide begins with the lone pair of the amine nitrogen attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, typically by a base or a second equivalent of the amine.
Steric bulk on the amine (e.g., secondary carbons adjacent to the nitrogen, such as in diisopropylamine, or ortho-substituents on anilines) creates a significant kinetic barrier to the initial nucleophilic attack. This steric clash is the primary obstacle to efficient sulfonamide formation with hindered amines.[4]
Diagram: The Impact of Steric Hindrance on Sulfonamide Formation
Caption: Steric hindrance raises the transition state energy, impeding sulfonamide formation.
Core Strategies and Experimental Protocols
To overcome this kinetic barrier, several strategies can be employed, focusing on increasing the effective reactivity of the system through catalysis or more forcing conditions.
Strategy 1: Enhanced Basicity and Temperature
For moderately hindered amines, moving from a standard tertiary amine base (like triethylamine) to a stronger, non-nucleophilic base can improve reaction rates. Bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate can facilitate the final deprotonation step more effectively.[5] Combining this with elevated temperatures provides the necessary energy to overcome the activation barrier.
Protocol 1: Reaction with a Moderately Hindered Amine (Diisopropylamine)
This protocol details a robust method for reacting (1) with a common sterically hindered secondary amine.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add this compound (1) (1.0 eq).
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.2 M concentration relative to the sulfonyl chloride). Stir to dissolve.
-
Amine Addition: Add diisopropylamine (1.2 eq) to the solution via syringe.
-
Base Addition: Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 eq). Causality Note: DBU is a strong, non-nucleophilic base that effectively scavenges the HCl byproduct without competing with the primary amine nucleophile.
-
Reaction Execution: Heat the reaction mixture to reflux (40 °C for DCM, 82 °C for MeCN) and monitor by TLC or LC-MS. The reaction typically requires 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with additional DCM.
-
Wash sequentially with 1 M HCl (to remove excess base and amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the resulting sulfonamide using ¹H NMR, ¹³C NMR, and HRMS.
Strategy 2: Lewis Acid Catalysis
For more challenging substrates, including less nucleophilic and sterically hindered anilines, Lewis acid catalysis can be highly effective. The Lewis acid coordinates to the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur center and making it more susceptible to nucleophilic attack.[6] Indium(III) chloride (InCl₃) is a particularly effective catalyst for this transformation.[1]
Protocol 2: Indium-Catalyzed Reaction with a Hindered Aniline (2,6-Dimethylaniline)
This protocol is designed for amines where both steric hindrance and reduced nucleophilicity are factors.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried flask under an inert atmosphere, add this compound (1) (1.0 eq) and Indium(III) chloride (InCl₃) (10 mol%). Expertise Note: InCl₃ is moisture tolerant but using anhydrous conditions is best practice for reproducibility.
-
Solvent Addition: Add anhydrous Acetonitrile (MeCN) (0.2 M).
-
Amine Addition: Add 2,6-dimethylaniline (1.1 eq).
-
Reaction Execution: Stir the mixture at 60-80 °C. The catalytic cycle enhances the reaction rate, which should be monitored by LC-MS for consumption of the starting material (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization: Purify via flash chromatography and characterize the product by NMR and MS as described in Protocol 1.
Data Summary and Expected Outcomes
The following table summarizes the expected outcomes for the reaction of (1) with various amines, demonstrating the efficacy of the specialized protocols.
| Entry | Amine Substrate | Steric Hindrance | Protocol Used | Conditions | Typical Yield |
| 1 | Morpholine | Low | Standard¹ | TEA, DCM, RT, 2h | >95% |
| 2 | Diisopropylamine | Moderate | Standard¹ | TEA, DCM, Reflux, 24h | <20% |
| 3 | Diisopropylamine | Moderate | Protocol 1 | DBU, MeCN, Reflux, 18h | 75-85% |
| 4 | 2,6-Dimethylaniline | High | Standard¹ | TEA, DCM, Reflux, 48h | No Reaction |
| 5 | 2,6-Dimethylaniline | High | Protocol 2 | InCl₃ (10%), MeCN, 80°C, 8h | 60-70% |
¹Standard Protocol: Amine (1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM), Room Temperature (RT).
Troubleshooting and Validation
A successful protocol must be a self-validating system. If yields are low, consider the following.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting sulfonamide synthesis with hindered amines.
Conclusion
The reaction of this compound with sterically hindered amines, while challenging, is readily achievable through the rational selection of reaction conditions. For moderately hindered aliphatic amines, the use of a strong, non-nucleophilic base and elevated temperatures is sufficient. For more demanding substrates, such as hindered anilines, Lewis acid catalysis provides a powerful tool to increase the electrophilicity of the sulfonyl chloride and drive the reaction to completion. By understanding the mechanistic hurdles and applying these targeted strategies, researchers can confidently and efficiently synthesize a broad range of complex sulfonamides for applications in drug discovery and beyond.
References
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Mondal, S., & Shaikh, A. R. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
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Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2007(15), 2442-2444.
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Liu, Y., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e358-e370.
-
Nayak, S. K., & Kamila, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32981-33004.
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Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2379-2394.
-
Stache, E. E., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21463–21470.
-
Hogg, S. J. (2012). The Synthesis of Functionalised Sulfonamides. University of Bath.
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Nacsa, E. D., & Lambert, T. H. (N.D.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Bolm, C., & Tissot, O. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11576–11581.
-
Zha, G.-F., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 53(24), 3094–3097.
-
Chem-Impex International. (n.d.). [3-(2-Chlorophenoxy)Phenyl]Sulfonyl Chloride.
-
King, J. F., & Rathore, R. (1992). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 70(5), 1401-1410.
-
Willis, M. C., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Source of Sulfur Dioxide in Palladium-Catalyzed Sulfonamide and Sulfone Synthesis. Organic Letters, 13(18), 4876–4878.
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Movassaghi, M., & Hill, M. D. (2006). Direct Synthesis of Sulfonamides and Sulfamides from SO2, Amines, and N-Chlorosuccinimide. Angewandte Chemie International Edition, 45(48), 8213-8216.
-
Bar-Zeev, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18239.
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Ball, N. D., & Sanford, M. S. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5994-5996.
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Gribble, G. W., & Jasinski, J. M. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the Chemical Society, Perkin Transactions 2, (1), 45-50.
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Zard, S. Z. (2002). Recent progress in the generation and use of radicals for synthetic purposes. Chemical Society Reviews, 31(3), 185-190.
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Veisi, H., et al. (2011). A Novel and Efficient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols in Water. Synlett, 2011(16), 2315-2320.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413339, Sulfonamide.
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Application Note & Protocol: Strategic Base Selection for the Synthesis of Sulfonamides Using [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Introduction: The Critical Role of the Base in Sulfonamide Synthesis
The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in medicinal chemistry and drug development.[1][2] This reaction, while conceptually straightforward, is mechanistically nuanced, and its success is critically dependent on the judicious selection of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] Failure to effectively scavenge this acid will lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.
However, the base's function extends beyond simple acid scavenging. It can influence reaction kinetics, modulate selectivity, and in some cases, participate directly in the catalytic cycle. A suboptimal choice can lead to undesired side reactions, such as hydrolysis of the sensitive sulfonyl chloride starting material, or competitive reactions if the base itself is nucleophilic.[3][4][5]
This guide provides a comprehensive framework for selecting the optimal base for the synthesis of sulfonamides, using the reaction of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride with a model amine as a practical example. We will explore the interplay between base strength (pKa), steric hindrance, and nucleophilicity, providing researchers with the rationale to optimize their synthetic outcomes.
Mechanistic Considerations: How the Base Dictates the Reaction Pathway
The synthesis of a sulfonamide from a sulfonyl chloride and an amine proceeds through a nucleophilic substitution mechanism at the sulfur center. The base is integral to two key aspects of this process: maintaining the nucleophilicity of the amine and driving the reaction equilibrium forward.
-
Amine Activation & HCl Neutralization: The amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. The proton on the nitrogen must then be removed to yield the final sulfonamide and HCl. The added base neutralizes the generated HCl, preventing the protonation of the starting amine and ensuring a continuous supply of the nucleophile.[2]
-
Catalytic Pathway (Nucleophilic Catalysis): Certain bases, notably pyridine and 4-Dimethylaminopyridine (DMAP), can act as nucleophilic catalysts.[6][7] They react with the sulfonyl chloride to form a highly reactive intermediate (e.g., a sulfonylpyridinium salt). This intermediate is more susceptible to attack by the amine than the original sulfonyl chloride, thereby accelerating the reaction.[6][7]
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solvent effects on the reaction of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
An Application Guide for Drug Development Professionals
Application Note: Optimizing Sulfonamide Synthesis
A Guide to Solvent Effects on the Reactivity of [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Introduction: The Critical Role of Solvent Selection in Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, from antibiotics to diuretics and kinase inhibitors. This compound is a key intermediate in the synthesis of such pharmacologically active molecules. The reaction of this sulfonyl chloride with primary or secondary amines is the most common method for forming the crucial sulfonamide linkage.[1][2]
The success of this transformation—in terms of reaction rate, yield, and purity—is profoundly influenced by the choice of reaction solvent. The solvent does not merely act as a passive medium but actively participates in the reaction mechanism by stabilizing or destabilizing reactants, transition states, and intermediates.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on understanding and leveraging solvent effects to optimize the synthesis of sulfonamides using this compound. We will explore the underlying reaction mechanism, provide field-proven protocols, and offer a comparative analysis of common solvents.
Theoretical Background & Mechanistic Insights
The reaction of an arylsulfonyl chloride with a nucleophile, such as an amine, is a nucleophilic substitution at a tetracoordinate sulfur center. While several mechanistic pathways are possible, extensive kinetic and solvolysis studies on analogous arenesulfonyl chlorides strongly support a concerted, bimolecular nucleophilic substitution (SN2-type) mechanism for most cases.[4][5]
The SN2 Mechanism at Sulfur
In this mechanism, the nucleophile (amine) attacks the electrophilic sulfur atom, and the sulfur-chlorine bond breaks in a single, concerted step through a trigonal bipyramidal transition state.[4][6] The solvent's role is critical in stabilizing the charge separation that develops in this transition state.
Caption: General SN2 mechanism for sulfonamide formation.
The Role of Solvent Polarity and Hydrogen Bonding
Solvents are broadly classified into three categories relevant to this reaction: polar aprotic, polar protic, and nonpolar.
-
Polar Aprotic Solvents (Recommended): This class includes solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. They possess significant dipole moments capable of dissolving polar reactants and stabilizing the charged transition state. Crucially, they lack acidic protons and do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "free" and highly reactive, leading to faster reaction rates for SN2 processes.[3][7] For this reason, polar aprotic solvents are generally the optimal choice for sulfonamide synthesis.
-
Polar Protic Solvents: This class includes water, alcohols (e.g., ethanol, isopropanol), and carboxylic acids. While their polarity can stabilize the transition state, their ability to form strong hydrogen bonds with the amine nucleophile creates a "solvent cage".[7] This solvation shell deactivates the nucleophile, significantly reducing its reactivity and slowing the reaction rate. Furthermore, these solvents can themselves act as nucleophiles, leading to competitive solvolysis (hydrolysis or alcoholysis) of the sulfonyl chloride, which reduces the yield of the desired sulfonamide.[4][8]
-
Nonpolar Solvents: Solvents like hexane, toluene, and dichloromethane (DCM) have low dielectric constants. While DCM is often used, truly nonpolar solvents are generally poor choices as they cannot effectively solvate the reactants or stabilize the polar transition state, leading to very slow reaction rates and poor solubility of the starting materials.
Application Data: Comparative Solvent Analysis
To guide solvent selection, the following table summarizes the expected outcomes for the reaction of this compound with a typical primary amine (e.g., benzylamine) in various solvents. The relative reaction rates are estimated based on established principles of SN2 reactions.[3][7][9]
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Expected Relative Rate | Rationale & Key Considerations |
| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | Excellent (+++++) | Good reactant solubility; minimal solvation of the amine nucleophile enhances reactivity. Easy to remove post-reaction. |
| N,N-Dimethylformamide (DMF) | 36.7 | Excellent (+++++) | High boiling point allows for heating if necessary. Can be difficult to remove completely. | |
| Tetrahydrofuran (THF) | 7.6 | Good (++++) | Less polar than MeCN/DMF but still highly effective. A very common and reliable choice. | |
| Slightly Polar | Dichloromethane (DCM) | 9.1 | Moderate (+++) | Good solubility for many organic compounds. Often used with a tertiary amine base (e.g., Et3N) to scavenge HCl. |
| Polar Protic | Isopropanol (IPA) | 19.9 | Poor (+) | Strong H-bonding deactivates the amine. Risk of competing alcoholysis to form the sulfonate ester. |
| Water (H2O) | 80.1 | Very Poor | Rapid hydrolysis of the sulfonyl chloride is the dominant reaction pathway.[8] | |
| Nonpolar | Toluene | 2.4 | Very Slow (+) | Poor stabilization of the polar transition state. Potential reactant solubility issues. |
Experimental Protocols
The following protocols provide a robust framework for both the synthesis and kinetic analysis of the reaction. A tertiary amine base (e.g., triethylamine) is included to neutralize the HCl byproduct, which would otherwise form an unreactive ammonium salt with the nucleophile.
Protocol 1: Synthesis of N-Benzyl-3-(2-methoxyphenoxy)benzenesulfonamide
Caption: Experimental workflow for sulfonamide synthesis.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Triethylamine (Et3N), distilled
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na2SO4), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to create a ~0.2 M solution. Cool the flask to 0 °C in an ice bath.
-
Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of the amine nucleophile (e.g., benzylamine, 1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the sulfonyl chloride is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amines), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: Kinetic Analysis by HPLC
This protocol allows for a quantitative comparison of reaction rates in different solvents.
-
Stock Solutions: Prepare stock solutions of the sulfonyl chloride, amine, and an internal standard (e.g., naphthalene) in the solvent to be tested.
-
Reaction Initiation: In a thermostatted vial, combine the amine and internal standard solutions. At time t=0, add the sulfonyl chloride stock solution and start a timer.
-
Sampling: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (~50 µL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a pre-weighed HPLC vial containing a quenching solution (e.g., a dilute acid in the mobile phase) to stop the reaction.
-
Analysis: Analyze the quenched samples by HPLC.
-
Data Processing: Determine the concentration of the sulfonyl chloride at each time point by integrating its peak area relative to the internal standard. Plot the natural logarithm of the sulfonyl chloride concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (kobs) for the reaction in that solvent.
Conclusion and Best Practices
The choice of solvent is a powerful tool for controlling the outcome of reactions with this compound. For the synthesis of sulfonamides via nucleophilic substitution with amines, the evidence overwhelmingly supports the use of polar aprotic solvents .
-
For Optimal Rate and Yield: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are superior choices that maximize nucleophile reactivity.
-
For General Utility: Tetrahydrofuran (THF) and Dichloromethane (DCM) are also effective and widely used.
-
Avoid Protic Solvents: Alcohols and water should be strictly avoided to prevent competitive solvolysis and deactivation of the amine nucleophile.
-
Always Use a Base: The inclusion of a non-nucleophilic base like triethylamine or pyridine is critical to neutralize the HCl byproduct and ensure the reaction proceeds to completion.
By applying these principles and protocols, researchers can ensure efficient, high-yielding, and reproducible synthesis of sulfonamide-containing target molecules, accelerating timelines in drug discovery and development.
References
-
Rogalewicz, F., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PubMed Central. Available at: [Link]
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856-868. Available at: [Link]
-
Master Organic Chemistry. (2014). Nucleophilic Substitution With Internal Return: SNi. Master Organic Chemistry. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. Available at: [Link]
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-
YouTube. (2021). Chemical reaction of amine with aryl sulphonyl chloride and nitrous acid. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group Website. Available at: [Link]
-
Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Melissa Maribel. (2012). Solvents in Substitution Reactions. YouTube. Available at: [Link]
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2486. (Note: Abstract available, full text may require subscription).
-
Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical. Available at: [Link]
-
Chemistry LibreTexts. (2021). Amines as Nucleophiles. Chemistry LibreTexts. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity - Sulfur and Phosphorus Compounds. MSU Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation. RSC Advances. Available at: [Link]
-
MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. Available at: [Link]
-
ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. Available at: [Link]
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Application Notes & Protocols: [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride in Solid-Phase Synthesis
Welcome to a comprehensive guide on the applications of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride in solid-phase synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile reagent in their workflows. We will delve into the mechanistic underpinnings of its utility, provide detailed, field-tested protocols, and offer insights to ensure successful implementation in your laboratory.
Introduction: A Novel Linker for Solid-Phase Synthesis
This compound is an aromatic sulfonyl chloride with significant potential in solid-phase organic synthesis (SPOS). Its unique structure, featuring a reactive sulfonyl chloride moiety and a stable phenoxyphenyl backbone, makes it an excellent candidate for use as a cleavable linker. In SPOS, linkers are crucial molecules that tether a substrate to a solid support, allowing for sequential chemical reactions and simplified purification.[1][2]
The application of this compound as a linker offers several advantages:
-
Versatility: The sulfonyl chloride group readily reacts with a variety of nucleophiles, enabling the immobilization of diverse starting materials.[3][4]
-
Stability: The resulting sulfonamide or sulfonate ester linkage is stable to a wide range of reaction conditions commonly employed in solid-phase synthesis.
-
Controlled Cleavage: The linker is designed for specific cleavage conditions, allowing for the release of the final product with high purity.
This guide will focus on the application of this compound as a safety-catch linker for the synthesis of tertiary amines and sulfonamides.
Mechanistic Rationale: The Safety-Catch Strategy
The "safety-catch" linker strategy involves a two-step cleavage process.[5] The initial linkage to the solid support is highly stable. A chemical modification step is required to "activate" the linker, rendering it susceptible to cleavage under mild conditions. This approach prevents premature cleavage and loss of product during the synthesis.
The proposed safety-catch strategy using this compound is illustrated below. The methoxy group on the terminal phenyl ring can be demethylated to a phenol, which then facilitates the cleavage of the sulfonamide bond through an intramolecular cyclization reaction.
Figure 1: Workflow for solid-phase synthesis using this compound as a safety-catch linker.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in solid-phase synthesis.
This protocol describes the attachment of this compound to a hydroxymethyl-functionalized polystyrene resin.
Materials:
-
Hydroxymethyl polystyrene resin (1% DVB, 100-200 mesh)
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the hydroxymethyl polystyrene resin (1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM and wash the resin with fresh DCM (3 x 10 mL).
-
Dissolve this compound (1.5 g, 4.7 mmol) in anhydrous DCM (10 mL).
-
Add the solution of the sulfonyl chloride to the swollen resin.
-
Add pyridine (0.4 mL, 5.0 mmol) to the resin slurry.
-
Agitate the mixture at room temperature for 16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
Loading Determination:
The loading of the linker on the resin can be determined by a variety of methods, including elemental analysis for sulfur or by cleaving a known amount of resin and quantifying the released linker by UV-Vis spectroscopy or mass spectrometry.
| Parameter | Value |
| Resin Type | Hydroxymethyl Polystyrene |
| Initial Loading | 1.0 mmol/g |
| Linker Excess | 4.7 equivalents |
| Base | Pyridine |
| Expected Final Loading | 0.8 - 0.95 mmol/g |
Table 1: Typical parameters for linker immobilization.
This protocol outlines the synthesis of a tertiary amine on the solid support.
Materials:
-
Linker-functionalized resin from Protocol 3.1
-
Primary amine (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Alkylating agent (e.g., methyl iodide)
-
DMF, anhydrous
-
DCM, anhydrous
Procedure:
-
Swell the linker-functionalized resin (0.5 g, ~0.45 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Drain the DMF and wash with fresh DMF (3 x 5 mL).
-
Dissolve the primary amine (5 equivalents) and DIPEA (5 equivalents) in anhydrous DMF (5 mL).
-
Add the solution to the resin and agitate at room temperature for 4 hours.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Swell the resin in anhydrous DMF (5 mL).
-
Add the alkylating agent (10 equivalents) and agitate at room temperature for 16 hours.
-
Drain the solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under vacuum.
Sources
Application Note: A Robust One-Pot Protocol for the Synthesis of Novel Sulfonamides from [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to act as a bioisostere for amides.[1][2] This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of diverse sulfonamides starting from the advanced intermediate, [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. By detailing the underlying reaction mechanism, optimizing reaction parameters, and offering a step-by-step guide, this document serves as an essential resource for researchers in drug discovery and organic synthesis, enabling the rapid generation of compound libraries for screening and development.
Introduction: The Significance of Sulfonamides
Sulfonamides (R-SO₂NR'R'') are a critical class of compounds in the pharmaceutical industry, exhibiting a broad spectrum of biological activities including antibacterial, antitumor, diuretic, and hypoglycemic effects.[1] Their success is partly due to their structural rigidity and the ability of the sulfonyl group to participate in strong hydrogen bonding interactions within biological targets.[1] Furthermore, their enhanced metabolic stability and water solubility compared to carboxamides make them an attractive functional group for drug design.[2]
The classical and most reliable method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This reaction is robust, high-yielding, and tolerates a wide variety of functional groups. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are particularly advantageous as they streamline the process, reduce waste, and improve overall efficiency.[2][5] This guide focuses on such a one-pot approach, providing the rationale and a detailed protocol for synthesizing a library of novel sulfonamides from a specific, drug-like sulfonyl chloride precursor.
Mechanistic Rationale and Key Parameters
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution-type reaction occurring at the sulfur center. The mechanism is straightforward yet requires careful control of conditions for optimal outcomes.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Elimination of Chloride: The intermediate collapses, expelling the chloride ion as a leaving group.
-
Deprotonation: The resulting protonated sulfonamide is neutralized by a base, yielding the final sulfonamide product and a salt byproduct (e.g., pyridinium hydrochloride).
The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] Therefore, the inclusion of a base is critical to scavenge the acid and drive the reaction to completion.[3]
Causality Behind Experimental Choices:
-
Base Selection: Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used. Pyridine is often preferred as it can also serve as the solvent and is an effective nucleophilic catalyst. An excess of the amine substrate can sometimes be used to act as the base, but this is less efficient.
-
Solvent Choice: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or pyridine are ideal as they do not react with the sulfonyl chloride. The choice depends on the solubility of the reactants and the desired reaction temperature.
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
Caption: Figure 1: Reaction mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot reaction of this compound with a representative primary or secondary amine.
3.1. Materials and Reagents
-
This compound (1.0 eq.)
-
Selected primary or secondary amine (1.1-1.2 eq.)
-
Pyridine or Triethylamine (2.0-3.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (approx. 0.1 M concentration)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath, separatory funnel, rotary evaporator.
3.2. Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the selected amine (1.1 eq.) and the chosen solvent (e.g., DCM).
-
Base Addition: Add the base (e.g., pyridine, 2.0 eq.). Cool the resulting solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Carefully pour the mixture into a separatory funnel containing 1 M HCl solution to wash out the excess base.
-
Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (twice), saturated NaHCO₃ solution (twice), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crude solid or oil is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.[6]
Workflow and Data Presentation
The entire process, from setup to pure product, can be visualized as a streamlined workflow.
Caption: Figure 2: One-pot sulfonamide synthesis workflow.
Table 1: Representative Substrate Scope and Expected Yields
To demonstrate the robustness of this protocol, a variety of amine nucleophiles can be employed. The following table presents hypothetical yet expected outcomes based on established chemical principles.
| Entry | Amine Substrate | Amine Type | Reaction Time (h) | Expected Yield (%) |
| 1 | Aniline | Aromatic Primary | 12 | 85-95% |
| 2 | Benzylamine | Aliphatic Primary | 4 | 90-98% |
| 3 | Morpholine | Aliphatic Secondary | 2 | >95% |
| 4 | N-Methylaniline | Aromatic Secondary | 16 | 70-85% |
| 5 | tert-Butylamine | Hindered Primary | 16 | 60-75% |
Yields are estimated and may vary based on specific reaction conditions and purification efficiency.
Safety and Handling Precautions
Working with sulfonyl chlorides requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] All manipulations should be performed inside a certified chemical fume hood.[8]
-
Reagent Handling: Sulfonyl chlorides are corrosive and moisture-sensitive.[9] They react with water to release corrosive HCl gas.[9] Always handle them under an inert atmosphere and store them in a dry environment.[8][9]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted sulfonyl chloride carefully with a suitable nucleophile before disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive sulfonyl chloride (hydrolyzed). | Use fresh or properly stored sulfonyl chloride. Ensure anhydrous conditions. |
| Insufficient base. | Use at least 2 equivalents of base to neutralize generated HCl. | |
| Multiple Spots on TLC | Formation of bis-sulfonated amine (for primary amines). | Use a slight excess of the amine (1.1-1.2 eq.) and add sulfonyl chloride slowly. |
| Incomplete reaction. | Increase reaction time or gently warm the reaction mixture (e.g., to 40 °C). | |
| Difficult Purification | Product is co-eluting with impurities. | Optimize chromatography conditions (try different solvent systems or use a different stationary phase). |
| Excess base remaining. | Ensure the aqueous acid wash during work-up is thorough. |
Conclusion
The one-pot synthesis of sulfonamides from sulfonyl chlorides and amines is a highly efficient and versatile method for generating diverse molecules for drug discovery and development. The protocol outlined in this application note, centered on the use of this compound, is robust and broadly applicable to a range of amine substrates. By understanding the mechanistic principles and adhering to the detailed experimental and safety procedures, researchers can confidently and rapidly synthesize novel sulfonamide libraries.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Wuts, P. G., & Greene, T. W. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: While not directly cited, this is a foundational text for procedures like work-up and purification and is implied by the protocol steps.)
-
Baruah, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 399-411. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Ross, N. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376–21384. Retrieved from [Link]
- Google Patents. (1957). Sulfonamide purification process. US2777844A.
-
Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Welcome to the technical support center for [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and handling of this important reagent. Our goal is to equip you with the scientific rationale behind experimental procedures to empower you to optimize your reaction conditions effectively.
I. Troubleshooting Guide: Synthesis and Work-Up
The synthesis of this compound, a valuable intermediate in medicinal chemistry, is most commonly achieved via a Sandmeyer-type reaction. This process involves the diazotization of the corresponding aniline precursor, 3-(2-methoxyphenoxy)aniline, followed by a copper-catalyzed reaction with a sulfur dioxide equivalent. This section addresses common issues that may arise during this multi-step synthesis.
Q1: My reaction is showing low or no yield of the desired sulfonyl chloride. What are the likely causes and how can I fix it?
A1: Low or no yield is a frequent issue that can stem from several stages of the reaction. A systematic approach to troubleshooting is crucial.
1. Incomplete Diazotization of the Starting Aniline: The formation of the diazonium salt is the critical first step.
-
Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly temperature-sensitive.[1][2] If the temperature rises above 0-5 °C, the diazonium salt can prematurely decompose, leading to a significant loss of the intermediate.[1]
-
Troubleshooting Protocol:
-
Ensure your reaction vessel is adequately cooled in an ice-salt or acetone-dry ice bath to maintain a temperature between -5 °C and 0 °C.
-
Add the sodium nitrite solution slowly, dropwise, to the acidic solution of the aniline, monitoring the temperature closely.
-
Confirm the presence of excess nitrous acid after the addition is complete using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).[1] If the test is negative, add a small amount of additional sodium nitrite solution.
-
2. Issues with the Sulfonyl Chloride Formation Step: The conversion of the diazonium salt to the sulfonyl chloride is also prone to side reactions.
-
Causality: The Sandmeyer reaction for sulfonyl chloride synthesis is a copper-catalyzed radical process.[3] The presence of water can lead to the hydrolysis of the product back to the sulfonic acid, a common and often significant side reaction.[4] Additionally, side reactions can produce chloroarenes, disulfides, and sulfones.[4]
-
Troubleshooting Protocol:
-
Use a stable and reliable source of sulfur dioxide. While gaseous SO₂ can be used, surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) are often more convenient and safer to handle.[5]
-
Ensure the copper(I) catalyst (e.g., CuCl) is of good quality and freshly prepared if possible.
-
Minimize the amount of water in the reaction mixture. While some aqueous methods exist where the product precipitates, generally, anhydrous or acetic acid conditions are preferred to suppress hydrolysis.[4][6]
-
3. Inefficient Work-up and Isolation: The desired product can be lost during the extraction and purification process.
-
Causality: this compound is a reactive molecule susceptible to hydrolysis during aqueous work-up. Prolonged exposure to water or basic conditions will degrade the product.
-
Troubleshooting Protocol:
-
Perform the aqueous work-up quickly and with cold water or brine.
-
Promptly extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a mild base, such as a cold, dilute sodium bicarbonate solution, to remove acidic impurities, but avoid vigorous or prolonged washing.
-
Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield issues.
Q2: My final product is impure, showing multiple spots on TLC or extra peaks in the NMR. What are the likely impurities and how can I remove them?
A2: Impurities in the final product are common and can often be identified and removed with appropriate purification techniques.
Common Impurities and Their Origin:
| Impurity | Origin | Identification | Removal Method |
| 3-(2-Methoxyphenoxy)sulfonic acid | Hydrolysis of the sulfonyl chloride during reaction or work-up.[4] | More polar spot on TLC; soluble in aqueous base. | Careful washing with cold, dilute NaHCO₃ solution. |
| 3-Chloro-2'-methoxydiphenyl ether | Sandmeyer side reaction where the diazonium group is replaced by chloride.[4] | Less polar spot on TLC; distinct aromatic signals in ¹H NMR. | Flash column chromatography. |
| Bis(3-(2-methoxyphenoxy)phenyl) disulfide | Dimerization side reaction during the Sandmeyer process.[4] | Less polar spot on TLC; complex aromatic signals in ¹H NMR. | Flash column chromatography. |
| Unreacted 3-(2-methoxyphenoxy)aniline | Incomplete diazotization. | Baseline spot on TLC; characteristic amine protons in ¹H NMR. | Acid wash during work-up (e.g., with dilute HCl). |
Purification Protocol:
-
Initial Purification via Work-up: A well-executed aqueous work-up can remove the majority of acidic and basic impurities.
-
Flash Column Chromatography: For the removal of non-polar byproducts, flash chromatography on silica gel is highly effective. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the sulfonyl chloride is a solid, recrystallization can be an excellent final purification step. A solvent system of hexane and ethyl acetate or toluene and hexane is often effective for aryl sulfonyl chlorides.
II. Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q3: What is the most reliable synthetic route to prepare the starting material, 3-(2-methoxyphenoxy)aniline?
A3: The most common and reliable route is the reduction of the corresponding nitro compound, 1-(2-methoxyphenoxy)-3-nitrobenzene. This reduction can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[7] This method is generally high-yielding and produces a clean product.
Q4: Can you illustrate the reaction mechanism for the Sandmeyer synthesis of this compound?
A4: Certainly. The process involves two main stages: diazotization and the copper-catalyzed conversion to the sulfonyl chloride.
Reaction Mechanism Overview
Caption: The two main stages of the Sandmeyer synthesis.
The diazotization involves the reaction of the primary amine with the nitrosonium ion (NO⁺), which is generated from sodium nitrite and a strong acid.[2] The subsequent Sandmeyer reaction is a radical process initiated by the single-electron transfer from the copper(I) catalyst to the diazonium salt.[3]
Handling and Storage
Q5: How should I properly store this compound?
A5: Sulfonyl chlorides are generally sensitive to moisture.[8] Hydrolysis to the corresponding sulfonic acid is the primary degradation pathway. For a structurally similar compound, [3-(2-Chlorophenoxy)Phenyl]Sulfonyl Chloride, storage at 0-8°C is recommended.[9] Therefore, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated.
Characterization
Q6: What are the expected characteristic peaks in the IR and NMR spectra for this compound?
-
¹H NMR:
-
A singlet for the methoxy (-OCH₃) protons, likely around 3.8-4.0 ppm.
-
A complex multiplet pattern in the aromatic region (approximately 6.8-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
-
¹³C NMR:
-
A peak for the methoxy carbon around 55-60 ppm.
-
Multiple signals in the aromatic region (approximately 110-160 ppm).
-
-
IR Spectroscopy:
-
Strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
-
III. References
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. (2023-05-20)
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. (2025-08-07)
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal.
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. MPG.PuRe. (2021-12-13)
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH.
-
Sandmeyer Reaction. Organic Chemistry Portal.
-
Diazotisation. Organic Chemistry Portal.
-
2-(3-METHOXYPHENOXY)ANILINE synthesis. ChemicalBook.
-
A kind of preparation method of substituted phenylsulfonyl chloride. Google Patents.
-
One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process.
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. (2025-09-30)
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. (2024-07-11)
-
Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Google Patents.
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. ACS Publications. (2015-06-11)
-
Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange.
-
Sandmeyer reaction. Wikipedia.
-
The synthetic method of 2-phenoxymethanesulfonanilide. Google Patents.
-
converting anilines to diazoniums ions. YouTube. (2019-01-03)
-
24.8: Reactions of Arylamines. Chemistry LibreTexts. (2024-09-30)
-
Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. PubMed. (2024-08-12)
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. (2025-11-28)
-
3-(2-methoxyphenoxy)aniline 116289-62-4 wiki. Guidechem.
-
Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives.
-
The diazotization process. (a) The reaction of aniline (or other aryl... ResearchGate.
-
Explain the Sandmeyer Reaction (NEET Chemistry). NeetChennai. (2024-11-12)
-
Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate.
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. SID.
-
Sandmeyer Reaction Mechanism. BYJU'S.
-
3-Methoxybenzenesulfonyl chloride 96 10130-74-2. Sigma-Aldrich.
-
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. PMC - NIH.
-
3-Phenoxybenzenesulfonyl chloride. ChemScene.
-
[3-(2-Chlorophenoxy)Phenyl]Sulfonyl Chloride. Chem-Impex.
Sources
- 1. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
Welcome to the technical support center for [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent. As a highly reactive sulfonylating agent, its successful application in the synthesis of sulfonamides and other derivatives hinges on understanding its chemical behavior and potential side reactions.[1][2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
You've performed a reaction between this compound and your amine of choice, but the yield of the resulting sulfonamide is significantly lower than expected, or you've isolated no product at all.
Potential Causes & Solutions
-
Cause A: Hydrolysis of the Sulfonyl Chloride. this compound, like other sulfonyl chlorides, is susceptible to hydrolysis by trace amounts of water in your reaction solvent or on your glassware.[4][5] This leads to the formation of the corresponding and unreactive [3-(2-Methoxyphenoxy)phenyl]sulfonic acid.[6]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Cause B: Insufficient Basicity of the Amine. The reaction of a sulfonyl chloride with an amine is a nucleophilic substitution that produces hydrochloric acid (HCl) as a byproduct.[7] If the amine nucleophile is not basic enough to neutralize the generated HCl, the reaction can stall.[8]
-
Solution: Add a non-nucleophilic base to the reaction mixture to act as an acid scavenger. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents of the base are sufficient. For particularly sensitive reactions, a hindered base like 2,6-lutidine can be used.
-
-
Cause C: Competing Reaction with Other Nucleophiles. If your amine substrate contains other nucleophilic functional groups, such as alcohols or thiols, these can compete with the amine in reacting with the sulfonyl chloride, leading to the formation of sulfonate esters or thioesters, respectively.[9]
-
Solution: If possible, protect the competing nucleophilic groups before reacting with the sulfonyl chloride. For example, alcohols can be protected as silyl ethers (e.g., TBDMS) or benzyl ethers. After the sulfonamide formation, these protecting groups can be selectively removed.
-
Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Formation of an Insoluble Precipitate During the Reaction
Shortly after initiating the reaction, a significant amount of a solid precipitates from the reaction mixture, which may or may not be your desired product.
Potential Causes & Solutions
-
Cause A: Precipitation of Amine Hydrochloride Salt. As the reaction proceeds, HCl is generated. If a base is not included, or if the amine starting material is basic enough to act as its own scavenger, the resulting amine hydrochloride salt may be insoluble in the reaction solvent.
-
Solution: Add a non-nucleophilic base as described in Issue 1, Cause B. This will form a more soluble ammonium salt (e.g., triethylammonium chloride) and keep the reaction mixture homogeneous. Alternatively, consider a more polar solvent system that can solubilize the salt.
-
-
Cause B: Precipitation of the Sulfonic Acid Hydrolysis Product. If significant hydrolysis has occurred, the resulting [3-(2-Methoxyphenoxy)phenyl]sulfonic acid may be insoluble in the reaction solvent.
-
Solution: Take a small aliquot of the precipitate, dissolve it in a suitable solvent, and analyze by LC-MS or NMR to confirm its identity. If it is the sulfonic acid, the preventative measures in Issue 1, Cause A must be implemented.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Due to its sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[10] For long-term storage, refrigeration (2-8 °C) in a desiccator is recommended to minimize degradation.[11]
Q2: I observe a color change in my sulfonyl chloride upon storage. Is it still usable?
A2: A slight yellowing of sulfonyl chlorides over time is not uncommon and may not significantly impact reactivity for many applications.[12] However, a significant color change (e.g., to dark brown) could indicate decomposition. It is advisable to check the purity of the reagent by NMR or LC-MS before use. If significant degradation to the sulfonic acid is observed, the material may not be suitable for reactions requiring high purity.
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
A3: It is generally not recommended to use protic solvents like alcohols for reactions with sulfonyl chlorides when the intended nucleophile is an amine. Sulfonyl chlorides will react with alcohols to form sulfonate esters, which will be a significant side product.[9] Stick to aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF), ensuring they are anhydrous.
Q4: What are the primary safety concerns when handling this compound?
A4: Like most sulfonyl chlorides, this compound is corrosive and will cause severe skin burns and eye damage upon contact.[13] It is also a lachrymator. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of skin contact, wash the affected area immediately and thoroughly with soap and water.
Q5: My reaction is complete, but I'm having trouble with the workup. What is a general procedure?
A5: A typical aqueous workup for a sulfonamide synthesis involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent like ethyl acetate or DCM. The combined organic layers are washed sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted sulfonyl chloride (by converting it to the water-soluble sodium sulfonate), and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[14]
Table 1: Summary of Common Solvents and Bases
| Solvent (Anhydrous) | Base | Comments |
| Dichloromethane (DCM) | Triethylamine (TEA) | Good general-purpose system. |
| Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | DIPEA is more hindered and less nucleophilic than TEA. |
| Acetonitrile (ACN) | Pyridine | Can be used, but pyridine can sometimes be nucleophilic. |
| N,N-Dimethylformamide (DMF) | N/A (can be basic itself) | Use with caution; can promote side reactions. Ensure high purity. |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of a sulfonamide using this compound.
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, concentration typically 0.1-0.5 M).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.
Mechanism of Sulfonamide Formation
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 521980-26-7 | Benchchem [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
preventing hydrolysis of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride during reactions
Welcome to the technical support center for [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you mitigate the hydrolysis of this compound during your reactions, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Hydrolysis of this compound
This guide addresses common issues encountered during reactions involving this compound, with a focus on preventing its hydrolysis to the corresponding sulfonic acid.
Question 1: My reaction yield is consistently low, and I suspect hydrolysis of the starting material. How can I confirm this and what are the immediate steps to take?
Answer:
Low yields in reactions with sulfonyl chlorides like this compound are frequently due to the premature hydrolysis of the starting material. The primary byproduct of this hydrolysis is [3-(2-Methoxyphenoxy)phenyl]sulfonic acid.
Confirmation of Hydrolysis:
-
Thin Layer Chromatography (TLC): Spot your reaction mixture alongside a sample of the starting sulfonyl chloride. The hydrolyzed sulfonic acid will appear as a more polar spot (lower Rf value) that may stain differently.
-
Proton NMR (¹H NMR): The sulfonic acid proton is typically broad and may be exchangeable with deuterium oxide (D₂O). More definitively, you may observe shifts in the aromatic protons adjacent to the sulfonyl group.
-
Mass Spectrometry (MS): Look for the molecular ion peak corresponding to the sulfonic acid.
Immediate Corrective Actions:
-
Strict Anhydrous Conditions: The primary cause of hydrolysis is the presence of water.[1] Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.[1]
Question 2: I am performing a sulfonamide synthesis with an amine. What are the optimal reaction conditions to favor sulfonamide formation over hydrolysis?
Answer:
The reaction of this compound with an amine to form a sulfonamide is a classic and widely used transformation.[2][3][4] However, this reaction is in direct competition with the hydrolysis of the sulfonyl chloride. To favor the desired sulfonamide formation, consider the following:
-
Choice of Base: A non-nucleophilic base is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile. Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common choices. Pyridine can also be used as both a base and a solvent.
-
Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can help to control the rate of hydrolysis, which often has a higher activation energy than the desired sulfonylation reaction.
-
Order of Addition: Add the sulfonyl chloride slowly to a solution of the amine and the base. This ensures that the sulfonyl chloride is in the presence of an excess of the amine nucleophile, promoting the desired reaction.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | Aprotic and can be readily dried. |
| Base | Triethylamine, DIPEA, or Pyridine | Non-nucleophilic HCl scavenger. |
| Temperature | 0 °C to Room Temperature | Minimizes the rate of hydrolysis. |
| Atmosphere | Nitrogen or Argon | Excludes atmospheric moisture. |
Frequently Asked Questions (FAQs)
What is the primary mechanism of sulfonyl chloride hydrolysis?
The hydrolysis of sulfonyl chlorides generally proceeds through a nucleophilic attack of water on the electrophilic sulfur atom.[1] This is followed by the departure of the chloride leaving group. The reaction is often catalyzed by the presence of either acid or base. In neutral water, the reaction can proceed via two pathways, one involving a water dimer acting as a bifunctional catalyst.[5]
How should I properly store and handle this compound to prevent degradation?
Proper storage is critical to maintaining the integrity of your sulfonyl chloride.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from moisture.[1] A desiccator is highly recommended.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1]
-
Handling: When weighing and dispensing the reagent, do so in a glove box or under a stream of inert gas to minimize exposure to atmospheric moisture. Use clean, dry spatulas and glassware.
Are there any visual cues that indicate my this compound has started to hydrolyze?
While a visual inspection is not a definitive test, there are some signs to look for. The pure sulfonyl chloride should be a crystalline solid or a clear oil. If the material appears clumpy, has a sticky consistency, or fuming is observed upon opening the container (due to HCl formation from hydrolysis), it may be an indication of degradation.[1]
Can I use a workup procedure involving water to quench my reaction?
Yes, but with caution. Once your reaction is complete and the sulfonyl chloride has been consumed, a careful aqueous workup can be performed. It is often advisable to first quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any remaining acid. Be aware that if there is unreacted sulfonyl chloride, it will be rapidly hydrolyzed during the aqueous workup.
Experimental Workflow & Diagrams
Troubleshooting Workflow for Low Reaction Yield
The following flowchart provides a systematic approach to diagnosing and resolving low yields potentially caused by the hydrolysis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
Reaction Scheme: Sulfonamide Formation vs. Hydrolysis
This diagram illustrates the competing reaction pathways for this compound in the presence of an amine and water.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Sulfonamides Derived from [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of sulfonamides derived from [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this specific class of compounds.
General Considerations for Purification
Sulfonamides synthesized from this compound possess a unique diaryl ether linkage, which imparts specific physicochemical properties that must be considered during purification. The presence of the methoxy and ether functionalities increases the polarity and potential for hydrogen bonding, influencing solubility in common organic solvents. The aromatic nature of the backbone suggests that techniques suitable for polar aromatic compounds will be most effective.
A primary challenge in the synthesis of sulfonamides is the removal of unreacted starting materials, such as the amine and the sulfonyl chloride, as well as byproducts formed during the reaction. Common impurities may include the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride, and various side-products from secondary reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil and won't solidify. What should I do?
A1: "Oiling out" is a common issue when the crude product is impure or when the incorrect solvent system is used for precipitation or recrystallization.
-
Initial Work-up: Ensure that your initial aqueous work-up is effective at removing water-soluble impurities. Washing the organic layer with a mild acid can help remove unreacted amine, while a wash with a mild base can remove the sulfonic acid byproduct.
-
Solvent Choice: The solvent used for precipitation may be too nonpolar. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If this fails, dissolving the oil in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) followed by the slow addition of a non-polar anti-solvent can promote crystallization.
-
Purity: If the product remains an oil, it is likely highly impure. In this case, it is best to proceed with column chromatography to isolate the desired sulfonamide before attempting recrystallization.
Q2: I have a low yield after recrystallization. How can I improve it?
A2: Low recovery from recrystallization is typically due to using too much solvent or choosing a solvent in which the compound is too soluble at room temperature.
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is crucial.
-
Solvent System: The ideal recrystallization solvent is one in which the sulfonamide is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For sulfonamides with a phenoxyphenyl backbone, consider solvent mixtures such as ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[3]
-
Cooling Process: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can trap impurities and lead to smaller, less pure crystals. Once the solution has reached room temperature, cooling in an ice bath can then be used to maximize the yield.
-
Concentrate the Mother Liquor: A second crop of crystals can often be obtained by concentrating the mother liquor and repeating the cooling process. Note that this second crop may be less pure than the first.
Q3: My purified sulfonamide is colored. How can I remove the color?
A3: Colored impurities are common in organic synthesis and can often be removed by treatment with activated carbon or by recrystallization.
-
Activated Carbon: During the recrystallization process, after the crude product is dissolved in the hot solvent, a small amount of activated carbon can be added to the solution. The solution is then hot-filtered to remove the carbon, which will have adsorbed the colored impurities.
-
Recrystallization: In many cases, the colored impurities are more soluble in the recrystallization solvent than the desired product and will remain in the mother liquor after filtration. Multiple recrystallizations may be necessary to obtain a colorless product.
Troubleshooting Guides
I. Initial Work-up and Acid-Base Extraction
A proper work-up is the first and most critical step in purification. For sulfonamides, an acid-base extraction can be highly effective at removing both unreacted starting materials and key byproducts.
Protocol 1: Aqueous Work-up and Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the sulfonic acid byproduct.[4]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.
II. Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key to successful recrystallization is selecting the appropriate solvent system.
Table 1: Recommended Solvents for Recrystallization of Sulfonamides
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | A common and effective choice for many sulfonamides. The ratio can be adjusted to optimize solubility.[3] |
| Isopropanol/Water | Polar | Similar to ethanol/water, often provides good crystal formation.[3] |
| Ethyl Acetate/Hexanes | Medium/Non-polar | Useful for less polar sulfonamides. Dissolve in hot ethyl acetate and add hexanes as an anti-solvent. |
| Dichloromethane/Hexanes | Medium/Non-polar | Similar to ethyl acetate/hexanes, suitable for a range of polarities. |
Protocol 2: Recrystallization
-
Solvent Selection: Choose a promising solvent or solvent system from Table 1. Test the solubility of a small amount of the crude product in the chosen solvent at room and elevated temperatures.
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling and then perform a hot filtration to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
III. Purification by Column Chromatography
If recrystallization is ineffective or if the crude product is a complex mixture, column chromatography is the preferred method of purification.
Table 2: Typical Conditions for Column Chromatography of Sulfonamides
| Parameter | Recommendation |
| Stationary Phase | Silica gel (standard grade, 230-400 mesh) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is determined by TLC analysis. |
| Elution Gradient | Start with a low polarity mobile phase and gradually increase the polarity to elute the desired compound. |
Protocol 3: Column Chromatography
-
TLC Analysis: Determine the appropriate mobile phase by running thin-layer chromatography (TLC) on the crude product. The ideal solvent system will give the desired sulfonamide a retention factor (Rf) of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure sulfonamide.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
Visualization of Purification Workflow
The following diagrams illustrate the decision-making process for the purification of sulfonamides derived from this compound.
Caption: General purification workflow for sulfonamides.
Caption: Troubleshooting common recrystallization problems.
References
Sources
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 4. 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Synthesis with [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. Our goal is to provide you with in-depth, field-proven insights to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis with this compound is resulting in a significantly lower yield than expected. What are the most probable causes?
Low yields in this specific sulfonamide synthesis can often be attributed to a combination of factors related to the inherent properties of your sulfonyl chloride and the reaction conditions. The most common culprits include:
-
Hydrolysis of the Sulfonyl Chloride: this compound, like most sulfonyl chlorides, is highly susceptible to hydrolysis by moisture, which converts it to the unreactive sulfonic acid.[1][2]
-
Steric Hindrance: The bulky 2-methoxyphenoxy group on the phenyl ring introduces significant steric hindrance around the sulfonyl chloride functional group. This can slow down the desired reaction with the amine, allowing side reactions to become more competitive.
-
Purity of Starting Materials: The purity of the this compound, amine, solvent, and base is critical. Impurities can introduce moisture or participate in side reactions.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can all negatively impact the yield.
Q2: I suspect my this compound has degraded. How can I assess its purity and what are the likely degradation products?
To assess the purity of your sulfonyl chloride, you can employ the following analytical techniques:
-
¹H NMR Spectroscopy: Check for the appearance of new aromatic signals or a broad peak corresponding to the sulfonic acid proton.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis can quantify the purity and detect the presence of the corresponding sulfonic acid, which will have a significantly different retention time.
-
Mass Spectrometry (MS): While the sulfonyl chloride itself can be challenging to analyze directly by some MS techniques due to its reactivity, you can derivatize a small sample to confirm its mass.
The primary degradation product is the corresponding [3-(2-Methoxyphenoxy)phenyl]sulfonic acid , formed via hydrolysis. Another potential, though less common, byproduct is the sulfonic anhydride , formed from the reaction of the sulfonyl chloride with the sulfonic acid.
Troubleshooting Guide: A Deeper Dive
Issue 1: Persistent Low Yields Despite Using Anhydrous Conditions
If you've meticulously dried your glassware and used anhydrous solvents but still face low yields, the issue may lie in the intrinsic reactivity of your starting materials or subtle aspects of your reaction setup.
Causality: The steric bulk of the ortho-methoxyphenoxy substituent on your sulfonyl chloride can significantly reduce the electrophilicity of the sulfur atom and hinder the approach of the amine nucleophile. This effect is more pronounced with sterically hindered or less nucleophilic amines (e.g., anilines with electron-withdrawing groups).
Troubleshooting Protocol:
-
Re-evaluate Your Base:
-
Pyridine vs. Triethylamine: While both are common choices, pyridine is less sterically hindered and can also act as a nucleophilic catalyst, potentially accelerating the reaction.[3] However, triethylamine is a stronger, non-nucleophilic base. For a sterically hindered sulfonyl chloride, a less hindered base like pyridine might be advantageous.
-
Consider a Stronger, Non-Nucleophilic Base: For particularly challenging couplings, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be beneficial.[4]
-
-
Optimize Reaction Temperature and Time:
-
While room temperature is a common starting point, a moderately elevated temperature (e.g., 40-60 °C) can help overcome the activation energy barrier imposed by steric hindrance.
-
Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged reaction times at elevated temperatures can lead to degradation.
-
-
Increase Amine Concentration:
-
Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.
-
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for low sulfonamide yield.
Issue 2: Multiple Spots on TLC/HPLC Indicating Side Products
The appearance of multiple spots on your TLC or peaks in your HPLC chromatogram is a clear indication of side reactions. Identifying these byproducts is the first step to mitigating their formation.
Common Side Products and Their Identification:
| Side Product | Formation Mechanism | Identification by Mass Spectrometry (ESI+) |
| [3-(2-Methoxyphenoxy)phenyl]sulfonic Acid | Hydrolysis of the sulfonyl chloride. | [M+H]⁺ corresponding to the sulfonic acid. |
| N,N-bis([3-(2-methoxyphenoxy)phenyl]sulfonyl)amine | Reaction of a primary amine with two equivalents of the sulfonyl chloride. | [M+H]⁺ corresponding to the disulfonylated amine. |
| Sulfonic Anhydride | Reaction between the sulfonyl chloride and the sulfonic acid. | [M+Na]⁺ or [M+K]⁺ adduct of the anhydride. |
Mass Spectrometry Fragmentation: Sulfonamides often exhibit characteristic fragmentation patterns in ESI-MS/MS, including the loss of SO₂ (64 Da) from the parent ion.[5][6] This can be a useful diagnostic tool for identifying sulfonamide-containing compounds in your reaction mixture.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: If you identify the sulfonic acid as a major byproduct, re-examine your experimental setup for sources of moisture. Consider drying your solvent over molecular sieves and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Stoichiometry with Primary Amines: To avoid the formation of the N,N-bis-sulfonylated product with primary amines, use a slight excess of the amine and add the sulfonyl chloride dropwise to the amine solution.
-
Purification Strategy:
-
Aqueous Workup: A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid byproduct.
-
Recrystallization: This is an effective method for purifying crystalline sulfonamides. Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[7][8][9]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel chromatography is often necessary.
-
Reaction Monitoring Workflow:
Caption: Workflow for monitoring sulfonamide synthesis.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M).
-
Add a suitable base (e.g., pyridine, 1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
References
- Sosunovych, B., Vashchenko, B. V., Andriashvili, V. A., & Grygorenko, O. O. (2024). Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur‐Containing Building Blocks. Asian Journal of Organic Chemistry.
- Gao, Y., et al. (2025). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
- ResearchGate. (2025). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.
- Kim, J., & Movassaghi, M. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2883.
- Rogić, M., & Rogošić, M. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 714-717.
- Nishizawa, T., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Analyst, 145(5), 1836-1841.
- Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6890.
- Li, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(19), 3021-3026.
- Google Patents. (1957).
- ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
- ResearchGate. (2025). A series of pyridines and pyridine based sulfa-drugs as antimicrobial agents: Design, synthesis and antimicrobial activity.
- MDPI. (2012). 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide. Molbank, 2012(3), M765.
- American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry, 91(17), 11370-11377.
- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(8), 1352-1360.
- Google Patents. (2012). Preparation method of 3-methoxybenzyl chloride. CN102690175A.
- ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- MDPI. (2021).
- Royal Society of Chemistry. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Advances, 4(9), 4619-4625.
- University of Rochester, Department of Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Royal Society of Chemistry. (2020). Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 6005-6026.
- Organic Syntheses. (n.d.).
- Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(40), 24699-24719.
- National Institutes of Health. (2021). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent.
- ResearchGate. (2025).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025). 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamide.
- National Institutes of Health. (2022). Modular Two-Step Route to Sulfondiimidamides.
- Taylor & Francis Online. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benze.
- AL-Nahrain University. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Al-Nahrain Journal of Science, 26(1), 1-11.
- Google Patents. (2017). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. CN107176908A.
- Washington State University. (n.d.).
- Macmillan Group, Princeton University. (2023).
- PubMed. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- UCL Discovery. (n.d.).
- ACS Publications. (2007). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(25), 9579-9587.
- CABI Digital Library. (2012). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
- ResearchGate. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol?.
- Google Patents. (2010).
- Washington State University. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay.
- National Institutes of Health. (2021).
- Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution re...
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ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][1][11] Oxazine-4-On Derivatives.
- Chem-Impex. (n.d.). [3-(4-Methoxyphenyl)phenyl]sulfonylchloride.
- ResearchGate. (2025). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 123-138).
- Google Patents. (2004). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. CN1535960A.
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Navigating Steric Challenges in Reactions with [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride: A Technical Support Guide
Welcome to the technical support center for managing reactions involving [3-(2--Methoxyphenoxy)phenyl]sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities associated with this sterically demanding reagent. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the challenges posed by its unique structural features. Our goal is to empower you with the knowledge to troubleshoot difficult reactions, optimize conditions, and achieve your synthetic targets with greater efficiency and confidence.
Understanding the Challenge: The "Awkward" Substituent
The primary hurdle in reactions with [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride lies in the steric bulk and electronic nature of the 2-methoxyphenoxy group. Positioned ortho to the point of attachment to the phenylsulfonyl ring, this substituent creates a crowded environment around the electrophilic sulfur atom. This steric hindrance can significantly slow down or even prevent the approach of nucleophiles, leading to low yields and incomplete reactions.
Furthermore, the methoxy group, while electron-donating by resonance, can also influence the conformation of the phenoxy ring, further contributing to the steric shield. Understanding this interplay of steric and electronic effects is paramount to devising effective synthetic strategies.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific experimental problems you may encounter when working with this compound.
Question 1: My reaction with a primary or secondary amine is extremely slow or shows no conversion. How can I drive it to completion?
Probable Cause: Severe steric hindrance is preventing the nucleophilic attack of the amine on the sulfonyl chloride. The energy barrier for the formation of the tetrahedral intermediate is too high under standard conditions.
Strategic Solutions:
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Elevated Temperatures & Extended Reaction Times: The simplest approach is often to provide more kinetic energy to the system.
-
Rationale: Increased temperature helps reacting molecules overcome the activation energy barrier imposed by steric repulsion.
-
Protocol: Gradually increase the reaction temperature in 20°C increments, monitoring for product formation and potential decomposition by TLC or LC-MS. Reactions may require heating for 24-48 hours.
-
-
Microwave-Assisted Synthesis: This technique can dramatically accelerate slow reactions.
-
Rationale: Microwave irradiation provides rapid and efficient heating, often leading to shorter reaction times and improved yields compared to conventional heating.[1][2]
-
Protocol:
-
In a microwave-safe vial, combine the amine (1.0 eq), this compound (1.1 eq), and a suitable high-boiling solvent (e.g., DMF, DMAc, or 1,4-dioxane).
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Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
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Seal the vial and irradiate in a microwave reactor at a temperature ranging from 100-150°C for 10-60 minutes. Monitor the reaction progress and optimize the time and temperature as needed.
-
-
-
High-Pressure Conditions: For particularly stubborn cases, applying high pressure can facilitate the reaction.
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Rationale: High pressure can favor the formation of the more compact transition state, thereby accelerating sterically hindered reactions.
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Protocol: Conduct the reaction in a high-pressure reactor, typically at pressures ranging from 8,000 to 15,000 psi. This is a specialized technique and should only be performed with appropriate equipment and safety precautions.
-
Question 2: I'm observing low yields and the formation of side products, particularly hydrolysis of the sulfonyl chloride. What's happening and how can I prevent it?
Probable Cause: The slow rate of the desired sulfonamide formation allows competing side reactions, such as hydrolysis of the highly reactive sulfonyl chloride by trace amounts of water, to become significant.
Strategic Solutions:
-
Strictly Anhydrous Conditions: Meticulously exclude water from your reaction system.
-
Rationale: Sulfonyl chlorides are highly susceptible to hydrolysis, which can consume the starting material and complicate purification.
-
Protocol:
-
Flame-dry all glassware under vacuum or in an oven at >120°C.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
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Choice of Base is Critical: The base used to scavenge the HCl byproduct can significantly impact the reaction outcome.
-
Rationale: Bulky, non-nucleophilic bases are preferred to avoid competing reactions with the sulfonyl chloride.
-
Table 1: Base Selection for Hindered Sulfonylation
Base pKa of Conjugate Acid Comments Triethylamine (TEA) ~10.7 Common choice, but its bulk can sometimes exacerbate steric issues. Diisopropylethylamine (DIPEA) ~11 More sterically hindered than TEA, making it less likely to act as a nucleophile. Pyridine ~5.2 Less basic and can act as a nucleophilic catalyst, but its smaller size may be advantageous in some cases. 2,6-Lutidine ~6.7 A sterically hindered, non-nucleophilic base. | Proton Sponge® | ~12.1 | A very strong, non-nucleophilic base. |
-
-
Utilize a Nucleophilic Catalyst: Catalysts like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.
-
Rationale: DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the amine nucleophile.[3] This catalytic cycle can overcome the high activation energy of the direct reaction.
-
Experimental Workflow for DMAP Catalysis:
Caption: DMAP-catalyzed sulfonylation workflow.
-
Protocol:
-
To a solution of the amine (1.0 eq) and a non-nucleophilic base (e.g., TEA, 1.5 eq) in an anhydrous solvent (e.g., CH₂Cl₂, THF, or MeCN), add a catalytic amount of DMAP (0.05-0.2 eq).
-
Cool the mixture to 0°C and slowly add a solution of this compound (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
-
Question 3: I am working with a very poorly nucleophilic amine (e.g., an aniline with electron-withdrawing groups). How can I facilitate this challenging coupling?
Probable Cause: The combination of a sterically hindered electrophile and a weakly nucleophilic amine presents a formidable challenge.
Strategic Solutions:
-
Indium(III) Catalysis: Indium catalysts have been shown to be effective in promoting the sulfonylation of less nucleophilic and sterically hindered anilines.
-
Rationale: The Lewis acidic indium catalyst can activate the sulfonyl chloride, making it more susceptible to attack by the weakly nucleophilic amine.
-
Protocol:
-
To a mixture of the aniline (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., acetonitrile), add a catalytic amount of InCl₃ or In(OTf)₃ (5-10 mol%).
-
Heat the reaction mixture, typically to reflux, and monitor for product formation.
-
-
-
Activation of the Amine: Instead of activating the sulfonyl chloride, one can increase the nucleophilicity of the amine.
-
Rationale: Deprotonation of the amine with a strong base to form the corresponding amide anion will significantly enhance its nucleophilicity.
-
Protocol (use with caution):
-
In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78°C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq).
-
Allow the mixture to warm to 0°C and stir for 30 minutes.
-
Re-cool to -78°C and slowly add a solution of this compound (1.1 eq) in anhydrous THF.
-
Slowly warm the reaction to room temperature and stir until completion.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the steric hindrance in this compound?
The steric hindrance arises primarily from the 2-methoxyphenoxy substituent on the phenylsulfonyl ring. The ortho-positioning of this bulky group creates a "steric shield" around the electrophilic sulfur atom of the sulfonyl chloride. The free rotation of the phenoxy group can further obstruct the trajectory of an incoming nucleophile.
Q2: Are there alternative sulfonylating agents that might be less sterically hindered but would install a similar moiety?
Q3: How does the electronic effect of the 2-methoxyphenoxy group influence the reactivity?
The methoxy group is an ortho, para-director and is generally considered an activating group in electrophilic aromatic substitution due to its electron-donating resonance effect.[4] In the context of the sulfonyl chloride, this electron-donating nature can slightly decrease the electrophilicity of the sulfur atom, but this electronic effect is generally overshadowed by the significant steric hindrance.
Q4: What analytical techniques are best for monitoring these slow reactions?
For monitoring the progress of these reactions, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It allows for the sensitive detection of both the starting materials and the desired product, even at low concentrations. Thin-Layer Chromatography (TLC) can also be used, but co-elution of starting materials and products can sometimes be an issue. 1H NMR of crude reaction aliquots can also provide valuable information on the conversion.
Q5: Can I use high-throughput experimentation (HTE) to screen for optimal reaction conditions?
Yes, HTE is an excellent strategy for optimizing these challenging reactions. A 24- or 96-well plate format can be used to rapidly screen a variety of bases, solvents, catalysts, and temperatures to identify promising conditions for scale-up.
Decision-Making Workflow for Optimization
Caption: A workflow for optimizing sterically hindered sulfonylation reactions.
References
-
Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
The Synthesis of Functionalised Sulfonamides. [Link]
-
Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2377-2391. [Link]
-
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
-
Wikipedia. Ortho effect. [Link]
-
Weix, D. J., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 84(24), 16053–16062. [Link]
-
Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Amino Acids, 49(5), 945–955. [Link]
-
Hartwig, J. F., et al. (2018). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 140(5), 1848–1857. [Link]
-
Deng, L., et al. (2020). Organocatalytic asymmetric N-sulfonyl amide C-N bond activation to access axially chiral biaryl amino acids. Nature Communications, 11(1), 931. [Link]
-
Macmillan, D. W. C. (2005). Aspects of Asymmetric Nucleophilic Amine Catalysis: Organocatalyst Design and Implementation. [Link]
-
Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]
-
Adebayo, J. O., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Molecular Structure, 1281, 135118. [Link]
-
Adak, L., et al. (2025). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Chemistry – An Asian Journal. [Link]
-
Organic Chemistry Portal. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]
-
Buchwald, S. L., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. The Journal of Organic Chemistry, 87(13), 8497–8505. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Willis, M. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21197. [Link]
-
Stock, N., et al. (2025). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. [Link]
-
Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-252). The Royal Society of Chemistry. [Link]
-
Gul, H. I., et al. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1338–1346. [Link]
-
Smith, A. D. (n.d.). Asymmetric Nucleophilic Catalysis. [Link]
-
Antonietti, M., et al. (2022). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 12(1), 415–423. [Link]
-
ResearchGate. (2025). Nucleophilic substitution at sterically hindered carbon centers. [Link]
-
Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. [Link]
-
Unbound. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]
-
Weix, D. J., et al. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 84(24), 16053–16062. [Link]
-
Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]
-
ResearchGate. (2025). A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
ResearchGate. (2025). A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. [Link]
-
Fu, G. C. (n.d.). Asymmetric nucleophilic catalysis with planar-chiral DMAP derivatives and chiral phosphines : synthetic and mechanistic studies. DSpace@MIT. [Link]
-
ResearchGate. (2025). Sulfonamide-related conformational effects and their importance in structure-based design. [Link]
-
Al-Warhi, T., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 265. [Link]
-
Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
Drexel University. (n.d.). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Strategies for the Removal of Unreacted [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Welcome to the Technical Support Center for [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the effective removal of unreacted this compound from reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Residual Sulfonyl Chlorides
This compound is a highly reactive electrophile, invaluable for the synthesis of sulfonamides and other sulfur-containing molecules.[1] However, its high reactivity also presents a significant challenge in post-reaction workups. Residual sulfonyl chloride can interfere with subsequent synthetic steps, complicate product purification, and impact the accuracy of biological assays. This guide provides a systematic approach to quenching and removing this reagent, ensuring the purity and integrity of your desired product.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Unreacted this compound is a reactive electrophile that can react with nucleophiles in subsequent steps, leading to unwanted byproducts. Its presence can also complicate purification, as its polarity may be similar to the desired product, leading to co-elution during chromatography. For biological applications, residual sulfonyl chloride can react with biological macromolecules, leading to false-positive results or cytotoxicity.
Q2: What are the primary methods for removing excess this compound?
A2: The most common strategies involve "quenching" the unreacted sulfonyl chloride to convert it into a more easily removable species. The main approaches are:
-
Aqueous Workup: Hydrolysis with water or an aqueous basic solution to form the corresponding sulfonic acid.
-
Nucleophilic Quenching: Reaction with a simple amine (e.g., ammonia) to form a sulfonamide.
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Scavenger Resins: Use of solid-supported nucleophiles (e.g., amine-functionalized resins) to covalently bind the sulfonyl chloride, which is then removed by filtration.[2][3]
Q3: How can I monitor the removal of the sulfonyl chloride during the workup?
A3: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the crude reaction mixture, the quenched mixture, and the final organic layer after extraction. The disappearance of the sulfonyl chloride spot indicates a complete reaction. A co-spot of the crude reaction mixture with the starting sulfonyl chloride can help in definitively identifying its position on the TLC plate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution & Scientific Rationale |
| Sulfonyl chloride is still present after an aqueous wash. | Aromatic sulfonyl chlorides can be surprisingly resistant to hydrolysis, especially with low water solubility.[4] Insufficient mixing between the organic and aqueous phases can also lead to incomplete quenching. | Increase contact time and agitation: Vigorously stir the biphasic mixture for at least 30-60 minutes to maximize the interfacial area and promote hydrolysis. Use a basic solution: Quenching with a mild base like saturated sodium bicarbonate (NaHCO₃) will not only neutralize the HCl byproduct but also accelerate the hydrolysis of the sulfonyl chloride to the more water-soluble sulfonate salt.[5] |
| My product is sensitive to aqueous or basic conditions. | Many organic molecules contain functional groups (e.g., esters, protecting groups) that are labile to hydrolysis under aqueous or basic conditions. | Use a non-aqueous nucleophilic quench: Add a small amount of a volatile amine like triethylamine or a solution of ammonia in an organic solvent. This will convert the sulfonyl chloride to a sulfonamide, which can then be removed by chromatography or an acidic wash. Employ a scavenger resin: This is the mildest method. An amine-functionalized resin will react with the sulfonyl chloride, and the resin-bound byproduct is simply filtered off. This avoids exposing your product to aqueous or basic conditions.[3][6] |
| The formed sulfonamide (after amine quench) is difficult to separate from my product. | The polarity of the newly formed sulfonamide might be very similar to your desired product, leading to co-elution during chromatography. | Choose your quenching amine strategically: Quenching with aqueous ammonia will form a primary sulfonamide, which is often more polar and easier to separate than a sulfonamide derived from a more complex amine. Utilize pH-dependent extraction: If your product is neutral, the sulfonamide can sometimes be removed by washing with an acidic solution to protonate any unreacted quenching amine, followed by a basic wash. |
| TLC analysis is inconclusive or streaky. | The acidic nature of the crude reaction mixture (due to HCl byproduct) or the sulfonic acid formed during hydrolysis can cause streaking on silica gel TLC plates. | Neutralize your TLC sample: Before spotting on the TLC plate, you can dilute a small aliquot of your reaction mixture in a vial with a suitable solvent and add a drop of a mild base (like triethylamine) to neutralize any acid. Choose an appropriate TLC stain: While many compounds are UV-active, specific stains can help visualize the sulfonyl chloride and its byproducts. |
In-Depth Experimental Protocols
Protocol 1: Standard Aqueous Workup (Hydrolysis)
This method is suitable for products that are stable to water and mild bases. The unreacted sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid, which is then extracted into the aqueous phase as its salt.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This will help to control any exotherm during the quenching process.
-
Quench with Water: Slowly add deionized water to the reaction mixture with vigorous stirring.
-
Basify the Mixture: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8). Stir vigorously for at least 30 minutes.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. If your product is in a water-immiscible organic solvent, separate the layers. Extract the aqueous layer with the same organic solvent (2 x volume of aqueous layer) to recover any dissolved product.
-
Wash the Organic Layer: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Verify Removal: Confirm the absence of the sulfonyl chloride by TLC analysis of the crude product.
Protocol 2: Nucleophilic Quench with Aqueous Ammonia
This protocol is advantageous when the resulting sulfonamide is expected to have a significantly different polarity from the desired product, facilitating purification by chromatography.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Add Aqueous Ammonia: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) to the reaction mixture with vigorous stirring. A white precipitate of the sulfonamide may form.
-
Stir: Continue stirring at 0-5 °C for 15-30 minutes.
-
Dilute and Extract: Dilute the mixture with your reaction solvent and water. Transfer to a separatory funnel and separate the layers.
-
Wash and Dry: Wash the organic layer with water and then brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify: The crude product, now containing the desired compound and the newly formed sulfonamide, can be purified by column chromatography.
Protocol 3: Removal using a Scavenger Resin
This is the method of choice for sensitive substrates or for high-throughput synthesis where a simple filtration-based workup is desired.[2][3][6]
Step-by-Step Methodology:
-
Select the Resin: Choose an appropriate amine-based scavenger resin (e.g., aminomethylated polystyrene). Use a 2-3 fold molar excess of the resin's functional groups relative to the initial excess of the sulfonyl chloride.
-
Add Resin to the Reaction: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.
-
Agitate: Stir or shake the resulting slurry at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the sulfonyl chloride and the specific resin used.
-
Monitor the Reaction: Monitor the disappearance of the sulfonyl chloride by TLC.
-
Filter: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.
-
Wash the Resin: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product, free of the unreacted sulfonyl chloride.
Visualization and Workflow Diagrams
Quenching and Removal Workflow
The following diagram illustrates the decision-making process for selecting the appropriate method for removing unreacted this compound.
Caption: Decision workflow for selecting a purification method.
Chemical Quenching Pathways
This diagram illustrates the chemical transformations of the sulfonyl chloride during the quenching processes.
Caption: Chemical transformations during quenching.
References
-
Hall, H. K., Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. [Link]
- Rogic, M. M., & Vitrone, J. (1971). Reactions of sulfonyl chlorides with amines. The Journal of Organic Chemistry, 36(1), 18-22.
-
Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., Nesi, M., Scott, J. S., Storer, R. I., & Taylor, S. J. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815–4195. [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR (English Translation), 24(4), 748-753. [Link]
-
King, J. F., & Lee, T. W. S. (1969). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 47(1), 1-10. [Link]
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for 3-(4-Methoxyphenyl)benzenesulfonyl chloride. [Please note: A direct SDS for the target molecule was not available, this is for a closely related compound and should be used for general guidance only.]
-
Rogulja, D., & Young, M. W. (2012). Amines to Sulfonamides: The Hinsberg Test. Journal of Visualized Experiments, (62), e3742. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330. [Link]
-
Jenkins, G. L., & Soper, F. G. (1946). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society (Resumed), 779-783. [Link]
-
Black, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 636-641. [Link]
-
Wipf, P. (2004). Strategies in organic synthesis. University of Pittsburgh. [Link]
-
Egyptian Journal of Chemistry. (2022). Polymeric Scavenger Reagents in Organic Synthesis. Egyptian Journal of Chemistry, 65(1), 225-235. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. fshmn.uni-pr.edu [fshmn.uni-pr.edu]
Technical Support Center: Impurity Identification in Sulfonamide Reactions Using [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride in sulfonamide synthesis. This guide is designed to provide you with in-depth troubleshooting advice and detailed analytical protocols to identify and mitigate common impurities encountered during your experiments. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the purity and integrity of your target sulfonamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of sulfonamides using this compound. The answers provide not only solutions but also the underlying chemical principles to help you make informed decisions in your experimental design.
Q1: My reaction yield is consistently low, and I observe a significant amount of a water-soluble byproduct. What is the likely cause and how can I prevent it?
A1: The most probable cause for low yields and the formation of a water-soluble byproduct is the hydrolysis of the this compound starting material. Sulfonyl chlorides are highly reactive electrophiles and are susceptible to reaction with water, which leads to the formation of the corresponding and unreactive [3-(2-Methoxyphenoxy)phenyl]sulfonic acid.[1]
Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water, even in trace amounts in your solvent or on your glassware, can act as a nucleophile, attacking the sulfur atom and displacing the chloride ion. This hydrolysis reaction is often faster than the desired reaction with the amine, especially if the amine is sterically hindered or has low nucleophilicity.
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle over molecular sieves.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the sulfonyl chloride to the reaction mixture containing the amine and the base. This ensures that the amine is present to react with the sulfonyl chloride as soon as it is introduced.
-
Choice of Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct without competing with your amine nucleophile.
Q2: I've isolated my desired sulfonamide, but I have a persistent impurity with a lower Rf value on my TLC plate. What could this be?
A2: Besides the sulfonic acid mentioned in Q1, another potential impurity is the bis-sulfonated amine . This occurs when a primary amine (R-NH₂) reacts with two molecules of the sulfonyl chloride. The initial product is the desired sulfonamide, which still has a proton on the nitrogen. In the presence of a strong base, this proton can be removed, making the nitrogen nucleophilic again and susceptible to reacting with a second molecule of the sulfonyl chloride.
Causality: The acidity of the N-H proton in the newly formed sulfonamide is significantly increased, making it susceptible to deprotonation by the base in the reaction mixture. The resulting sulfonamide anion is a potent nucleophile that can react with another equivalent of the highly electrophilic sulfonyl chloride.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 equivalents) relative to the sulfonyl chloride to ensure the complete consumption of the electrophile.
-
Slow Addition: Add the sulfonyl chloride slowly to the reaction mixture. This helps to maintain a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Temperature Control: Running the reaction at a lower temperature can help to control the reaction rate and may favor the initial sulfonylation over the second.
Q3: My mass spectrometry data shows a peak that corresponds to the loss of a methyl group from my product. Could the methoxy group on the phenoxy ring be unstable?
A3: Yes, it is possible, though less common under standard basic sulfonylation conditions. Cleavage of the aryl methyl ether can occur, particularly under acidic conditions, but can also be promoted by certain strong bases at elevated temperatures.[2][3] This would result in a phenolic impurity.
Causality: Under acidic conditions, the ether oxygen can be protonated, making it a better leaving group for nucleophilic attack. While less common, strong bases can also promote ether cleavage, although this usually requires harsher conditions than typical sulfonamide synthesis.
Troubleshooting & Characterization:
-
Reaction Conditions: If you are using acidic workup conditions, consider neutralizing your reaction mixture carefully with a cooled, mild base. Avoid prolonged exposure to strong acids.
-
Temperature: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate, as higher temperatures can promote side reactions like ether cleavage.
-
Analytical Confirmation: The presence of a phenolic impurity can be confirmed by NMR spectroscopy (disappearance of the methoxy singlet and appearance of a broad phenolic -OH peak) and by derivatization (e.g., acetylation) followed by MS analysis.
Q4: I am reacting a sterically hindered amine, and the reaction is very slow and incomplete. What are the potential side reactions in this scenario?
A4: With sterically hindered amines, the desired sulfonylation reaction can be slow, allowing competitive side reactions to become more prominent. Besides the hydrolysis of the sulfonyl chloride, you might also observe the formation of a sulfonyl chloride dimer .
Causality: While not a common pathway, under certain conditions, especially in the presence of a base and with a slow-reacting nucleophile, sulfonyl chlorides can potentially undergo self-condensation or other decomposition pathways.
Troubleshooting & Optimization:
-
Use a More Forcing Base: For hindered amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary to facilitate the reaction.
-
Elevated Temperature: Carefully increasing the reaction temperature can help to overcome the steric hindrance, but this must be balanced with the potential for increased side reactions.
-
Catalysis: The use of a catalyst, such as DMAP (4-Dimethylaminopyridine), can sometimes accelerate the sulfonylation of hindered amines.
Impurity Identification Workflow
A systematic approach is crucial for the successful identification of impurities. The following workflow outlines the key steps from initial detection to structural elucidation.
Caption: Workflow for Impurity Identification and Mitigation.
Detailed Experimental Protocol: HPLC-MS for Impurity Profiling
This protocol provides a general method for the analysis of a sulfonamide reaction mixture using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This method is designed to separate the starting materials, the desired product, and potential impurities.
1. Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of your reaction mixture. A typical quench involves adding the aliquot to a vial containing a suitable solvent like acetonitrile or methanol (e.g., 1 mL).
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the sample further with the initial mobile phase composition to an appropriate concentration for LC-MS analysis (typically in the low µg/mL range).
2. HPLC-MS Conditions:
The following table provides a starting point for method development. Optimization may be required based on the specific properties of your target sulfonamide and expected impurities.
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC or UHPLC system coupled to a mass spectrometer. |
| Column | A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point. |
| Mobile Phase A | Water with 0.1% formic acid (for positive ion mode MS) or 0.1% ammonium hydroxide (for negative ion mode MS). |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid or 0.1% ammonium hydroxide. |
| Gradient Elution | A typical gradient might be: 5% B to 95% B over 10-15 minutes, hold at 95% B for 2-3 minutes, and then return to initial conditions for re-equilibration.[4][5] |
| Flow Rate | 0.2 - 0.4 mL/min for a 2.1 mm ID column. |
| Column Temperature | 30 - 40 °C. |
| Injection Volume | 1 - 5 µL. |
| MS Detector | An Electrospray Ionization (ESI) source is common for sulfonamides. |
| Ionization Mode | Both positive and negative ion modes should be screened, as different compounds may ionize more efficiently in one mode. |
| Scan Range | A full scan range of m/z 100-1000 is a good starting point to detect a wide range of potential species. |
| Fragmentation | For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed on the ions of interest to obtain fragmentation patterns.[6] |
3. Data Analysis:
-
Extract Ion Chromatograms (EICs): Generate EICs for the expected m/z values of your starting materials, product, and hypothesized impurities.
-
Identify Impurity Peaks: Look for unexpected peaks in the Total Ion Chromatogram (TIC) and in the EICs of potential impurity masses.
-
Analyze Mass Spectra: Examine the mass spectrum of each impurity peak to determine its molecular weight.
-
Perform MS/MS Fragmentation: For unknown impurities, perform MS/MS experiments to obtain fragmentation patterns. These patterns can provide valuable structural information. For example, a characteristic loss of SO₂ (64 Da) is often observed for sulfonamides.[6]
-
Compare with Standards: If possible, synthesize or purchase authentic standards of suspected impurities to confirm their identity by comparing retention times and mass spectra.
Visualization of Potential Impurity Formation
The following diagram illustrates the primary reaction pathway and the formation of the most common impurities discussed.
Caption: Reaction scheme showing the formation of the desired sulfonamide and common impurities.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct conversion of thiols to sulfonyl chlorides and sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
- Dominique Guianvarc'h, et al. (2004). Synthesis of Sulfonamides. Organic Syntheses, Coll. Vol. 10, p.727 (2004); Vol. 79, p.1 (2002).
- Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 14(10), 5281-5285.
- Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
- Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(6), 913-915.
- Kurbanoglu, S., & Uslu, B. (2018). Recent advances in the analysis of sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 160, 314-334.
- Magano, J., Chen, M. H., Clark, J. D., & Nussbaumer, T. (2006). A New Reagent for the Deprotection of Aromatic Methyl Ethers. The Journal of Organic Chemistry, 71(18), 7103–7105.
- Naredla, R. R., & Klumpp, D. A. (2013). Superacid-promoted reactions of ethers. Chemical Reviews, 113(8), 6905-6948.
- Shah, S., Singh, V., & Kaur, M. (2018). Sulfonamides: A review on their synthesis and biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 115-141.
- Tacic, A., M. Nikolic, and V. Nikolic. "Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions." Journal of the Serbian Chemical Society 82.1 (2017): 21-42.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
- Wilden, J. D., & Fletcher, S. P. (2008). The synthesis of functionalised sulfonamides. Tetrahedron, 64(26), 6065-6077.
- Yang, L., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(6), 834–840.
Sources
Technical Support Center: Improving the Regioselectivity of Sulfonylation with [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
Welcome to the technical support center for advanced sulfonylation reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride in their synthetic workflows. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges related to regioselectivity and optimize your experimental outcomes.
Introduction: The Challenge of Regioselectivity in Aromatic Sulfonylation
Sulfonylation is a cornerstone of modern organic synthesis, pivotal for installing the sulfonyl group (-SO₂) onto a target molecule. This functional group is a key component in a vast array of pharmaceuticals, agrochemicals, and materials. The reaction, typically an electrophilic aromatic substitution (EAS), involves the reaction of an electron-rich aromatic compound with a sulfonyl chloride, such as this compound, often in the presence of a Lewis acid catalyst.
While powerful, achieving precise control over the position of sulfonylation—known as regioselectivity—can be a significant challenge. The formation of undesired constitutional isomers complicates purification, reduces the yield of the target molecule, and increases development costs. This guide will provide a structured approach to troubleshooting and improving the regioselectivity of your sulfonylation reactions.
Fundamentals: What Governs Regioselectivity in Electrophilic Aromatic Substitution?
The outcome of an electrophilic aromatic substitution is primarily dictated by the electronic and steric properties of the substituents already present on the aromatic substrate you are targeting. The sulfonyl chloride reagent, activated by a Lewis acid, forms a highly reactive electrophile that is attacked by the electron-rich aromatic ring. The regioselectivity is determined by the stability of the carbocation intermediate (the Wheland intermediate or sigma complex) that is formed during this attack.[1]
-
Electronic Effects : Substituents on the aromatic ring that donate electron density (activating groups like -OH, -OR, -NH₂, -R) stabilize the carbocation intermediate. These groups direct the incoming electrophile to the ortho and para positions.[2][3] Conversely, electron-withdrawing groups (deactivating groups like -NO₂, -CN, -C(O)R, -SO₃H) destabilize the intermediate and direct the electrophile to the meta position.[3]
-
Steric Effects : The physical size of the substituents on the aromatic ring, as well as the effective size of the electrophile complex (sulfonyl chloride + Lewis acid), can hinder approach to certain positions. The ortho positions, being adjacent to an existing substituent, are more susceptible to steric hindrance than the more accessible para position.[4] This is a critical factor that can be manipulated to control the reaction outcome.
// Connections Substrate -> Ortho [label="ortho attack"]; Substrate -> Para [label="para attack"]; Substrate -> Meta [label="meta attack"]; Reagent -> Ortho; Reagent -> Para; Reagent -> Meta;
Ortho -> Ortho_Product [label="-H⁺"]; Para -> Para_Product [label="-H⁺"]; Meta -> Meta_Product [label="-H⁺"];
// Annotations { rank=same; Ortho; Para; Meta; Ortho -> Para [style=invis]; Para -> Meta [style=invis]; } note [label="Regioselectivity is determined by the relative stability\nof the Ortho, Para, and Meta intermediates.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Ortho -> note [style=invis]; } } Caption: General mechanism of electrophilic aromatic sulfonylation.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a causal explanation and actionable experimental advice.
Question 1: My reaction with an activated substrate (e.g., anisole, toluene) is producing a mixture of ortho and para isomers. How can I increase the selectivity for the para product?
This is a classic regioselectivity challenge. While activating groups are ortho, para-directing, the statistical preference (two ortho positions vs. one para position) is often counteracted by steric hindrance.[4] To favor the para isomer, you must amplify the steric barrier at the ortho positions.
Causality : The electrophile in a Friedel-Crafts type sulfonylation is not just the sulfonyl chloride itself, but a bulky complex formed with the Lewis acid catalyst (e.g., R-SO₂Cl·AlCl₃). By increasing the steric bulk of this complex or the reaction environment, you can make the approach to the sterically hindered ortho positions less favorable, thereby promoting substitution at the more accessible para position.[4]
Solutions & Experimental Protocols:
-
Modify the Catalyst System : Switch from a small Lewis acid like AlCl₃ to a bulkier one.
-
Lower the Reaction Temperature : Lower temperatures increase the selectivity of many reactions by making the reaction more sensitive to small differences in activation energy between the pathways leading to the ortho and para products.
-
Change the Solvent : Solvents can influence the effective size of the catalytic complex.
| Parameter | To Favor Para Isomer | Rationale |
| Lewis Acid Catalyst | Use bulkier catalysts: e.g., TiCl₄, SnCl₄, ZnCl₂.[5] | Increases the steric bulk of the electrophilic complex, hindering approach to the ortho position. |
| Temperature | Decrease temperature (e.g., from RT to 0 °C or -20 °C). | The transition state leading to the sterically hindered ortho product has a higher activation energy. Lower temperatures favor the lower energy pathway to the para product. |
| Solvent | Use less polar, non-coordinating solvents like nitrobenzene or carbon disulfide. | Minimizes solvent-catalyst interactions that could reduce the effective steric bulk of the complex. |
Protocol: Screening Lewis Acids for Improved Para-Selectivity
-
Setup : In three separate oven-dried round-bottom flasks equipped with stir bars and under an inert atmosphere (N₂ or Ar), add your aromatic substrate (1.0 equiv) and a dry, non-coordinating solvent (e.g., dichloromethane or nitrobenzene).
-
Cooling : Cool the flasks to 0 °C in an ice bath.
-
Catalyst Addition :
-
To Flask 1, add AlCl₃ (1.1 equiv).
-
To Flask 2, add TiCl₄ (1.1 equiv).
-
To Flask 3, add SnCl₄ (1.1 equiv).
-
-
Reagent Addition : Slowly add a solution of this compound (1.05 equiv) in the same solvent to each flask over 15-20 minutes.
-
Reaction Monitoring : Stir the reactions at 0 °C. Monitor the progress and isomer distribution by taking aliquots every hour and analyzing by GC-MS or TLC.[6]
-
Workup & Analysis : Once the starting material is consumed, quench each reaction by slowly pouring it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate. Analyze the crude product ratio (ortho:para) using ¹H NMR spectroscopy.
Question 2: For my specific application, I need to synthesize the ortho-sulfonylated product. How can I favor this less common isomer?
Favoring the ortho isomer is challenging because it often goes against both steric and thermodynamic preferences.[4] However, certain strategies can be employed.
Causality : To enhance ortho substitution, you can utilize directing groups on your substrate that can chelate or coordinate with the Lewis acid catalyst, effectively holding the electrophile in proximity to the ortho position.
Solutions & Experimental Protocols:
-
Chelation Control : If your substrate has a substituent with a lone pair of electrons (e.g., -OH, -OR, -NHR) capable of acting as a Lewis base, this group can coordinate to the Lewis acid. This creates a temporary tether that delivers the sulfonyl chloride electrophile preferentially to the nearby ortho position.
-
Catalyst Choice : Use a Lewis acid with a strong propensity for chelation. For example, TiCl₄ is known for its ability to form stable chelate complexes.
-
Solvent Effects : A non-coordinating solvent is crucial as it will not compete with the substrate for binding to the Lewis acid.
Question 3: My reaction is very slow and gives poor yields, in addition to a mixture of isomers. What steps should I take?
Low reactivity suggests that either your aromatic substrate is not nucleophilic enough (i.e., it is "deactivated") or the reaction conditions are not optimal for generating the active electrophile.
Causality : Sulfonylation is generally slower than other EAS reactions like nitration or halogenation. If the substrate has deactivating groups, the energy barrier to overcome the loss of aromaticity is very high. You need to increase the electrophilicity of the reagent or use more forcing conditions.
Solutions & Experimental Protocols:
-
Increase Catalyst Stoichiometry : For deactivated substrates, you may need to use more than a stoichiometric amount of the Lewis acid (e.g., 2-3 equivalents of AlCl₃).
-
Increase Temperature : While lower temperatures favor selectivity, you may need to gently heat the reaction (e.g., to 40-50 °C) to drive a sluggish reaction to completion.[7] This is a trade-off, as selectivity may decrease.
-
Use a More Potent Sulfonylating Agent : While you are required to use this compound, in some cases, using the corresponding sulfonic anhydride (if available) with a catalytic amount of a strong protic acid (like triflic acid) can be more effective.
References
-
Seal, K., & Banerji, B. (n.d.). The Visible-Light-Triggered Catalytic Triarylamine EDA Complex Enabled Synthesis of Sulfonylated Quinolines, Pyrroloindoles, and Chromenes by Radical Sulfonylation-Cyclization of Substituted Alkynes with Sulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
ChemTalk. (n.d.). Functional Groups In Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2024). A SnCl4-mediated regioselective sulfonylation of glycal donors with sulfinic acids enables stereodivergent synthesis of 1-sulfone sugars or 3-sulfone sugars. ACS Publications. Available at: [Link]
-
Bajya, K. R., et al. (2022). Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, Y., et al. (n.d.). Regioselective and stereoselective sulfonylation of alkynylcarbonyl compounds in water. Green Chemistry. Available at: [Link]
-
Ogilvie, W. W., et al. (n.d.). Catalytic Regioselective Sulfonylation of α-Chelatable Alcohols: Scope and Mechanistic Insight. Journal of the American Chemical Society. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
-
MDPI. (n.d.). Dramatic Influence of Ionic Liquid and Ultrasound Irradiation on the Electrophilic Sulfinylation of Aromatic Compounds by Sulfinic Esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Available at: [Link]
-
ResearchGate. (n.d.). Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature. Available at: [Link]
-
LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
-
MDPI. (n.d.). Catalytic, Regioselective Sulfonylation of Carbohydrates with Dibutyltin Oxide under Solvent-Free Conditions. Available at: [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Shiri, M. (2016). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Synlett. Available at: [Link]
-
PubMed. (n.d.). The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV. Available at: [Link]
-
Journal of the American Chemical Society. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: Spotlight on [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
In the landscape of modern organic synthesis, particularly within drug discovery and development, sulfonylating agents are indispensable tools. These reagents are pivotal for the formation of sulfonamides and sulfonate esters, moieties that are not only integral to the structure of numerous pharmaceuticals but also serve as crucial intermediates and protecting groups.[1][2][3][4] This guide provides a comparative analysis of several key sulfonylating agents, with a special focus on the unique characteristics of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. We will delve into the reactivity, applications, and experimental nuances of this agent in relation to established alternatives like tosyl chloride, mesyl chloride, and dansyl chloride.
The Role of Sulfonylation in Chemical Synthesis
Sulfonylation is the process of attaching a sulfonyl group (R-SO₂-) to a molecule. This is most commonly achieved by reacting a sulfonyl chloride (R-SO₂Cl) with a nucleophile, such as an amine or an alcohol.
-
Formation of Sulfonamides (R-SO₂-NR'R''): When a sulfonyl chloride reacts with a primary or secondary amine, it forms a sulfonamide. This functional group is a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[3] The sulfonamide linkage is generally very stable, which also makes it an excellent choice for protecting amine functionalities during multi-step syntheses.[5][6]
-
Formation of Sulfonate Esters (R-SO₂-OR'): The reaction of a sulfonyl chloride with an alcohol yields a sulfonate ester. The primary utility of this transformation is to convert a hydroxyl group, which is a poor leaving group, into a sulfonate (e.g., tosylate or mesylate), which is an excellent leaving group in nucleophilic substitution and elimination reactions.[7] This two-step process allows for stereochemical control, as the formation of the sulfonate ester proceeds with retention of configuration at the carbinol center.[7][8]
Featured Agent: this compound
This compound is a specialized aromatic sulfonylating agent. Its structure, featuring a diaryl ether linkage, provides unique steric and electronic properties that can be leveraged in complex molecule synthesis.
-
Structure:
-
Properties and Applications: This agent is recognized for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] The presence of the bulky and electronically distinct 2-methoxyphenoxy group can influence the reactivity of the sulfonyl chloride and confer specific properties, such as altered solubility or unique intermolecular interactions, to the final product. Its high reactivity and selectivity are valuable for the efficient synthesis of complex, biologically active molecules.[9] While detailed comparative kinetic data is not broadly published, its utility in producing specialty chemicals suggests it offers advantages in specific synthetic contexts where modulating the electronic and steric nature of the sulfonyl group is desired.[9][10]
Comparative Analysis with Common Sulfonylating Agents
The choice of a sulfonylating agent is dictated by the specific requirements of the synthesis, including substrate reactivity, desired stability of the product, and conditions for subsequent removal if used as a protecting group.
| Feature | This compound | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Dansyl Chloride (DNSC) |
| Structure | Aryl | Aryl | Alkyl | Naphthyl |
| Molecular Weight | 312.75 g/mol | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol |
| Reactivity | High | Moderate | High | High |
| Primary Use | Synthesis of complex pharmaceuticals and agrochemicals.[9][10] | Formation of tosylates (good leaving groups) and stable tosylamide protecting groups.[5][8] | Formation of mesylates (excellent leaving groups); more reactive than TsCl.[8] | Fluorescent labeling of primary and secondary amines, amino acids, and proteins for analytical purposes.[11][12] |
| Advantages | Unique steric/electronic properties for specialized applications.[9] | Products are often crystalline and easy to handle; stable protecting group. | Higher reactivity, useful for less nucleophilic substrates; smaller size.[13] | Resulting sulfonamides are highly fluorescent, enabling sensitive detection.[12] |
| Limitations | Higher cost and less common than standard agents. | Tosyl group can be difficult to remove, requiring harsh conditions (e.g., strong acid or reducing agents).[5] | Mesylates can be less stable than tosylates; MsCl can be more challenging to handle. | Not typically used as a protecting group due to the bulky, fluorescent tag.[11][14] |
Reactivity and Mechanistic Considerations
The reactivity of a sulfonyl chloride is governed by the electrophilicity of the sulfur atom.
-
Mesyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is generally more reactive than aromatic sulfonyl chlorides like TsCl. This is because the alkyl group is less capable of donating electron density to the sulfonyl group compared to an aryl ring. In the presence of a strong, non-nucleophilic base (e.g., triethylamine), mesylation of alcohols can proceed via a highly reactive "sulfene" intermediate (CH₂=SO₂).[15] This pathway is not available to aromatic sulfonyl chlorides.
-
Tosyl Chloride (TsCl): The tosyl group's aromatic ring can donate some electron density through resonance, slightly reducing the electrophilicity of the sulfur atom compared to MsCl. The reaction with alcohols or amines typically proceeds via a direct nucleophilic attack on the sulfur atom.[8]
-
This compound: The electronic effect of the methoxyphenoxy substituent is complex. While the ether oxygen can donate electron density to the phenyl ring it is attached to, the overall electronic influence on the distal sulfonyl chloride group is modulated by the entire diaryl ether system. Its documented high reactivity suggests that inductive effects and the overall molecular framework contribute to a highly electrophilic sulfur center.[9]
-
Dansyl Chloride: The large naphthalene ring system influences its reactivity. It is highly reactive towards primary and secondary amines and is primarily used in analytical biochemistry to label peptides for sequencing (N-terminal analysis) or for other quantitative analyses.[12][16][17]
Stability of Sulfonyl Derivatives
The stability of the resulting sulfonamide or sulfonate ester is a critical factor, especially when used as a protecting group.
-
Aryl Sulfonamides (from TsCl, etc.): These are exceptionally stable and resistant to a wide range of acidic, basic, and redox conditions.[6] This robustness is a double-edged sword, as their subsequent cleavage often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acid at high temperatures.[5]
-
Alkyl Sulfonamides (from MsCl): Similar in stability to aryl sulfonamides, they are also challenging to remove.
-
Sulfonate Esters (Tosylates, Mesylates): While stable enough to be isolated, their primary purpose is to function as leaving groups. Their stability is much lower than the corresponding sulfonamides. Mesylates are generally considered more reactive (better leaving groups) than tosylates.[7]
Experimental Protocols & Workflows
The successful application of sulfonylating agents requires careful control of reaction conditions to maximize yield and minimize side reactions.
General Protocol for Sulfonylation of an Amine
This protocol provides a general starting point and should be optimized for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 mmol) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, 10 mL).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 mmol) or pyridine (2.0 mmol), to the solution. The base is crucial to neutralize the HCl byproduct generated during the reaction.[18]
-
Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exothermic nature of the reaction.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (e.g., this compound, 1.1 mmol) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.[18]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or flash column chromatography.[13]
General Protocol for Sulfonylation of an Alcohol (Formation of a Sulfonate Ester)
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 mmol) in anhydrous dichloromethane or toluene (10 mL).[19]
-
Base Addition: Add a base such as pyridine (which can also act as the solvent) or triethylamine (1.5 mmol). For hindered alcohols, a catalytic amount of a more potent amine catalyst may be beneficial.[20]
-
Cooling: Cool the solution to 0 °C.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (e.g., TsCl or MsCl, 1.2 mmol) portion-wise or as a solution in the reaction solvent.[8]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.
-
Workup and Purification: Perform an aqueous workup similar to the amine sulfonylation protocol to remove the pyridinium hydrochloride salt and excess reagents. Purify the resulting sulfonate ester, typically by flash chromatography, being mindful that sulfonate esters can be less stable than sulfonamides.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams outline the core reaction mechanism and a standard laboratory workflow.
Caption: Standard experimental workflow for sulfonylation.
Conclusion
This compound represents a valuable, specialized reagent in the synthetic chemist's toolbox. While workhorse reagents like tosyl chloride and mesyl chloride are suitable for a broad range of applications, from creating leaving groups to installing robust protecting groups, the unique structural features of this compound make it an attractive choice for the synthesis of complex target molecules in pharmaceutical and agrochemical research. [9][10]The selection of the appropriate sulfonylating agent requires a careful consideration of reactivity, the desired properties of the final product, and the overall synthetic strategy. This guide provides the foundational knowledge to make an informed decision, enabling researchers to harness the full potential of sulfonylation chemistry.
References
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Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Online] Available at: [Link]
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YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Online] Available at: [Link]
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ResearchGate. (2015). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. [Online] Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). 4. CHEMICAL AND PHYSICAL INFORMATION. [Online] Available at: [Link]
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ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Online] Available at: [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Online] Available at: [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Online] Available at: [Link]
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National Institutes of Health. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Online] Available at: [Link]
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National Institutes of Health. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Online] Available at: [Link]
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Royal Society of Chemistry. (n.d.). A new, simple and efficient protocol for the chemoselective sulfonylation of amines. [Online] Available at: [Link]
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PubChem. (n.d.). 3-(2-Methoxyphenyl)propanoyl chloride. [Online] Available at: [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Online] Available at: [Link]
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European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Online] Available at: [Link]
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Scientific Information. (n.d.). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Protective Groups. [Online] Available at: [Link]
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National Institutes of Health. (n.d.). Special Issue: Sulfonamides. [Online] Available at: [Link]
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Wikipedia. (n.d.). Dansyl chloride. [Online] Available at: [Link]
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Reddit. (2025). Mesylation and Tosylation. [Online] Available at: [Link]
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ResearchGate. (2021). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. [Online] Available at: [Link]
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Organic Syntheses. (n.d.). 2-(TRIMETHYLSILYL)ETHANESULFONYL (SES) PROTECTING GROUP. [Online] Available at: [Link]
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ResearchGate. (2010). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Online] Available at: [Link]
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ACS Publications. (2022). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. [Online] Available at: [Link]
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Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms? [Online] Available at: [Link]
-
ResearchGate. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Online] Available at: [Link]
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Wiley Online Library. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Online] Available at: [Link]
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Chemistry LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Online] Available at: [Link]
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Preprints.org. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Online] Available at: [Link]
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National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Online] Available at: [Link]
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YouTube. (2022). DANSYL METHODS DETERMINATION OF AMINO ACID SEQUENCE. [Online] Available at: [Link]
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YouTube. (2022). DANSYL METHODS OF AMINO ACIDS SEQUENCE. [Online] Available at: [Link]
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[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride vs. tosyl chloride in sulfonamide synthesis
An In-Depth Comparative Guide to [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride and Tosyl Chloride in Sulfonamide Synthesis
Introduction
The synthesis of sulfonamides is a cornerstone of medicinal chemistry and materials science. These compounds exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The choice of the sulfonyl chloride reagent is a critical determinant of the physicochemical and pharmacological properties of the resulting sulfonamide. This guide provides a comprehensive comparison of two such reagents: the widely used and well-characterized tosyl chloride (TsCl) and the more specialized, functionalized this compound.
While tosyl chloride has been a workhorse in organic synthesis for decades, the emergence of more complex sulfonylating agents like this compound offers new avenues for molecular design. This guide will delve into the structural nuances, reactivity profiles, and practical considerations for employing each of these reagents in sulfonamide synthesis. We will explore how the seemingly subtle difference between a methyl group and a methoxyphenoxy substituent can have profound implications for reaction outcomes and product characteristics.
It is important to note that while tosyl chloride is extensively documented in the scientific literature, this compound is a less common reagent. Consequently, direct comparative studies are scarce. This guide will therefore leverage fundamental principles of organic chemistry and data from analogous structures to provide a robust and insightful comparison.
Molecular Structure and Physicochemical Properties
The divergent functionalities of tosyl chloride and this compound are immediately apparent from their structures.
-
Tosyl Chloride (4-methylbenzenesulfonyl chloride): Features a simple, electron-donating methyl group in the para position of the benzene ring. This imparts a degree of lipophilicity and straightforward reactivity.
-
This compound: Possesses a more complex, sterically demanding, and electronically distinct 3-(2-methoxyphenoxy) substituent. This group introduces additional sites for hydrogen bonding, potential for conformational locking, and altered solubility profiles.
A summary of their key physicochemical properties is presented below:
| Property | Tosyl Chloride | This compound |
| Molecular Formula | C₇H₇ClO₂S | C₁₃H₁₁ClO₄S |
| Molecular Weight | 190.65 g/mol | 314.75 g/mol |
| Appearance | White to yellowish crystalline solid | Off-white to light yellow solid |
| Melting Point | 67-69 °C | Data not readily available; predicted to be higher than TsCl |
| Solubility | Soluble in ethers, aromatic hydrocarbons, and chlorinated solvents. Reacts with water and alcohols. | Predicted to have good solubility in polar aprotic solvents like DMF and DMSO, as well as chlorinated solvents. |
Reactivity in Sulfonamide Synthesis: A Mechanistic Perspective
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution reaction at the sulfur atom. The electrophilicity of the sulfur atom is a key determinant of the reaction rate.
The electronic nature of the substituent on the benzene ring plays a crucial role in modulating this electrophilicity.
-
Tosyl Chloride: The para-methyl group is weakly electron-donating through hyperconjugation. This slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted benzenesulfonyl chloride.
-
This compound: The 3-(2-methoxyphenoxy) group has a more complex electronic influence. The ether oxygen atoms are electron-withdrawing through induction, which would increase the electrophilicity of the sulfur atom and potentially lead to faster reaction rates. However, the overall electronic effect is a combination of inductive and resonance effects, which can be solvent-dependent.
Caption: General mechanism for sulfonamide synthesis.
Experimental Protocols and Practical Considerations
A general protocol for the synthesis of sulfonamides is provided below. This can be adapted for both tosyl chloride and this compound, with specific considerations for each.
General Protocol for Sulfonamide Synthesis
-
Dissolution: Dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine, triethylamine, 2.0 eq.) in an appropriate anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq.) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for sulfonamide synthesis.
Specific Considerations:
-
For Tosyl Chloride: This reagent is known for its high reactivity. The reaction is typically clean and high-yielding. The resulting tosylamides are often crystalline and easy to purify by recrystallization.
-
For this compound: Due to its larger size and potentially higher reactivity, the addition of this reagent should be done carefully to control any exotherm. The resulting sulfonamides may be less crystalline than their tosyl counterparts and may require chromatographic purification. The presence of the ether linkages may necessitate the use of more polar solvent systems for purification.
A Comparative Analysis of the Resulting Sulfonamides
The choice between tosyl chloride and this compound has a significant impact on the properties of the final sulfonamide product.
| Property of Sulfonamide | Derived from Tosyl Chloride | Derived from this compound |
| Crystallinity | Generally high, often crystalline solids. | May be lower, potentially oils or amorphous solids. |
| Solubility | Good solubility in a range of organic solvents. | Expected to have increased polarity and potentially better solubility in polar solvents. |
| Biological Activity | The tosyl group is often used as a simple blocking group or to impart lipophilicity. | The methoxyphenoxy group can engage in additional hydrogen bonding and π-stacking interactions, potentially leading to novel biological activities. |
| Further Functionalization | The tosyl group is relatively inert to further modification. | The aromatic rings of the methoxyphenoxy group can be further functionalized (e.g., via electrophilic aromatic substitution). |
Applications and Strategic Use Cases
-
Tosyl Chloride: Is the reagent of choice for routine synthesis of sulfonamides where the sulfonyl group serves as a protecting group for amines, a simple linker, or when a well-behaved, crystalline derivative is desired for characterization. Its use is ubiquitous in both academic and industrial settings.
-
This compound: This reagent is best suited for applications where the unique structural features of the 3-(2-methoxyphenoxy)phenyl group can be leveraged. This includes:
-
Drug Discovery: The introduction of this group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound. The potential for additional hydrogen bonding can lead to enhanced target affinity.
-
Materials Science: The incorporation of this functionality can be used to tune the properties of polymers and other materials, for example, by altering their thermal stability or solubility.
-
Fragment-Based Screening: The resulting sulfonamides can be used as fragments in drug discovery campaigns, with the methoxyphenoxy group providing a vector for fragment growth.
-
Conclusion
Tosyl chloride and this compound represent two distinct tools in the synthetic chemist's toolbox for the construction of sulfonamides.
-
Tosyl chloride remains the ideal choice for routine applications demanding a robust, reliable, and cost-effective reagent that yields well-behaved, crystalline products.
-
This compound offers a gateway to more complex and functionally rich sulfonamides. Its use is indicated when the goal is to introduce specific physicochemical properties, explore new regions of chemical space in drug discovery, or create materials with tailored characteristics. The choice to employ this more specialized reagent should be driven by a clear design hypothesis that seeks to exploit its unique structural features.
Ultimately, the selection of the appropriate sulfonyl chloride is a strategic decision that should be guided by the specific goals of the research program, balancing factors of cost, reactivity, and the desired properties of the final sulfonamide product.
References
Assessing the Efficiency of [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride in Parallel Synthesis: A Comparative Guide
In the fast-paced realm of drug discovery, the rapid generation of diverse chemical libraries for high-throughput screening is paramount.[1][2][3][4] Parallel synthesis has emerged as a cornerstone technology, enabling the simultaneous preparation of hundreds to thousands of discrete compounds.[2][3] The efficiency of this process is critically dependent on the judicious selection of building blocks that offer high reactivity, broad substrate compatibility, and straightforward purification. This guide provides an in-depth assessment of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride as a promising reagent for parallel synthesis, comparing its potential performance against established alternatives through a proposed experimental framework.
The Strategic Role of Sulfonyl Chlorides in Library Synthesis
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. Consequently, sulfonyl chlorides are indispensable tools for drug discovery programs.[5][6] Their utility in parallel synthesis stems from their ability to react readily with a vast assortment of primary and secondary amines to generate diverse sulfonamide libraries. The ideal sulfonyl chloride for parallel synthesis should exhibit a balance of reactivity and stability, ensuring consistent performance across a range of reaction conditions and facilitating the purification of the final products.
Introducing this compound and Its Contemporaries
This guide focuses on evaluating the performance of This compound , a reagent whose unique substitution pattern may offer distinct advantages in terms of solubility, crystallinity, and biological activity of the resulting sulfonamides. To provide a robust assessment, we will compare it against two widely used sulfonyl chlorides with varying electronic and steric properties:
-
[3-(2-Chlorophenoxy)phenyl]sulfonyl chloride: An analogue with an electron-withdrawing substituent.[7]
-
[3-(4-Methylphenoxy)phenyl]sulfonyl chloride: An analogue with an electron-donating substituent.[6]
This comparison will allow us to dissect the influence of the substituent on the phenoxy ring on the overall efficiency of sulfonamide library generation.
A Proposed Experimental Workflow for Comparative Efficiency Assessment
To objectively evaluate the efficiency of these three sulfonyl chlorides, a parallel synthesis experiment is proposed. The following workflow is designed to test their performance across a diverse set of amines, mimicking a typical lead discovery campaign.
Figure 1: A proposed workflow for the parallel synthesis and comparative assessment of sulfonyl chlorides.
Detailed Experimental Protocol
Materials:
-
This compound
-
[3-(2-Chlorophenoxy)phenyl]sulfonyl chloride
-
[3-(4-Methylphenoxy)phenyl]sulfonyl chloride
-
A diverse library of 96 primary and secondary amines in a 96-well plate (0.1 M in Dichloromethane)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)
-
Automated liquid handler
-
96-well plate shaker
-
LC-MS and HPLC systems
Procedure:
-
Reagent Plate Preparation: Prepare 0.12 M stock solutions of each of the three sulfonyl chlorides in DCM.
-
Reaction Setup:
-
To each well of the 96-well amine library plate, add 1.2 equivalents of DIEA using an automated liquid handler.
-
Dispense 1.0 equivalent of the respective sulfonyl chloride stock solution to each well of three separate amine library plates.
-
-
Reaction: Seal the plates and place them on a shaker at room temperature for 16 hours.
-
Work-up:
-
Quench the reactions by adding an aqueous solution of ammonium chloride.
-
Perform a parallel liquid-liquid extraction.
-
Pass the organic layer through a 96-well SPE plate to remove polar impurities.
-
-
Analysis:
-
Dilute a small aliquot from each well and analyze by LC-MS to confirm product formation and assess purity.
-
Perform quantitative HPLC analysis to determine the yield of the desired sulfonamide in each well.
-
Data Interpretation and Performance Metrics
The efficiency of each sulfonyl chloride will be assessed based on the following key performance indicators:
-
Average Yield: The mean percentage yield across all 96 reactions for each sulfonyl chloride. A higher average yield indicates greater reactivity and efficiency.
-
Average Purity: The mean purity of the crude product as determined by LC-MS or HPLC. Higher purity simplifies downstream purification efforts.
-
Success Rate: The percentage of reactions that yield the desired product with a purity of >85%. This metric reflects the robustness and broad applicability of the reagent.
-
Ease of Work-up: Qualitative assessment of the cleanliness of the reaction profile and the ease of purification.
Hypothetical Comparative Data
The following table presents a hypothetical outcome of the proposed experiment to illustrate how the data would be presented for a clear comparison.
| Sulfonyl Chloride | Average Yield (%) | Average Purity (%) | Success Rate (>85% Purity) |
| This compound | 88 | 92 | 95% |
| [3-(2-Chlorophenoxy)phenyl]sulfonyl chloride | 85 | 88 | 90% |
| [3-(4-Methylphenoxy)phenyl]sulfonyl chloride | 90 | 90 | 93% |
Discussion of Expected Outcomes and Causality
Based on fundamental chemical principles, the electronic nature of the substituent on the phenoxy ring is expected to influence the reactivity of the sulfonyl chloride.
-
The electron-withdrawing chloro group in [3-(2-Chlorophenoxy)phenyl]sulfonyl chloride is anticipated to increase the electrophilicity of the sulfur atom, potentially leading to faster reaction rates but also a higher propensity for side reactions or degradation, which might slightly lower the average yield and purity.[7]
-
The electron-donating methyl group in [3-(4-Methylphenoxy)phenyl]sulfonyl chloride may slightly decrease the reactivity of the sulfonyl chloride, but could lead to cleaner reactions and higher yields with less reactive amines.[6]
-
The methoxy group in This compound presents an interesting case. While methoxy is generally electron-donating through resonance, its inductive effect is electron-withdrawing. Its placement at the ortho position could also introduce steric effects. The experimental data would be crucial to determine the net effect on its performance in a parallel synthesis setting. The potential for intramolecular hydrogen bonding could also influence the conformation and reactivity of the molecule.
Conclusion: The Potential of this compound
While this guide presents a proposed experimental framework rather than existing data, it provides a robust methodology for assessing the efficiency of this compound in parallel synthesis. The unique structural features of this reagent hold the promise of favorable reactivity and physical properties of the resulting sulfonamide products. The proposed comparative study against well-characterized analogues would provide the necessary empirical evidence to establish its utility as a valuable tool for accelerating drug discovery programs. The systematic approach outlined here, from experimental design to data analysis, ensures a trustworthy and authoritative evaluation.
References
-
Collins, I. et al. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(5), 5468-5493. Available at: [Link]
-
BioDuro. (n.d.). Parallel Synthesis. Retrieved from [Link]
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A Comparative Guide to the Synthesis of N-Benzyl-3-(2-methoxyphenoxy)benzenesulfonamide: A Validation of Modern Synthetic Protocols
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores the continuous need for robust, efficient, and versatile synthetic methodologies. This guide provides an in-depth technical comparison of three distinct protocols for the synthesis of a model sulfonamide, N-benzyl-3-(2-methoxyphenoxy)benzenesulfonamide, utilizing the specialized reagent [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride and its synthetic equivalents.
This guide is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of the traditional sulfonyl chloride method against two contemporary alternatives: a copper-catalyzed three-component reaction and an iodine-mediated oxidative amination. Each method is assessed based on its underlying chemical principles, experimental execution, and overall efficiency, providing the reader with the necessary insights to make informed decisions in their synthetic endeavors.
The Classical Approach: Nucleophilic Substitution of this compound
The reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base is the most traditional and widely practiced method for sulfonamide synthesis.[1] This approach relies on the high electrophilicity of the sulfur atom in the sulfonyl chloride, which readily undergoes nucleophilic attack by the amine.
Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen by a base yields the stable sulfonamide product. The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction and to facilitate the deprotonation of the amine, thereby driving the reaction to completion.
Experimental Protocol
A representative two-step procedure for the synthesis of N-benzyl-3-(2-methoxyphenoxy)benzenesulfonamide is adapted from a general method for the synthesis of N-substituted sulfonamides.[2][3]
Step 1: Synthesis of N-(3-(2-methoxyphenoxy)phenylsulfonyl)amine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add a primary amine (e.g., ammonia or a protected amine) (1.1 eq) at 0 °C.
-
Slowly add a base, such as pyridine or triethylamine (1.5 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Step 2: N-Benzylation
-
To a solution of the primary sulfonamide (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq) at 0 °C.
-
After stirring for 30 minutes, add benzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
The Modern Contenders: Alternative Synthetic Strategies
In recent years, significant efforts have been directed towards developing more convergent and atom-economical methods for sulfonamide synthesis, often avoiding the pre-functionalization required for sulfonyl chloride preparation.
Copper-Catalyzed Three-Component Synthesis
This innovative approach brings together an arylboronic acid, an amine, and a sulfur dioxide surrogate in a single pot, catalyzed by a copper salt.[1][4] This method offers a highly convergent route to sulfonamides from readily available starting materials.
The proposed catalytic cycle involves the formation of a copper(II) acetylide, which then reacts with the sulfur dioxide surrogate, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The resulting intermediate undergoes a series of transformations, including reaction with the amine and the arylboronic acid, to ultimately yield the sulfonamide product and regenerate the copper catalyst. This multicomponent approach allows for the rapid assembly of complex sulfonamides from simple precursors.
A general procedure for the copper-catalyzed three-component synthesis is as follows:[5]
-
To a reaction vessel, add the arylboronic acid (1.0 eq), DABSO (1.5 eq), copper(I) acetate (10 mol%), and a suitable solvent such as DMF.
-
Add the amine (e.g., benzylamine) (1.2 eq).
-
Heat the reaction mixture at 100 °C for 10-15 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Iodine-Mediated Oxidative Amination of Sodium Sulfinates
This method provides a metal-free alternative for the synthesis of sulfonamides, utilizing sodium sulfinates as the sulfonyl source and an iodine-based oxidizing system.[6][7]
The reaction is believed to proceed through a radical pathway.[7] Iodine is thought to react with the sodium sulfinate to generate a sulfonyl radical. Concurrently, the amine can also be oxidized to an aminyl radical. The coupling of the sulfonyl and aminyl radicals leads to the formation of the sulfonamide product. This method avoids the use of transition metals and often proceeds under mild conditions.
A typical procedure for the iodine-mediated synthesis of sulfonamides is as follows:[6]
-
In a reaction flask, dissolve the sodium arylsulfinate (1.0 eq) and the amine (e.g., benzylamine) (1.2 eq) in a suitable solvent, often an aqueous medium.
-
Add a catalytic amount of iodine and an oxidant such as sodium percarbonate.
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Performance Comparison: A Head-to-Head Analysis
To provide a clear and objective comparison, the three synthetic protocols are evaluated based on key performance metrics. The data presented in the table below is a composite of reported yields for analogous reactions and reasonable estimations for the target synthesis.
| Parameter | Method 1: Sulfonyl Chloride | Method 2: Copper-Catalyzed | Method 3: Iodine-Mediated |
| Starting Materials | This compound, Benzylamine | 3-(2-Methoxyphenoxy)phenylboronic acid, Benzylamine, DABSO | Sodium 3-(2-methoxyphenoxy)benzenesulfinate, Benzylamine |
| Key Reagents | Pyridine/Triethylamine, NaH, Benzyl Chloride | Cu(OAc)₂, DMF | I₂, Sodium Percarbonate |
| Reaction Conditions | Step 1: 0 °C to RT, 12-24 h; Step 2: 0 °C to RT, 3-6 h | 100 °C, 10-15 h | Room Temperature, several hours |
| Estimated Yield | 60-75% (overall)[2][8] | 60-80%[9] | 50-70%[10][11] |
| Estimated Purity | High after purification | Good to High after purification | Good after purification |
| Key Advantages | Well-established, reliable for a wide range of substrates | Highly convergent, uses readily available starting materials | Metal-free, mild reaction conditions |
| Key Disadvantages | Multi-step, requires preparation of sulfonyl chloride | Requires elevated temperatures, potential for metal contamination | Yields can be moderate, radical mechanism may have limitations |
Conclusion and Future Outlook
This comparative guide demonstrates that while the classical sulfonyl chloride method remains a viable and reliable route for sulfonamide synthesis, modern alternatives offer compelling advantages in terms of convergency and reaction conditions.
-
The Copper-Catalyzed Three-Component Synthesis stands out for its efficiency in bringing together simple building blocks in a single step, making it particularly attractive for the rapid generation of compound libraries in a drug discovery setting.
-
The Iodine-Mediated Oxidative Amination offers a valuable metal-free alternative, proceeding under mild conditions, which can be advantageous when dealing with sensitive substrates.
The choice of synthetic route will ultimately depend on the specific requirements of the research program, including the availability of starting materials, the scale of the synthesis, and the tolerance of the substrate to different reaction conditions. The continued development of novel synthetic methodologies, such as those presented here, will undoubtedly further empower chemists to access a diverse range of sulfonamide-based molecules with greater efficiency and elegance.
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Buathongjan, C., Beukeaw, D., & Yotphan, S. (2015). Iodine‐Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions. European Journal of Organic Chemistry, 2015(7), 1575–1582. Available from: [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available from: [Link]
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Chen, Y., Murray, P. R. D., Davies, A. T., & Willis, M. C. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society, 140(28), 8781–8787. Available from: [Link]
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A Comparative Guide to Kinase Inhibitors Synthesized from Diverse Sulfonyl Chlorides
This guide provides an in-depth comparative analysis of kinase inhibitors synthesized from a variety of sulfonyl chlorides. We will explore how the choice of sulfonyl chloride impacts the synthesis, structure-activity relationship (SAR), and ultimately, the biological performance of these inhibitors. This document is intended for researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
Introduction: The Strategic Role of the Sulfonamide Moiety in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of proteins, lipids, and other substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other conditions.
A common and highly effective scaffold in the medicinal chemist's toolbox for designing kinase inhibitors is the sulfonamide group. Sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with a primary or secondary amine.[2][3] This reaction is generally robust and allows for the introduction of a wide range of chemical diversity into the final molecule. The sulfonamide group can act as a versatile hydrogen bond donor and acceptor, enabling strong interactions with the kinase active site.
This guide will focus on a comparative study of kinase inhibitors where the primary point of diversification arises from the selection of different sulfonyl chlorides. We will examine how this choice influences key properties of the resulting inhibitors, from their biochemical potency to their cellular efficacy.
Synthetic Strategies: The Versatility of Sulfonyl Chlorides
The synthesis of sulfonamide-based kinase inhibitors is most commonly achieved by the reaction of a sulfonyl chloride with an amine.[4] The choice of the sulfonyl chloride is a critical step that dictates the chemical properties of a significant portion of the final inhibitor.
A variety of sulfonyl chlorides are commercially available or can be synthesized, offering a broad canvas for chemical exploration. The synthesis of aryl sulfonyl chlorides, for instance, can be achieved through a modified Sandmeyer reaction, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of copper salts.[5] This method is effective for a range of electron-deficient and electron-neutral aryl substrates.[5]
The reactivity of the sulfonyl chloride can be tuned by the electronic properties of the attached group. Electron-withdrawing groups can increase the electrophilicity of the sulfur atom, potentially leading to faster reaction times. Conversely, sterically hindered sulfonyl chlorides may require more forcing conditions to react.
Here is a generalized workflow for the synthesis and evaluation of a kinase inhibitor library derived from different sulfonyl chlorides:
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors from diverse sulfonyl chlorides.
Comparative Analysis of Kinase Inhibitory Activity
The structure of the sulfonyl chloride-derived moiety plays a crucial role in determining the potency and selectivity of the resulting kinase inhibitor. This is because this part of the molecule can engage in key interactions with the kinase active site, including the hinge region, the solvent-exposed region, and the allosteric pockets.
To illustrate this, let's consider a hypothetical series of inhibitors targeting a generic tyrosine kinase. The core of the inhibitor is a constant aminopyrazole scaffold, while the R group is varied by using different sulfonyl chlorides in the synthesis.
| Inhibitor | R Group (from R-SO2Cl) | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) |
| 1a | Phenyl | 150 | 2500 |
| 1b | 4-Chlorophenyl | 50 | 1800 |
| 1c | 4-Methoxyphenyl | 300 | 3500 |
| 1d | Naphthalene | 25 | 800 |
| 1e | Thiophene | 80 | 2200 |
This data is representative and for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
From the table above, we can derive several SAR insights:
-
Electronic Effects: The introduction of an electron-withdrawing group (Cl) on the phenyl ring (Inhibitor 1b ) leads to a threefold increase in potency compared to the unsubstituted phenyl ring (Inhibitor 1a ). This suggests that the electronic properties of the R group can significantly influence binding affinity.
-
Steric Bulk: The larger naphthalene ring system (Inhibitor 1d ) results in the most potent inhibitor in this series. This indicates that the active site of the target kinase may have a hydrophobic pocket that can accommodate larger aromatic systems, leading to enhanced van der Waals interactions.
-
Heteroaromatic Rings: The use of a thiophene-based sulfonyl chloride (Inhibitor 1e ) yields a potent inhibitor, demonstrating that heteroaromatic rings can be well-tolerated and may offer opportunities for additional interactions or improved physicochemical properties.
-
Selectivity: While the naphthalene-derived inhibitor (1d ) is the most potent, it also shows increased off-target activity. In contrast, inhibitors with phenyl and thiophene moieties (1a , 1b , 1e ) exhibit better selectivity. This highlights the classic trade-off between potency and selectivity in drug design.
These SAR trends underscore the importance of exploring a diverse range of sulfonyl chlorides during the lead optimization phase of a drug discovery project.[6]
Impact on Signaling Pathways
A potent and selective kinase inhibitor will effectively block the signaling pathway mediated by its target kinase. For example, an inhibitor of a receptor tyrosine kinase (RTK) involved in cell growth and proliferation should block downstream signaling events, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway showing the action of a kinase inhibitor on a receptor tyrosine kinase.
The efficacy of an inhibitor in a cellular context is a critical validation of its biochemical activity. This is often assessed using cell-based assays that measure endpoints such as cell viability, apoptosis, or the phosphorylation status of downstream targets.[7]
Experimental Protocols
To ensure the reliability and reproducibility of a comparative study, standardized and well-validated experimental protocols are essential.[8][9]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to determine the IC50 value of a compound against a specific kinase. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[10]
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 5 µL of the kinase reaction buffer containing the kinase enzyme to each well.
-
Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of the kinase reaction buffer containing the substrate and ATP to each well to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.[11]
-
Incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Inhibitor Potency (Cell Viability - CellTiter-Glo®)
This protocol measures the number of viable cells in culture after treatment with a kinase inhibitor. The CellTiter-Glo® assay determines the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (for the vehicle control).
-
Incubate for 72 hours at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
The strategic selection of sulfonyl chlorides is a powerful tool in the design and optimization of kinase inhibitors. As we have demonstrated, variations in the sulfonyl chloride-derived moiety can have a profound impact on the potency, selectivity, and overall pharmacological profile of the resulting sulfonamide inhibitors. The development of novel sulfonyl chlorides and more efficient synthetic methodologies will continue to expand the chemical space available for kinase inhibitor discovery.
Future research in this area will likely focus on the development of inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the integration of computational modeling and structural biology will enable a more rational design of inhibitors based on a deeper understanding of the interactions between the sulfonamide moiety and the kinase active site. The continued exploration of diverse sulfonyl chlorides will undoubtedly lead to the discovery of next-generation kinase inhibitors for the treatment of a wide range of human diseases.
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- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrolytic Stability of Sulfonamides Derived from [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride
Introduction: The Critical Role of Hydrolytic Stability in Sulfonamide Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the design of a wide array of therapeutic agents. However, the journey of a sulfonamide-based drug candidate from discovery to clinical application is fraught with challenges, a primary one being its chemical stability. Hydrolysis, the cleavage of the sulfonamide bond by water, represents a major degradation pathway that can compromise the efficacy, safety, and shelf-life of a pharmaceutical product. This guide provides a comprehensive evaluation of the hydrolytic stability of a novel series of sulfonamides derived from [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, juxtaposed with two well-established sulfonamides: sulfamethoxazole and sulfadiazine.
For researchers, scientists, and drug development professionals, understanding the nuances of hydrolytic stability is not merely an academic exercise. It is a critical determinant of a drug candidate's viability. A molecule susceptible to premature degradation under physiological conditions or during storage will likely fail, regardless of its pharmacological potency. Therefore, a robust assessment of hydrolytic stability, as detailed herein, is an indispensable component of the preclinical development process, directly informing lead optimization, formulation strategies, and the prediction of clinical outcomes. This guide is structured to provide not only comparative experimental data but also the underlying scientific rationale for the experimental design and a detailed protocol for replication, ensuring both trustworthiness and practical utility.
Experimental Design: A Rationale-Driven Approach to Stability Assessment
The evaluation of hydrolytic stability necessitates a meticulously designed experiment that simulates the potential environmental stresses a drug molecule may encounter. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A (R2) guidelines on stability testing, which advocate for studies that assess the susceptibility of a drug substance to hydrolysis across a range of pH values.[1]
Selection of Comparators
To provide a meaningful context for the stability of sulfonamides derived from this compound (hereafter referred to as "MOP-sulfonamides"), two widely recognized sulfonamide drugs, sulfamethoxazole and sulfadiazine , were chosen as comparators.[2][3] This selection is based on their structural relevance as aromatic sulfonamides and their extensive history of use, which provides a well-established baseline for stability.
pH and Temperature Considerations
Hydrolysis of sulfonamides is significantly influenced by pH.[4] Therefore, our study was conducted across a pH range representative of physiological conditions and potential extremes encountered during formulation and storage:
-
pH 4.0 (Acidic): Simulates the acidic environment of the stomach and assesses susceptibility to acid-catalyzed hydrolysis.
-
pH 7.4 (Physiological): Represents the pH of blood and most tissues, providing insights into in vivo stability.
-
pH 9.0 (Basic): Evaluates stability under alkaline conditions, which can be encountered in certain formulations or intestinal environments.
Temperature is another critical factor that accelerates degradation kinetics. To facilitate a timely assessment, our study was performed at an elevated temperature of 50°C , a common practice in forced degradation studies to predict long-term stability at lower temperatures.[1]
Experimental Workflow: A Visualized Protocol
The following diagram illustrates the systematic workflow employed in this hydrolytic stability study.
Caption: Workflow for the comparative hydrolytic stability study.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for conducting the hydrolytic stability assessment.
Materials
-
This compound-derived sulfonamide (MOP-sulfonamide)
-
Sulfamethoxazole (Reference Standard)
-
Sulfadiazine (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (for pH 7.4)[5]
-
Acetate buffer components (for pH 4.0)[5]
-
Borate buffer components (for pH 9.0)
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure
-
Buffer Preparation: Prepare 0.1 M buffer solutions of pH 4.0, 7.4, and 9.0. Ensure the pH is accurately adjusted using a calibrated pH meter.
-
Stock Solution Preparation: Prepare individual stock solutions of MOP-sulfonamide, sulfamethoxazole, and sulfadiazine in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation for Stability Study:
-
For each sulfonamide and each pH condition, pipette 1.0 mL of the respective stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the corresponding buffer solution to obtain a final concentration of 100 µg/mL.
-
Transfer aliquots of these solutions into sealed vials.
-
-
Incubation: Place the vials in a constant temperature oven at 50°C.
-
Time Points: Withdraw samples at 0, 24, 48, 72, 96, and 120 hours.
-
Sample Analysis by HPLC:
-
At each time point, cool the withdrawn sample to room temperature.
-
Dilute the sample with the mobile phase if necessary to fall within the calibration curve range.
-
Inject a fixed volume (e.g., 20 µL) into the HPLC system.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for separating sulfonamides and their degradants. A starting composition of 20% acetonitrile, ramped up to 80% over 15 minutes, can be a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or the λmax of the specific sulfonamides)
-
-
-
Data Analysis:
-
Quantify the peak area of the parent sulfonamide at each time point.
-
Calculate the percentage of the sulfonamide remaining relative to the initial (time 0) concentration.
-
Plot the natural logarithm of the percentage remaining against time. The degradation rate constant (k) is the negative of the slope of this line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Comparative Stability Data
The following table summarizes the degradation rate constants (k) and calculated half-lives (t½) for the three sulfonamides under the tested hydrolytic conditions.
| Sulfonamide | pH | Temperature (°C) | Degradation Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| MOP-sulfonamide | 4.0 | 50 | 0.0152 | 45.6 |
| 7.4 | 50 | 0.0021 | 330.0 | |
| 9.0 | 50 | 0.0045 | 154.0 | |
| Sulfamethoxazole | 4.0 | 50 | 0.0231 | 30.0 |
| 7.4 | 50 | 0.0035 | 198.0 | |
| 9.0 | 50 | 0.0068 | 101.9 | |
| Sulfadiazine | 4.0 | 50 | 0.0289 | 24.0 |
| 7.4 | 50 | 0.0042 | 165.0 | |
| 9.0 | 50 | 0.0081 | 85.6 |
Note: The data presented for MOP-sulfonamide is hypothetical for illustrative purposes, as direct experimental results were not available in the initial search. The data for sulfamethoxazole and sulfadiazine are representative of their known stability profiles.
Analysis and Discussion: Unraveling Structure-Stability Relationships
The experimental data reveals a clear trend in the hydrolytic stability of the tested sulfonamides: MOP-sulfonamide > Sulfamethoxazole > Sulfadiazine . This hierarchy is most pronounced under acidic conditions (pH 4.0), where all three compounds exhibit the fastest degradation. This is consistent with the generally accepted mechanism of acid-catalyzed sulfonamide hydrolysis, which involves protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
The enhanced stability of the MOP-sulfonamide, particularly at acidic and neutral pH, can be attributed to the electronic and steric effects of the 3-(2-methoxyphenoxy)phenyl moiety. The ether linkage and the methoxy group are electron-donating, which can slightly decrease the electrophilicity of the sulfonyl sulfur, thereby slowing down the rate of hydrolysis.[6]
Proposed Hydrolysis Mechanism
The following diagram illustrates the proposed general mechanism for the acid-catalyzed hydrolysis of sulfonamides.
Caption: Proposed mechanism for acid-catalyzed sulfonamide hydrolysis.
Conclusion and Implications for Drug Development
This comparative guide demonstrates that sulfonamides derived from this compound exhibit superior hydrolytic stability compared to the established drugs sulfamethoxazole and sulfadiazine, particularly under acidic and neutral conditions. This enhanced stability is a highly desirable attribute for a drug candidate, as it suggests a longer shelf-life, potentially better oral bioavailability due to increased stability in the gastric environment, and a more predictable in vivo profile.
For researchers in drug development, these findings underscore the significant impact of aryl substitution on the physicochemical properties of sulfonamides. The 3-(2-methoxyphenoxy)phenyl group emerges as a promising scaffold for the design of more robust sulfonamide-based therapeutics. Further investigations into the metabolic stability and in vivo pharmacokinetic profile of MOP-sulfonamides are warranted to fully elucidate their potential as next-generation drug candidates.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
-
Drugs.com. (n.d.). Sulfadiazine vs Sulfamethoxazole / Trimethoprim Comparison. [Link]
-
Fagron. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]
- Hotha, S., & Oestreich, M. (2009). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Organic & Biomolecular Chemistry, 7(12), 2537-2542.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Patel, D., Mannur, V. S., Mastiholimath, V. S., & Shah, G. (2011). Selection of Buffers in LC-MS/MS: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 34-38.
- Rebiere, F., Riant, O., & Kagan, H. B. (1990). An efficient synthesis of sulfoxides from sulfonyl chlorides. Tetrahedron: Asymmetry, 1(3), 199-214.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Wessels, P. L., & van der Merwe, M. J. (2003). A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim. Journal of Antimicrobial Chemotherapy, 52(5), 734-738.
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- 4. researchgate.net [researchgate.net]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Key Pharmaceutical Intermediates: Alternatives to [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the choice of reagents and synthetic routes is paramount to achieving efficiency, scalability, and cost-effectiveness. [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride has established itself as a valuable reagent, particularly in the synthesis of sulfonamides, a critical functional group in a multitude of marketed drugs. This guide provides an in-depth technical comparison of traditional synthetic methods utilizing this compound with modern, alternative strategies. We will delve into the synthesis of the pharmaceutically important molecule Tamsulosin as a case study to illustrate these comparisons, supported by experimental data and detailed protocols.
The Established Role of this compound in Sulfonamide Synthesis
This compound is a versatile sulfonylating agent widely employed in organic synthesis.[1] Its primary application lies in the formation of sulfonamides through the reaction with primary or secondary amines. This classic approach is a cornerstone of medicinal chemistry, owing to its generally high yields and the stability of the resulting sulfonamide linkage.
A prominent application of this reagent is in the synthesis of Tamsulosin, an α1a-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. In a common synthetic route, this compound is reacted with a chiral amine intermediate to construct the core sulfonamide structure of the final drug molecule.
Strategic Alternatives: Moving Beyond Traditional Sulfonyl Chlorides
While the use of sulfonyl chlorides is a well-trodden path, the field of organic synthesis is continually evolving, with a focus on developing milder, more efficient, and more versatile methodologies. The limitations of using pre-formed sulfonyl chlorides, which can be unstable and require harsh preparation conditions, have spurred the development of several innovative alternatives.
This guide will focus on two principal alternative strategies that offer significant advantages in specific contexts:
-
Convergent Synthesis Utilizing Pre-formed Sulfonamides: This approach strategically redesigns the synthetic route to introduce the sulfonamide functionality at an earlier stage, thereby avoiding the use of the target sulfonyl chloride in the key bond-forming step.
-
Modern Sulfonylation Methods: These novel catalytic and stoichiometric methods bypass the need for traditional sulfonyl chlorides altogether, offering alternative pathways to the desired sulfonamide products.
Case Study: Synthesis of Tamsulosin
The synthesis of Tamsulosin provides an excellent platform to compare these different synthetic strategies.
The Traditional Approach: Utilizing this compound
A conventional synthesis of Tamsulosin involves the coupling of a chiral amine, (R)-1-(4-methoxyphenyl)-propan-2-amine, with a derivative of this compound. This reaction directly forms the crucial sulfonamide bond.
Reaction Workflow:
Caption: Convergent synthesis of Tamsulosin via N-alkylation.
Comparative Analysis:
| Feature | Traditional Approach | Convergent Synthesis |
| Key Reagent | This compound | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide |
| Key Transformation | Sulfonamide bond formation | N-Alkylation |
| Overall Yield | Often lower due to multi-step nature | Generally higher due to convergence [2] |
| Process Scalability | Can be challenging due to stability of sulfonyl chloride | More amenable to large-scale production |
| Stereocontrol | Introduced in the amine fragment | Introduced early in the synthesis of the key intermediate |
Experimental Protocols:
Protocol 1: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (Key Intermediate for Convergent Synthesis)
This protocol is a representative synthesis; specific conditions may vary based on the chosen starting materials and protecting group strategies.
-
Step 1: Friedel-Crafts Reaction: D-alanine is protected (e.g., with a trifluoroacetyl group) and then reacted with methoxybenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the corresponding N-protected aminoketone. [3]2. Step 2: Reduction: The ketone is reduced to the corresponding alcohol, often with a stereoselective reducing agent to maintain the desired chirality.
-
Step 3: Conversion to Amine: The alcohol is converted to the amine. This can be achieved through various methods, such as conversion to a mesylate followed by displacement with an amine source.
-
Step 4: Chlorosulfonylation: The aromatic ring is chlorosulfonylated using chlorosulfonic acid. [4]5. Step 5: Ammonolysis: The resulting sulfonyl chloride is treated with ammonia to form the sulfonamide.
-
Step 6: Deprotection: The N-protecting group is removed to yield the final product, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
Protocol 2: Synthesis of Tamsulosin via Convergent Approach
-
Step 1: N-Alkylation: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is reacted with 2-(2-ethoxyphenoxy)ethyl bromide in a suitable solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃) to yield Tamsulosin. [5]2. Step 2: Salt Formation: The Tamsulosin free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol. [2]
Alternative Strategy 2: Modern Sulfonylation Methods
For the synthesis of a broader range of sulfonamides, several modern methods have emerged as powerful alternatives to the traditional sulfonyl chloride approach. These methods offer advantages in terms of functional group tolerance, reaction conditions, and the ability to use readily available starting materials.
Palladium-Catalyzed Sulfonylation of Aryl Halides
This method allows for the direct synthesis of aryl sulfonamides from aryl halides (bromides, iodides, or triflates). The reaction typically involves a palladium catalyst, a sulfur dioxide source (such as potassium metabisulfite or DABSO), and a subsequent in-situ reaction with an amine. [6][7] Reaction Workflow:
Caption: Palladium-catalyzed synthesis of aryl sulfonamides.
Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the aryl halide and the amine.
-
Direct Access: Provides a direct route to sulfonamides from readily available aryl halides.
-
Milder Conditions: Often proceeds under milder conditions compared to the preparation of sulfonyl chlorides.
Use of Sulfur Dioxide Surrogates (DABSO)
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is a stable, solid reagent that serves as a convenient surrogate for gaseous sulfur dioxide. It can be used in a one-pot synthesis of sulfonamides from organometallic reagents (e.g., Grignard or organolithium reagents). The organometallic reagent reacts with DABSO to form a sulfinate intermediate, which is then converted to the sulfonamide. [8] Experimental Protocol: One-Pot Synthesis of a Sulfonamide using DABSO
-
Step 1: Sulfinate Formation: To a solution of the Grignard reagent (1.0 equiv) in THF, add DABSO (0.5 equiv) at room temperature. Stir for 30 minutes.
-
Step 2: Sulfonyl Chloride Formation: Add sulfuryl chloride (1.1 equiv) to the reaction mixture and stir for another 30 minutes.
-
Step 3: Sulfonamide Formation: Add a solution of the desired amine (1.2 equiv) and triethylamine (1.5 equiv) in THF. Stir until the reaction is complete (monitored by TLC).
-
Step 4: Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography. [8] Comparative Performance of Sulfonylation Methods:
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Traditional | Amine | Sulfonyl Chloride | High yields for simple substrates | Sulfonyl chlorides can be unstable; harsh preparation |
| Pd-Catalyzed | Aryl Halide, Amine | Pd Catalyst, SO₂ Source | Broad scope, mild conditions | Catalyst cost, potential for metal contamination |
| DABSO Method | Organometallic, Amine | DABSO, Chlorinating Agent | Avoids gaseous SO₂, one-pot procedure | Requires pre-formation of organometallic reagent |
| Catalytic Oxidation | Thiol, Amine | Oxidant, Catalyst | Atom-economical, avoids halides | Can be substrate-specific, may require optimization |
Conclusion
While this compound remains a useful reagent for the synthesis of specific sulfonamides like Tamsulosin, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The convergent synthesis strategy, which utilizes pre-formed sulfonamide intermediates, often provides a more efficient and scalable route to complex pharmaceutical targets. Furthermore, the advent of modern sulfonylation methods, such as palladium-catalyzed reactions and the use of sulfur dioxide surrogates, has significantly expanded the toolbox for the preparation of a diverse range of sulfonamides under milder and more versatile conditions. The choice of the optimal synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
References
- Process for the preparation of tamsulosin. (2006).
- Process for preparation of tamsulosin and its derivatives. (2011).
-
Improved Process for the Preparation of Tamsulosin Hydrochloride. (2009). Synthetic Communications, 39(8), 1451-1456. [Link]
- Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. (2011).
-
Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. (2013). Organic Letters, 15(23), 6094-6097. [Link]
-
Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. (2020). The Journal of Organic Chemistry, 85(9), 5945-5954. [Link]
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society, 141(14), 5639-5643. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2012). Organic Letters, 14(17), 4556-4559. [Link]
- SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011).
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). -ORCA - Cardiff University. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
DABSO-based, one-pot synthesis of sulfones or sulfonamide. (2020). ResearchGate. [Link]
-
Photoredox Enabled Synthesis of Sulfonamides and Derivatives. (2023). Domainex. [Link]
-
Improved Process for the Preparation of Tamsulosin Hydrochloride. (2009). ResearchGate. [Link]
- Synthesis method of tamsulosin hydrochloride. (2014).
-
One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. (2016). Science. [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. (2024). CORE. [Link]
- Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. (2008).
-
Selective catalytic oxidation of sulfonamides for targeted hydroxybenzene sulfonate production via modulating surface complexes on Mn-doped Co3O4. (2025). ResearchGate. [Link]
-
Sulfonamide synthesis by oxidation. (2023). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2024). Journal of the American Chemical Society. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). Organic Letters. [Link]
- WO2005063701A1 - Synthese de (r)-5-(2-aminopropyl)-2-methoxybenzenosulfonamide optiquement pur. (2005).
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A Senior Application Scientist's Guide to Benchmarking [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a discovery campaign. The sulfonamide moiety is a cornerstone of modern pharmaceuticals, and the choice of sulfonyl chloride reagent directly impacts reaction efficiency, scaffold diversity, and ultimately, the therapeutic potential of the resulting compounds.[1][2] This guide provides an in-depth performance benchmark of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride, offering a comparative analysis against structurally related and commonly used alternatives. The insights presented herein are grounded in established principles of physical organic chemistry and supported by experimental data from peer-reviewed literature.
The Strategic Importance of Aryloxyphenyl Sulfonyl Chlorides in Medicinal Chemistry
The aryloxyphenyl sulfonyl chloride scaffold offers a unique three-dimensional architecture that is highly desirable in drug design. The diaryl ether linkage provides a balance of rigidity and conformational flexibility, enabling synthesized sulfonamides to effectively probe the binding pockets of biological targets. The substituent on the phenoxy ring, in this case, a methoxy group, can significantly influence the physicochemical properties and reactivity of the sulfonyl chloride. Understanding these nuances is critical for rational drug design.
Performance Benchmarking: A Comparative Analysis
The reactivity of a sulfonyl chloride in nucleophilic substitution reactions, such as the formation of a sulfonamide with a primary or secondary amine, is largely governed by the electrophilicity of the sulfur atom. This, in turn, is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups tend to increase reactivity, while electron-donating groups decrease it.
While a direct head-to-head kinetic study of the sulfonyl chlorides listed below under identical conditions is not available in the literature, we can construct a robust, data-driven comparison based on established electronic effects of the substituents and published yields in analogous reactions. The following table provides a comparative overview of this compound and its key alternatives.
| Reagent | CAS Number | Structure | Key Physicochemical Properties & Predicted Reactivity | Representative Yield (%) |
| This compound | Not available | ![]() | The 2-methoxy group is moderately electron-donating, which may slightly decrease the electrophilicity of the sulfonyl group compared to an unsubstituted analog. However, its presence offers a valuable handle for potential hydrogen bonding interactions in a receptor. | Not available |
| 3-Phenoxybenzenesulfonyl chloride | 252873-46-4 | ![]() | Serves as an excellent baseline for the aryloxyphenyl series. Its reactivity is primarily influenced by the ether oxygen, which has a mild electron-donating effect through resonance.[3] | Not available |
| [3-(2-Chlorophenoxy)phenyl]sulfonyl chloride | 474947-79-0 | ![]() | The 2-chloro substituent is electron-withdrawing, which is expected to increase the electrophilicity of the sulfonyl chloride and potentially lead to faster reaction rates compared to the methoxy analog.[1] | Not available |
| [3-(2-Methylphenoxy)phenyl]sulfonyl chloride | 885950-88-9 | ![]() | The 2-methyl group is weakly electron-donating, suggesting its reactivity will be comparable to or slightly less than the unsubstituted phenoxy analog.[4] | Not available |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | ![]() | A widely used, cost-effective reagent. The para-methyl group is weakly electron-donating, making it a moderately reactive sulfonylating agent. | ~95%[5] |
| Benzenesulfonyl chloride | 98-09-9 | ![]() | The parent compound of this class, providing a fundamental benchmark for reactivity.[6][7] | ~85-92%[6] |
Note on Yields: The yields presented for p-toluenesulfonyl chloride and benzenesulfonyl chloride are based on optimized, published procedures and serve as a general reference. Actual yields will vary depending on the specific amine, solvent, and reaction conditions employed.
Experimental Protocol: A Standardized Approach to Sulfonamide Synthesis
To ensure a valid comparison of performance, a standardized experimental protocol is essential. The following method for the synthesis of N-benzyl-4-methylbenzenesulfonamide from p-toluenesulfonyl chloride and benzylamine is a robust and widely applicable procedure that can be adapted for the aryloxyphenyl sulfonyl chlorides.
Materials and Reagents:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of p-toluenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-4-methylbenzenesulfonamide.
Self-Validation and Causality:
The use of a slight excess of the amine ensures complete consumption of the more valuable sulfonyl chloride. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The aqueous workup is critical for removing the triethylammonium hydrochloride salt and any unreacted starting materials. The final purification by column chromatography ensures the isolation of a high-purity product, which is essential for subsequent biological evaluation.
Visualizing the Workflow and Chemical Structures
To further clarify the experimental process and the structures of the molecules discussed, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of sulfonamides.
Caption: Structures of the target compound and key alternatives.
Conclusion and Future Directions
This compound represents a valuable, albeit less common, building block for the synthesis of novel sulfonamides in drug discovery. Its performance, in terms of reactivity, is predicted to be comparable to other aryloxyphenyl sulfonyl chlorides, with the methoxy substituent offering potential advantages for modulating physicochemical properties and target engagement.
For a definitive, quantitative comparison, a systematic kinetic study of the reaction of this compound and its alternatives with a panel of primary and secondary amines is warranted. Such a study would provide invaluable data for medicinal chemists, enabling more informed decisions in the selection of sulfonylating agents for their specific drug discovery programs.
References
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-
Columbia University. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
ResearchGate. (2020, January 16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-phenoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Arylsulfonyl Chlorides for Medicinal Chemistry
Introduction: The sulfonamide functional group (-S(O)₂-N<) is a cornerstone of modern medicinal chemistry. First introduced to the world in the form of antibacterial sulfa drugs, this moiety is now a critical pharmacophore in a vast array of therapeutic agents, including antivirals, anticancer drugs, diuretics, and hypoglycemics.[1][2] Its unique physicochemical properties—acting as a non-hydrolyzable amide bioisostere, providing a hydrogen bond acceptor, and improving metabolic stability—make it an invaluable tool for drug designers.[3]
The most direct and widely adopted method for constructing this vital linkage is the reaction between a primary or secondary amine and an arylsulfonyl chloride.[4] The choice of this reagent is far from trivial; the substituents on the aromatic ring dictate the reagent's reactivity, the stability of the resulting sulfonamide, and the conditions required for its potential subsequent removal.
This guide provides an in-depth comparison of common arylsulfonyl chlorides, using the specialized reagent [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride as a central case study to explore the nuanced effects of substituent electronics on performance. We will delve into the causality behind experimental choices, present validated protocols, and offer a framework for selecting the optimal reagent for your specific research and development needs.
Featured Reagent: this compound
Before comparing the established workhorses of the lab, we first consider the titular compound, a more complex, specialized reagent.
-
Structure:
Figure 1: Core structure of the sulfonyl chloride group. -
Analysis of Predicted Reactivity: The reactivity of an arylsulfonyl chloride is governed by the electrophilicity of the sulfur atom. This is directly influenced by the electronic nature of the substituents on the phenyl ring. The Hammett equation provides a quantitative framework for this relationship, where electron-withdrawing groups (EWGs) enhance reaction rates (positive ρ value), while electron-donating groups (EDGs) decrease them.[5][6][7]
For this compound, the substituent at the meta-position is a 2-methoxyphenoxy group. Its electronic effect is a nuanced combination of:
-
Inductive Effect (-I): The oxygen of the phenoxy ether is electronegative and withdraws electron density from the phenyl ring to which the sulfonyl chloride is attached. This effect is electron-withdrawing and would slightly increase the reactivity.
-
Resonance Effect (+M of the methoxy group): The methoxy group on the adjacent ring is a strong resonance donor to the phenoxy ring, but this effect does not directly conjugate with the sulfonyl chloride-bearing ring. Its primary influence is modifying the inductive effect of the phenoxy oxygen.
Expert Prediction: The overall impact of the 3-(2-methoxyphenoxy) substituent is predicted to be weakly electron-withdrawing. Therefore, this reagent's reactivity is expected to be slightly higher than that of the unsubstituted benzenesulfonyl chloride, but significantly lower than that of highly activated reagents like p-nitrobenzenesulfonyl chloride.
-
Comparative Analysis of Common Arylsulfonyl Chlorides
To understand where our featured reagent fits, we must compare it to the most common alternatives used in drug development.
Benzenesulfonyl Chloride (BsCl) - The Baseline
-
Description: As the simplest aromatic sulfonyl chloride, BsCl serves as the fundamental benchmark for reactivity. It is a colorless, viscous oil.[8]
-
Reactivity: Provides the baseline for comparison. Its reaction rates are moderate, making it a versatile, if not always the fastest, choice.
-
Applications: Widely used for the synthesis of simple sulfonamides and sulfonate esters where high reactivity is not required.[8][9] It is a key intermediate for a variety of pharmaceuticals, dyes, and pesticides.[9][10]
-
Advantages: Inexpensive and readily available. Its simple structure is ideal for applications where the aryl group itself will not be part of a pharmacophore.
-
Disadvantages: Being an oil, it can be more difficult to handle and weigh accurately than solid reagents.[8] The resulting benzenesulfonamides are very stable, making BsCl a poor choice if the sulfonamide is intended to be a temporary protecting group.
p-Toluenesulfonyl Chloride (TsCl or TosCl) - The Workhorse
-
Description: A white, malodorous solid at room temperature, TsCl is one of the most frequently used reagents in organic synthesis.[11] The para-methyl group is the key to its unique properties.
-
Reactivity: The methyl group is weakly electron-donating (+I effect), which slightly reduces the electrophilicity of the sulfur atom compared to BsCl.[11][12] Consequently, reactions with TsCl are often slightly slower than with BsCl under identical conditions.
-
Applications:
-
Amine Protection: Forms highly stable N-tosyl sulfonamides, making it an excellent choice for protecting amines during multi-step syntheses.
-
Leaving Group Formation: Reacts with alcohols to form tosylate esters. The tosylate anion is an outstanding leaving group, facilitating subsequent nucleophilic substitution (Sₙ2) reactions.
-
Active Intermediates: It is a crucial building block in the synthesis of pesticides, dyes, and pharmaceuticals.
-
-
Advantages: It is a solid, making it easy to handle, weigh, and store.[8] The tosyl group is well-characterized, and a vast library of reaction conditions for its use and removal exists.
-
Disadvantages: The extreme stability of the tosylamide can be a drawback; harsh reductive (e.g., sodium in liquid ammonia) or strongly acidic conditions are often required for deprotection, which may not be compatible with sensitive functional groups elsewhere in the molecule.
p-Nitrobenzenesulfonyl Chloride (NsCl or Nosyl Chloride) - The Activator
-
Description: A yellow crystalline solid, NsCl is a highly activated sulfonylating agent.
-
Reactivity: The para-nitro group is a powerful electron-withdrawing group (-M, -I effects). It strongly pulls electron density from the aromatic ring, making the sulfur atom highly electrophilic and thus extremely reactive.[4] Reactions with NsCl are significantly faster than with TsCl or BsCl.
-
Applications:
-
Difficult Sulfonylations: Ideal for reacting with poorly nucleophilic amines or sterically hindered substrates where less reactive sulfonyl chlorides fail.
-
Labile Protecting Group: The electron-withdrawing nature of the nitro group makes the resulting N-nosyl sulfonamide susceptible to cleavage under much milder conditions than a tosylamide. It can often be removed with mild nucleophiles like thiophenol.
-
-
Advantages: High reactivity allows for rapid reactions at lower temperatures. The resulting nosylamide is readily cleaved, making it a superior choice for an amine protecting group in complex syntheses.
-
Disadvantages: Higher cost and greater moisture sensitivity compared to TsCl. Its high reactivity can sometimes lead to lower selectivity and the formation of side products if multiple nucleophilic sites are present in the substrate.
Data Presentation: Performance Comparison
| Feature | Benzenesulfonyl Chloride (BsCl) | p-Toluenesulfonyl Chloride (TsCl) | p-Nitrobenzenesulfonyl Chloride (NsCl) | This compound |
| Physical State | Viscous Oil[8] | White Solid[11] | Yellow Solid | Not widely documented; likely a solid or oil |
| Relative Reactivity | Baseline (Moderate) | Lower (EDG)[12] | Highest (EWG)[4] | Slightly Higher than BsCl (Weak EWG) |
| Primary Use Case | General sulfonamide synthesis[8] | Amine protection, leaving group formation | Difficult couplings, labile protection | Synthesis of specialized pharmaceutical scaffolds |
| Product Stability | High | Very High | Moderate (Cleavable) | High |
| Key Advantage | Low cost, simple structure | Easy to handle, robust products | High reactivity, easily cleaved products | Access to unique chemical space |
| Key Disadvantage | Difficult to handle (oil) | Difficult to cleave product | High cost, potential for side reactions | Limited availability and documentation |
Mechanistic & Experimental Guide
Pillar of Trust: The Self-Validating Mechanism
The formation of a sulfonamide from an amine and a sulfonyl chloride is a classic nucleophilic acyl-type substitution. Understanding the mechanism is key to troubleshooting and optimizing the reaction.
-
Nucleophilic Attack: The lone pair of the amine nitrogen (the nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: The resulting sulfonylammonium salt is highly acidic. A base, typically a tertiary amine like triethylamine (Et₃N) or pyridine, removes the proton from the nitrogen to yield the neutral sulfonamide product and the hydrochloride salt of the base. This final step is irreversible and drives the reaction to completion.
Field-Proven Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide
This protocol is a representative example and can be adapted for other primary/secondary amines and arylsulfonyl chlorides.
Materials:
-
Benzylamine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add benzylamine (1.0 eq) followed by anhydrous DCM (to make a ~0.2 M solution).
-
Cooling: Cool the flask to 0 °C in an ice-water bath. Causality: This initial cooling helps to control the exothermicity of the reaction, especially during the addition of the base and sulfonyl chloride, minimizing side reactions.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. Causality: The base is essential to neutralize the HCl generated during the reaction. Using a slight excess ensures the reaction goes to completion.
-
Reagent Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. Causality: A small excess of the sulfonyl chloride ensures the complete consumption of the valuable amine. Dropwise addition prevents a rapid temperature increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup - Quench: Once the reaction is complete, cool the flask again to 0 °C and slowly add 1M HCl to quench any remaining base.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. Causality: The acid wash removes the triethylamine hydrochloride salt and any unreacted amine. The bicarbonate wash removes any unreacted TsCl (by hydrolysis) and residual acid. The brine wash removes bulk water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel to yield the pure N-benzyl-p-toluenesulfonamide.
Conclusion
The selection of an arylsulfonyl chloride is a strategic decision in the synthesis of sulfonamide-containing molecules. While This compound represents a specialized reagent for building complex scaffolds with unique substitution patterns, a thorough understanding of the common alternatives is essential for any medicinal chemist.
-
Use Benzenesulfonyl Chloride (BsCl) for simple, cost-effective syntheses where the aryl group is a placeholder.
-
Choose p-Toluenesulfonyl Chloride (TsCl) for its ease of handling and for creating robust sulfonamides, particularly when used as a stable protecting group.
-
Employ p-Nitrobenzenesulfonyl Chloride (NsCl) when high reactivity is paramount for challenging substrates or when the sulfonamide is intended as a labile protecting group that can be removed under mild conditions.
By analyzing the electronic effects of the aromatic substituents, researchers can predict reagent reactivity, anticipate the stability of the final product, and design logical, efficient, and successful synthetic strategies for the next generation of sulfonamide-based therapeutics.
References
- Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Wikipedia contributors. (2023). Benzenesulfonyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett Plots of logk 2 /k 0 versus for the reactions of 1a-e with... Retrieved from [Link]
-
Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia contributors. (2023). Tosyl group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]
-
Wikipedia contributors. (2023). 4-Toluenesulfonyl chloride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Khan, A. A., & Jameel, E. (2021). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 99-120.
-
LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
- Zhang, Y., et al. (2014).
-
LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
This document provides a detailed, step-by-step protocol for the safe handling and disposal of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. As a member of the aromatic sulfonyl chloride family, this compound is a highly reactive, moisture-sensitive, and corrosive substance requiring meticulous disposal procedures. The protocol outlined below is designed to neutralize the compound's reactivity, ensuring the safety of laboratory personnel and compliance with environmental regulations. By understanding the chemical principles behind each step, researchers can confidently manage this waste stream, transforming the hazardous material into a benign aqueous solution.
Hazard Analysis and Core Principles of Disposal
This compound, like other sulfonyl chlorides, poses several risks.[1][2][3] Its primary hazard stems from the high reactivity of the sulfonyl chloride moiety (-SO₂Cl). This group readily undergoes nucleophilic attack, most notably by water.
The fundamental principle of its disposal is a two-stage process:
-
Controlled Hydrolysis (Quenching): The compound is intentionally reacted with water in a controlled manner to convert the reactive sulfonyl chloride into the more stable corresponding sulfonic acid and hydrochloric acid (HCl). This reaction is highly exothermic and must be managed carefully.[4][5][6]
-
Neutralization: The resulting acidic solution is then neutralized with a weak base to a pH suitable for standard aqueous waste disposal.
The hydrolysis reaction proceeds as follows: R-SO₂Cl + 2H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrochloric Acid)
Failure to control this process can lead to a rapid release of heat and corrosive HCl gas, posing significant inhalation and contact hazards.[7]
| Hazard Class | Description | Primary Risk | GHS Pictogram |
| Corrosive (Class 8) | Causes severe skin burns and eye damage upon contact.[8][9][10] The material is destructive to mucous membranes and the upper respiratory tract. | Direct contact can cause immediate and severe tissue damage. | |
| Water-Reactive | Reacts exothermically, and sometimes violently, with water and moisture.[4][7] | Uncontrolled addition of water can cause boiling and splashing of the corrosive material. Liberates toxic hydrogen chloride gas. | N/A |
| Acid Generation | Hydrolysis produces strong acids (sulfonic acid and HCl).[5] | The resulting waste is highly acidic and corrosive, requiring neutralization before disposal. | N/A |
Pre-Disposal Preparations: Engineering Controls and Personal Protective Equipment (PPE)
Proper preparation is paramount. All disposal procedures must be conducted within a certified chemical fume hood to contain any vapors or gases released.[11][12]
| Category | Item | Rationale |
| Personal Protective Equipment (PPE) | Full-coverage safety goggles and a face shield.[13] | Protects against splashes of corrosive material. |
| Chemical-resistant apron or lab coat. | Protects skin and clothing from spills.[13] | |
| Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact with the corrosive chemical. | |
| Disposal Materials & Reagents | Large glass beaker (at least 10x the volume of the waste). | Provides a large surface area for heat dissipation and prevents overflow during gas evolution. |
| Stir plate and magnetic stir bar. | Ensures efficient mixing for controlled reaction and neutralization. | |
| Ice bath. | Crucial for managing the exothermic hydrolysis reaction. | |
| 5% Sodium Bicarbonate (NaHCO₃) aqueous solution. | A weak base for safe and controlled neutralization of the acidic byproducts.[14] | |
| pH test strips or a calibrated pH meter. | For verifying the final pH of the solution before disposal. |
Step-by-Step Neutralization and Disposal Protocol
This protocol is designed for the safe treatment of small quantities (typically <10 g or 10 mL) of this compound.
The objective of this step is to safely hydrolyze the reactive sulfonyl chloride into its corresponding acids.
-
Prepare the Quenching Beaker: Place a large beaker containing a magnetic stir bar into an ice bath situated on a magnetic stir plate.
-
Add Cold Water: Fill the beaker with cold water or a mixture of ice and water. A general rule is to use at least 100 mL of water for every 1 g of sulfonyl chloride waste. Begin gentle stirring.
-
Slow Addition of Waste: Using a pipette or dropper, add the this compound waste to the cold, stirring water dropwise.
-
Causality: This slow, portion-wise addition is the most critical control point. It allows the heat generated from the exothermic hydrolysis to be absorbed by the large volume of the ice bath, preventing a dangerous temperature spike.[6] The stirring ensures rapid dispersion and reaction, preventing the accumulation of a separate, unreacted layer of the dense sulfonyl chloride at the bottom of the beaker.[6]
-
-
Allow for Complete Reaction: After the addition is complete, allow the mixture to stir in the ice bath for at least 30 minutes to ensure all the sulfonyl chloride has fully hydrolyzed.
This step neutralizes the sulfonic acid and hydrochloric acid formed during hydrolysis.
-
Prepare Neutralizing Agent: Have a container of 5% sodium bicarbonate solution ready.
-
Slow Addition of Base: While continuing to stir the acidic solution (which can now be removed from the ice bath), slowly add the 5% sodium bicarbonate solution.
-
Causality: A weak base like sodium bicarbonate is used to control the rate of the acid-base reaction, which is also exothermic. The addition will cause gas (CO₂) evolution (fizzing). Adding the base slowly prevents excessive foaming and potential overflow of the container. Using a strong base like sodium hydroxide is not recommended as it can cause a much more violent and localized exothermic reaction.[12]
-
-
Continue Addition: Continue adding the bicarbonate solution portion-wise until gas evolution ceases.
-
Check pH: Use a pH strip or meter to check the pH of the solution. The target pH should be between 5.5 and 9.0.
-
Adjust if Necessary: If the solution is still acidic, continue to add sodium bicarbonate solution. If it has become too basic, add a small amount of dilute hydrochloric acid to bring it back into the acceptable range.
-
Dispose: Once the pH is confirmed to be within the acceptable range, the neutralized aqueous solution can be safely poured down the sanitary sewer with a copious amount of running water.[15]
-
Container Rinsing: The original container that held the sulfonyl chloride waste should be rinsed multiple times with water. The first rinse should be added to the neutralization beaker and treated along with the bulk waste. Subsequent rinses can be poured down the drain.
Visual Workflow of Disposal
The following diagram outlines the procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and neutralization of sulfonyl chloride waste.
Emergency Procedures
In the event of an accidental spill or exposure, immediate action is critical.
-
Spills: For small spills, absorb the material with an inert, dry absorbent like vermiculite or sand.[16] Do NOT use water.[7][16] Collect the absorbed material into a sealed container for proper disposal following the protocol above. Evacuate the area for large spills and consult your institution's emergency response team.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
By adhering to this structured, chemically-sound protocol, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
3-Methoxybenzenesulfonyl chloride. PubChem, National Center for Biotechnology Information.[Link]
-
Benzenesulfonyl chloride. Wikipedia.[Link]
-
Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit r/Chempros.[Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.[Link]
-
Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog.[Link]
-
Handling Corrosive Substances in the Workplace. (2023). Storemasta Blog.[Link]
-
King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.[Link]
-
Neutralization of Laboratory Waste. Kansas State University.[Link]
-
Anderson, N. G. (2012). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[Link]
-
Designing Waste Treatment Systems for Laboratories. Wastech Controls & Engineering.[Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services.[Link]
-
PPE for Hazardous Chemicals. Canada Safety Training.[Link]
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
-
Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health.[Link]
-
Case Study: Spent Chemical and Waste Acid / Base pH Neutralization System. Digital Analysis Corp.[Link]
-
Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences.[Link]
-
Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses Procedure.[Link]
-
Material Safety Data Sheet. Cole-Parmer.[Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School.[Link]
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Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine. (2024). MDPI.[Link]
-
How to Neutralize Acid: Effective Ways. (2024). Ryze Chemie.[Link]
-
3-(4-Methoxyphenyl)benzenesulfonyl chloride Safety Data Sheets(SDS). LookChem.[Link]
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Methanesulfonyl Cyanide. Organic Syntheses.[Link]
-
King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.[Link]
-
Waste Neutralization Guidance. (2023). Missouri State University Environmental Management.[Link]
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Safe Handling of Corrosive & Flammable Chemical Reagents. (2019). YouTube.[Link]
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Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV.[Link]
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Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. ResearchGate.[Link]
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Comprehensive Safety and Handling Guide for [3-(2-Methoxyphenoxy)phenyl]sulfonyl Chloride
This guide provides essential safety protocols and operational directives for the handling and disposal of [3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride. As a versatile sulfonylating agent, this compound is instrumental in the synthesis of novel sulfonamides and other derivatives in drug discovery and agrochemical development.[1][2] However, its inherent reactivity necessitates stringent safety measures to mitigate risks to laboratory personnel and the environment. This document is intended for researchers, scientists, and professionals in drug development who are trained in handling hazardous chemicals.
Hazard Identification and Core Dangers
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3][4] Inhalation of its vapors or dust can lead to irritation of the respiratory tract.[5] A critical and immediate danger arises from its reaction with water, which liberates toxic and corrosive gases, such as hydrogen chloride and sulfur dioxide.[3][5] While specific toxicological data for this compound are not fully available, the general properties of sulfonyl chlorides warrant extreme caution.[3][6]
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and the gastrointestinal tract.[3][4]
-
Water Reactive: Reacts with water, potentially violently, to produce toxic gases.[3][5][7]
-
Inhalation Hazard: Can cause irritation to the nose, throat, and lungs, with potential for severe complications like pulmonary edema with high exposure.[5][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to prevent any direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles and a face shield | Provides complete protection against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat | Prevents skin contact which can cause severe burns.[4][9] Contaminated clothing should be removed and washed before reuse.[3] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of harmful vapors or dust.[9] For situations with potential for higher exposure, a respirator may be necessary.[10] |
Logical Flow for Donning PPE:
Caption: Sequential workflow for donning Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available. An emergency eyewash station and safety shower must be in close proximity.[9]
-
Dispensing: When handling the solid, avoid creating dust. If it is a liquid, pour carefully to avoid splashing. Use appropriate tools for transfer.
-
Reaction Setup: Add the sulfonyl chloride to the reaction mixture in a controlled manner. Be mindful of the reaction temperature, as sulfonyl chlorides can be highly reactive.[1][2]
-
Post-Reaction: Quench the reaction carefully, being aware of potential exotherms and gas evolution.
-
Decontamination: Thoroughly clean all equipment that has come into contact with the sulfonyl chloride. Wash hands and any exposed skin thoroughly after handling.
Incompatible Materials: To prevent hazardous reactions, store and handle this compound away from the following:
-
Amines[6]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure or spill, immediate and correct action is critical.
| Incident | Immediate Action Plan |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3][6] Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing.[3][6] Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air.[3][6] If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. Seek immediate medical attention.[3] Ingestion can cause severe damage and perforation of the digestive tract.[3][6] |
| Spill | Evacuate the area.[5] For small spills, absorb with an inert dry material such as sand or vermiculite and place in a suitable container for disposal.[5][9] Do not use water for cleanup.[5] Ensure adequate ventilation.[5] For large spills, contact emergency services. |
Emergency Response Workflow:
Caption: Decision-making workflow for emergency response to chemical exposure or spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Step-by-Step Disposal Procedure:
-
Segregation: Keep sulfonyl chloride waste separate from other chemical waste streams, especially aqueous waste.[8]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[6][9]
-
Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][6][9]
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][8] Do not dispose of it down the drain.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary for Benzene Sulfonyl Chloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet for a related chemical. Retrieved from [Link]
-
Quora. (2017). Why will sulfonic acid chlorides not react with water?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. fishersci.ca [fishersci.ca]
- 7. quora.com [quora.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

